Product packaging for m-PEG4-sulfonic acid(Cat. No.:)

m-PEG4-sulfonic acid

Katalognummer: B609266
Molekulargewicht: 272.32 g/mol
InChI-Schlüssel: JOLNKYKZGYOWSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

m-PEG4-sulfonic acid is a PEG derivative

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O7S B609266 m-PEG4-sulfonic acid

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O7S/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLNKYKZGYOWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is m-PEG4-sulfonic acid chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to m-PEG4-sulfonic acid

Introduction

In modern drug development and materials science, the modification of molecules to enhance their physicochemical properties is a cornerstone of innovation. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to molecules, is a widely adopted strategy to improve the solubility, stability, and pharmacokinetic profiles of therapeutics.[1] this compound is a discrete (monodisperse) PEG linker that incorporates a terminal methoxy group ("m"), a four-unit ethylene glycol chain ("PEG4"), and a highly acidic sulfonic acid group (-SO₃H).

This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and applications, with a focus on its role as a versatile linker in bioconjugation and drug delivery. This document is intended for researchers, chemists, and professionals in the fields of drug development, nanotechnology, and materials science.

Physicochemical and Computational Properties

This compound is a hydrophilic linker whose properties are defined by its distinct functional groups. The methoxy group provides a chemically inert cap, while the PEG chain confers aqueous solubility and flexibility. The terminal sulfonic acid is a strong acid, making it highly hydrophilic and suitable for various chemical modifications.

Quantitative data for this compound (CAS No: 787524-78-1) is summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₂₀O₇S--INVALID-LINK--[2]
Molecular Weight 272.32 g/mol --INVALID-LINK--[2]
Purity ≥95% - ≥97%--INVALID-LINK--[3], --INVALID-LINK--[4]
SMILES Code COCCOCCOCCOCCS(O)(=O)=O--INVALID-LINK--
Topological Polar Surface Area (TPSA) 91.29 Ų--INVALID-LINK--
LogP -0.4296--INVALID-LINK--
Hydrogen Bond Acceptors 6--INVALID-LINK--
Hydrogen Bond Donors 1--INVALID-LINK--
Rotatable Bonds 12--INVALID-LINK--

Chemical Structure

The chemical structure of this compound consists of a methyl ether terminus linked to a chain of four ethylene glycol units, which is in turn connected to an ethanesulfonic acid moiety.

Caption: Chemical structure of this compound.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable tool in pharmaceutical research and bioconjugation.

  • PROTAC Linkers: this compound is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker component helps to improve the solubility and cell permeability of the resulting PROTAC molecule.

  • Bioconjugation: The sulfonic acid group can be activated or converted to other functional groups to facilitate the site-specific labeling of biomolecules, such as antibodies or peptides, for diagnostic and therapeutic applications.

  • Surface Modification: The hydrophilic PEG chain and the charged sulfonic acid group are used to modify surfaces like nanoparticles and metal oxides. This functionalization improves their dispersion and stability in aqueous solutions and can prevent non-specific protein adsorption.

Experimental Protocols

While the direct synthesis of this compound is proprietary to chemical suppliers, a general methodology for the synthesis of a PEG-sulfonic acid from a PEG-alcohol precursor and its subsequent characterization is outlined below.

Representative Synthesis: Two-Step Conversion of m-PEG4-OH to this compound

This protocol describes a common pathway involving conversion of the terminal alcohol to a leaving group (e.g., mesylate) followed by nucleophilic substitution with a sulfite.

Step A: Mesylation of m-PEG4-OH

  • Reaction Setup: Dissolve m-PEG4-OH (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (TEA, 1.5 equivalents) to the solution as a base to neutralize the HCl generated during the reaction.

  • Mesylation: Add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, wash the reaction mixture sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude m-PEG4-mesylate.

Step B: Sulfonation of m-PEG4-mesylate

  • Reaction Setup: Dissolve the crude m-PEG4-mesylate from Step A in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Nucleophilic Substitution: Add an excess of sodium sulfite (Na₂SO₃, 3-5 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Purification: After cooling, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to a pH of ~1-2. Extract the product into a suitable organic solvent (e.g., DCM or ethyl acetate). The combined organic extracts are dried, filtered, and concentrated. Final purification is typically achieved via column chromatography on silica gel to yield pure this compound.

Characterization Protocol: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of PEGylated compounds.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., Deuterium oxide - D₂O, or Chloroform-d - CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Analysis: The expected ¹H NMR spectrum for this compound would show characteristic signals:

    • A singlet at approximately 3.38 ppm corresponding to the methyl protons (–OCH₃).

    • A large multiplet or series of overlapping peaks between 3.50-3.80 ppm corresponding to the 16 methylene protons of the PEG backbone (–O–CH₂–CH₂–O–).

    • Triplets around 3.10-3.30 ppm corresponding to the two methylene groups adjacent to the sulfur atom (–CH₂–CH₂–SO₃H).

    • The acidic proton (–SO₃H) signal may be broad and its chemical shift is highly dependent on the solvent and concentration. In D₂O, this proton will exchange with deuterium and the peak will disappear.

The integration ratio of the methyl signal to the PEG backbone signals can be used to confirm the length of the PEG chain.

Logical Workflow: Application as a PROTAC Linker

This compound serves as a fundamental building block for constructing PROTACs. The workflow illustrates its role in connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein.

PROTAC_Workflow cluster_components PROTAC Components cluster_synthesis Synthesis cluster_product Final Product Target Ligand Target Ligand Conjugation Conjugation Target Ligand->Conjugation Linker This compound (Linker Precursor) Linker->Conjugation E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->Conjugation PROTAC PROTAC Conjugation->PROTAC

Caption: Conceptual workflow for PROTAC synthesis.

References

m-PEG4-sulfonic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties of m-PEG4-sulfonic acid

This compound is a heterobifunctional linker molecule widely utilized in biomedical research and drug development. It features a monomethylated polyethylene glycol (m-PEG) chain with four ethylene glycol units, terminating in a highly acidic sulfonyl hydroxide group. This structure imparts desirable physicochemical properties, most notably high hydrophilicity, which can enhance the aqueous solubility of conjugated molecules. Its primary application is as a flexible linker in the construction of more complex molecules, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

The quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C9H20O7S[3][4]
Molecular Weight 272.31 g/mol [4]
CAS Number 787524-78-1
Purity Typically ≥95-97%

Applications in Bioconjugation and Drug Development

The hydrophilic nature of the PEG chain can improve the pharmacokinetic profile of a drug by increasing its solubility and stability. The terminal sulfonic acid group, while not as commonly used for direct bioconjugation as carboxylic acids or amines, can be chemically activated to react with nucleophiles on biomolecules.

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase in the ternary complex. PEG linkers like this compound are frequently employed due to their flexibility and solubility-enhancing properties.

The general workflow for designing a PROTAC is outlined below.

PROTAC_Design_Workflow cluster_design PROTAC Design and Synthesis cluster_evaluation Biological Evaluation POI_Ligand Identify/Design Target Protein (POI) Ligand Synthesis Synthesize PROTAC (Couple Ligands to Linker) POI_Ligand->Synthesis E3_Ligand Select E3 Ligase Ligand (e.g., for VHL, CRBN) E3_Ligand->Synthesis Linker_Selection Select Linker (e.g., this compound) Linker_Selection->Synthesis Purification Purify and Characterize PROTAC Molecule Synthesis->Purification Ternary_Complex Confirm Ternary Complex Formation (POI-PROTAC-E3) Purification->Ternary_Complex Degradation_Assay Assess Target Protein Degradation (e.g., Western Blot) Ternary_Complex->Degradation_Assay Cellular_Activity Evaluate Cellular Potency and Selectivity Degradation_Assay->Cellular_Activity

Caption: A generalized workflow for the design and evaluation of PROTACs.

The mechanism of action for PROTACs involves hijacking the cell's ubiquitin-proteasome system.

PROTAC_Pathway cluster_recruitment Ternary Complex Formation cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Poly_Ub Poly-ubiquitinated POI E2_Ub E2-Ubiquitin Complex E2_Ub->Poly_Ub Transfers Ubiquitin (facilitated by E3) Proteasome 26S Proteasome Poly_Ub->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades POI Degraded_Peptides->PROTAC PROTAC is Recycled Bioconjugation_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification and Analysis Start This compound Activation Reaction with Thionyl Chloride (SOCl₂) Start->Activation Intermediate m-PEG4-sulfonyl chloride (Reactive Intermediate) Activation->Intermediate Coupling Coupling Reaction (in the presence of a base) Intermediate->Coupling Biomolecule Amine-containing Biomolecule (e.g., Protein-NH₂) Biomolecule->Coupling Conjugate PEGylated Biomolecule (Protein-NH-SO₂-PEG4-m) Coupling->Conjugate Purify Purification (e.g., Size-Exclusion Chromatography) Conjugate->Purify Analysis Characterization (e.g., SDS-PAGE, Mass Spec) Purify->Analysis

References

Synthesis and Purification of m-PEG4-sulfonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of m-PEG4-sulfonic acid, a valuable bifunctional linker used in bioconjugation, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras). This document outlines a common synthetic pathway, detailed experimental protocols, and robust purification strategies to obtain high-purity this compound.

Overview

This compound (methoxytetraethylene glycol sulfonic acid) is a hydrophilic linker possessing a terminal methoxy group and a sulfonic acid functional group. The polyethylene glycol (PEG) chain enhances aqueous solubility and biocompatibility, while the sulfonic acid group, being a strong acid, is highly hydrophilic and can be utilized in various conjugation and surface modification applications.

Physicochemical and Characterization Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

ParameterValueReference
CAS Number 787524-78-1[1][2][3]
Molecular Formula C₉H₂₀O₇S[1]
Molecular Weight 272.32 g/mol
Typical Purity ≥95% - 98%
Appearance Not specified in search results
Solubility Soluble in water, DMF, DMSO

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves a two-step process starting from the commercially available m-PEG4-alcohol (m-PEG4-OH). This process includes the conversion of the terminal hydroxyl group to a thiol, followed by oxidation to the sulfonic acid.

Synthetic Pathway

The overall synthetic pathway can be visualized as follows:

SynthesisPathway start m-PEG4-OH (Methoxytetraethylene glycol) intermediate m-PEG4-thiol start->intermediate  Thiolation    (e.g., via Tosylation and reaction with NaSH)   product This compound intermediate->product  Oxidation    (e.g., H₂O₂)  

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound.

Step 1: Synthesis of m-PEG4-thiol from m-PEG4-OH

This step involves the conversion of the hydroxyl group of m-PEG4-OH into a better leaving group, typically a tosylate, followed by nucleophilic substitution with a thiol source.

  • Materials:

    • m-PEG4-OH (1 equivalent)

    • Tosyl chloride (1.1 equivalents)

    • Pyridine (as solvent and base)

    • Sodium hydrosulfide (NaSH) (1.5 equivalents)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve m-PEG4-OH in pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add tosyl chloride to the solution and stir the reaction mixture at room temperature overnight.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude m-PEG4-tosylate.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

    • Dissolve the purified m-PEG4-tosylate in a suitable solvent such as DMF.

    • Add sodium hydrosulfide (NaSH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Dilute the reaction mixture with water and extract with an appropriate organic solvent.

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield m-PEG4-thiol.

Step 2: Oxidation of m-PEG4-thiol to this compound

The terminal thiol group is then oxidized to a sulfonic acid using a suitable oxidizing agent.

  • Materials:

    • m-PEG4-thiol (1 equivalent)

    • Hydrogen peroxide (H₂O₂) (excess, e.g., 3-5 equivalents)

    • Formic acid (as a catalyst, optional)

    • Water

  • Procedure:

    • Dissolve m-PEG4-thiol in water or a mixture of water and a co-solvent.

    • Add hydrogen peroxide (and optionally a catalytic amount of formic acid) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC or LC-MS).

    • The reaction mixture containing the product, this compound, is then ready for purification.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, reagents, and byproducts. A combination of chromatographic techniques is often employed to achieve high purity.

Purification Workflow

A typical purification workflow for this compound is depicted below.

PurificationWorkflow crude Crude Reaction Mixture (from oxidation step) ion_exchange Ion-Exchange Chromatography (to remove ionic impurities) crude->ion_exchange  Step 1   silica_gel Silica Gel Chromatography (to remove non-polar impurities) ion_exchange->silica_gel  Step 2   final_product Pure this compound silica_gel->final_product  Step 3   analysis Purity Analysis (HPLC, NMR, MS) final_product->analysis

References

Navigating the Solubility Landscape of m-PEG4-sulfonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of m-PEG4-sulfonic acid, a heterobifunctional linker critical in bioconjugation and drug delivery systems. Understanding the solubility of this polyethylene glycol (PEG) derivative is paramount for its effective application in aqueous and organic media, ensuring seamless integration into experimental and developmental workflows.

Core Properties and Solubility Profile

This compound, with its molecular structure comprising a methoxy-terminated tetraethylene glycol chain and a terminal sulfonic acid group, exhibits a solubility profile largely dictated by these two components. The PEG chain inherently confers flexibility and solubility, while the highly acidic and hydrophilic sulfonic acid group enhances its solubility in aqueous solutions.[1][2]

Table 1: Qualitative Solubility of this compound and Related PEG Linkers

Compound NameSolvent TypeReported Solubility
This compound AqueousGenerally considered soluble due to the hydrophilic PEG chain and sulfonic acid group.[1][2]
OrganicExpected to have some solubility in polar organic solvents.
m-PEG4-acid AqueousWater[3]
OrganicDichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
Azide-PEG4-sulfonic acid AqueousWater
OrganicDimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
Biotin-PEG4-acid OrganicDichloromethane (DCM), Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

Note: This table is a compilation of qualitative data from various sources and is intended for guidance. Empirical testing is recommended for specific applications.

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound in a specific solvent, the following general experimental protocol, based on the shake-flask method, can be employed.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected aqueous and organic solvents (e.g., deionized water, phosphate-buffered saline (PBS), ethanol, DMSO, DMF)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, NMR)

  • Volumetric flasks and other standard laboratory glassware

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that saturation is reached and undissolved solid remains.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the settling of excess solid.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified duration (e.g., 15-20 minutes).

  • Sample Analysis:

    • Carefully aspirate a known volume of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical technique (e.g., HPLC) to determine the concentration of dissolved this compound.

  • Data Interpretation:

    • Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Assessment_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_outcome Outcome start Define Compound and Solvents protocol Select/Develop Protocol (e.g., Shake-Flask) start->protocol saturate Prepare Supersaturated Solutions protocol->saturate equilibrate Equilibrate Samples (Thermostatic Shaker) saturate->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate sample Extract and Dilute Supernatant separate->sample analyze Quantify Concentration (e.g., HPLC) sample->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate report Report Solubility Data calculate->report

Caption: Logical workflow for determining compound solubility.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is imperative that researchers perform their own solubility assessments under the specific conditions of their experiments.

References

An In-depth Technical Guide to the Stability and Storage of m-PEG4-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for m-PEG4-sulfonic acid, a valuable building block in bioconjugation, drug delivery, and materials science. Understanding its stability profile is critical for ensuring the integrity, reproducibility, and performance of research and development activities.

Overview of this compound Stability

This compound is a bifunctional molecule featuring a methoxy-terminated tetra-polyethylene glycol (PEG) chain and a terminal sulfonic acid group. The PEG component imparts hydrophilicity and biocompatibility, while the sulfonic acid group offers a strong acidic functional handle for further chemical modifications.[1][2] Generally, this compound is a stable compound when stored and handled under appropriate conditions.[3] The primary degradation pathways for similar PEG-containing molecules involve oxidation of the polyether backbone and, to a lesser extent, hydrolysis of the ether linkages, particularly under harsh conditions.[4][5] The sulfonic acid group itself is generally stable but can be corrosive.

Recommended Storage Conditions and Handling

To maintain the long-term integrity and purity of this compound, the following storage and handling procedures are recommended.

Data Presentation: Storage and Stability Summary
ParameterRecommendationRationale
Temperature Long-term: -20°C or lower. Short-term: Cool, well-ventilated area.Low temperatures minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidative degradation of the PEG chain.
Light Protect from light.Minimizes the risk of photodegradation.
Moisture Keep container tightly sealed in a dry place.The sulfonic acid group is hygroscopic.
pH Avoid strong acids and bases.Incompatible with strong acids and alkalis.
Incompatibilities Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.These can induce chemical degradation of the molecule.

Potential Degradation Pathways

The degradation of this compound is primarily associated with the PEG chain. The main degradation mechanisms are oxidative degradation and hydrolysis of the ether bonds.

  • Oxidative Degradation: This is the most common degradation pathway for PEGs. It can be initiated by heat, light, or the presence of transition metal ions and oxygen. The process involves the formation of hydroperoxides, which can then lead to chain scission, resulting in the formation of various degradation products, including aldehydes, ketones, and carboxylic acids.

  • Hydrolysis: The ether linkages in the PEG backbone are generally stable but can undergo hydrolysis under extreme acidic or basic conditions, leading to chain cleavage.

  • Photodegradation: Exposure to UV light, especially in the presence of a photosensitizer, can generate free radicals that initiate the degradation of the PEG chain.

Mandatory Visualization: Potential Degradation Pathways

G Potential Degradation Pathways of this compound cluster_main This compound cluster_stress Stress Conditions cluster_pathways Degradation Mechanisms cluster_products Degradation Products A CH3O-(CH2CH2O)4-SO3H B Oxidizing Agents (e.g., H2O2, O2) C Harsh pH (Strong Acid/Base) D UV Light / Heat E Oxidative Chain Scission B->E initiates F Hydrolysis of Ether Bonds C->F catalyzes G Photodegradation D->G induces H Shorter PEG Chains E->H I Aldehydes, Ketones E->I J Carboxylic Acids E->J F->H G->H G->I G->J

Caption: Logical flow of this compound degradation.

Experimental Protocols for Stability Assessment

Forced Degradation Study Protocol

A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H2O2.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound in a thermostatic oven at a high temperature (e.g., 80°C) for 7 days.

    • At specified time points, dissolve a portion of the solid in the mobile phase for analysis.

  • Photostability:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, analyze the samples.

  • Analysis: Analyze all samples using a stability-indicating analytical method, such as the HPLC-CAD method described below.

Mandatory Visualization: Experimental Workflow for Forced Degradation Study

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions A Prepare Stock Solution of this compound B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (Solid, 80°C) A->E F Photostability (UV/Vis Light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if applicable) & Dilute G->H I Analyze by Stability-Indicating Method (e.g., HPLC-CAD) H->I J Data Analysis: Identify Degradants, Determine Degradation Rate I->J

Caption: Workflow for assessing this compound stability.

Stability-Indicating HPLC-CAD Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance or product over time. For non-chromophoric compounds like PEGs, a Charged Aerosol Detector (CAD) is often more suitable than a UV detector.

Objective: To develop an HPLC-CAD method for the quantitative analysis of this compound and its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A time-programmed gradient from high aqueous to high organic mobile phase. The exact gradient will need to be optimized to achieve separation of the parent compound from any degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • CAD Settings: Evaporation temperature and other parameters should be optimized according to the manufacturer's recommendations.

Method Validation: The method should be validated according to ICH guidelines for:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., degradation products, impurities). This is demonstrated by resolving the main peak from all other peaks in the chromatograms of stressed samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This compound is a chemically stable molecule under the recommended storage conditions of a cool, dry, dark environment, preferably at -20°C under an inert atmosphere. The primary potential for degradation lies in the oxidative or hydrolytic cleavage of the PEG backbone under harsh conditions. For critical applications in research and drug development, it is imperative to adhere to proper storage and handling protocols. Furthermore, conducting forced degradation studies and employing a validated stability-indicating analytical method are essential for ensuring the quality, purity, and performance of this compound and the materials derived from it.

References

An In-depth Technical Guide on the Mechanism of Action of m-PEG4-Sulfonic Acid as a Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (4)-sulfonic acid (m-PEG4-sulfonic acid) as a versatile linker in bioconjugation, with a particular focus on its application in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the linker's mechanism of action, provides relevant (though generalized) experimental protocols, and presents key data for its application in drug development.

Introduction to this compound as a Linker

This compound is a heterobifunctional linker characterized by a terminal methoxy group and a sulfonic acid moiety, connected by a discrete four-unit polyethylene glycol (PEG) chain. The PEG component of the linker is fundamental to its utility in bioconjugation. It is a hydrophilic chain that can enhance the aqueous solubility and stability of the resulting bioconjugate.[1][2][3] This is particularly advantageous when conjugating hydrophobic drug molecules, as it can mitigate aggregation and improve the pharmacokinetic profile of the therapeutic.[4][5] The defined length of the PEG4 chain allows for precise control over the spacing between the conjugated molecules, a critical factor in optimizing the biological activity of complex therapeutics like ADCs and PROTACs.

The reactive potential of the linker lies in its sulfonic acid group. While not directly reactive with most functional groups on biomolecules under physiological conditions, the sulfonic acid can be chemically activated to form a highly reactive intermediate, enabling covalent linkage to proteins and other molecules.

Core Mechanism of Action: Activation and Conjugation

The primary mechanism for utilizing this compound as a linker involves a two-step process:

  • Activation of the Sulfonic Acid: The sulfonic acid group is converted into a more reactive electrophilic species. The most common method for this activation is its transformation into a sulfonyl chloride (-SO₂Cl). This is typically achieved by reacting the sulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The resulting sulfonyl chloride is a potent electrophile.

  • Nucleophilic Substitution: The activated sulfonyl chloride readily reacts with nucleophilic functional groups present on biomolecules. In the context of protein conjugation, the most common target is the primary amine (-NH₂) of lysine residues. The reaction between the sulfonyl chloride and the amine forms a highly stable sulfonamide bond, covalently linking the m-PEG4 moiety to the protein.

This two-step mechanism provides a robust method for stably attaching the hydrophilic PEG linker to a biomolecule, which can then be further functionalized if the this compound is part of a larger, more complex linker structure.

G cluster_activation Activation Step cluster_conjugation Conjugation Step m-PEG4-SO3H This compound m-PEG4-SO2Cl m-PEG4-Sulfonyl Chloride (Activated Linker) m-PEG4-SO3H->m-PEG4-SO2Cl Activation SOCl2 Thionyl Chloride SOCl2->m-PEG4-SO2Cl m-PEG4-SO2Cl_2 m-PEG4-Sulfonyl Chloride Protein_NH2 Protein (with Lysine -NH2) Conjugate Protein-Linker Conjugate (Stable Sulfonamide Bond) Protein_NH2->Conjugate Nucleophilic Attack m-PEG4-SO2Cl_2->Conjugate

Figure 1: General workflow for the activation of this compound and its conjugation to a protein.

Application in Advanced Therapeutics

The properties of the this compound linker make it a valuable component in the design of sophisticated drug delivery systems.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a critical role in the stability and efficacy of the ADC. The hydrophilic PEG component of the this compound linker can improve the solubility and stability of the ADC, potentially reducing aggregation and leading to a better pharmacokinetic profile.

The general pathway for an ADC's mechanism of action is as follows:

  • The ADC circulates in the bloodstream.

  • The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.

  • The cell internalizes the ADC-antigen complex, typically through endocytosis.

  • The complex is trafficked to lysosomes within the cell.

  • Inside the lysosome, the linker is cleaved (if it is a cleavable linker) or the antibody is degraded, releasing the cytotoxic payload.

  • The payload then exerts its cell-killing effect, for instance, by damaging DNA or disrupting microtubule formation.

ADC_Pathway ADC_Circulation 1. ADC in Circulation Binding 2. ADC Binds to Tumor Cell Antigen ADC_Circulation->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Payload_Release 5. Payload Release Lysosome->Payload_Release Cell_Death 6. Cytotoxicity & Cell Death Payload_Release->Cell_Death

Figure 2: Generalized signaling pathway for ADC internalization and payload release.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's own protein disposal machinery to degrade specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein and the E3 ligase. The this compound, as a component of the overall PROTAC linker, can provide the necessary spacing and hydrophilicity to facilitate this interaction.

The ubiquitin-proteasome pathway, hijacked by PROTACs, operates as follows:

  • The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

  • The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to the POI.

  • A polyubiquitin chain is formed on the POI, marking it for degradation.

  • The 26S proteasome recognizes the polyubiquitinated POI and degrades it into smaller peptides.

  • The PROTAC molecule is then released and can catalytically induce the degradation of another POI.

PROTAC_Pathway PROTAC 1. PROTAC Forms Ternary Complex (POI + E3 Ligase) Ubiquitination 2. POI is Polyubiquitinated by E3 Ligase PROTAC->Ubiquitination Proteasome 3. Polyubiquitinated POI is Recognized by Proteasome Ubiquitination->Proteasome Degradation 4. POI is Degraded by Proteasome Proteasome->Degradation Recycling 5. PROTAC is Recycled Degradation->Recycling Recycling->PROTAC Catalytic Cycle

Figure 3: The ubiquitin-proteasome pathway as utilized by PROTACs for targeted protein degradation.

Quantitative Data Summary

While specific quantitative data for this compound as a linker is not widely available in a consolidated format, the following tables summarize representative data for similar PEG linkers used in bioconjugation to provide a frame of reference for expected performance.

Table 1: Representative Stability of Linker Chemistries in Human Plasma

Linker TypeBond FormedHalf-life in Plasma (approx.)Reference
Thioether (from maleimide)Thioether~7 days
Sulfonamide (from sulfonyl chloride) Sulfonamide Highly Stable (>14 days)
DisulfideDisulfide1-2 days
HydrazoneHydrazonepH-dependent, generally less stable

Table 2: Impact of PEGylation on Pharmacokinetics (General Trends)

ParameterChange with PEGylationRationaleReference
Solubility IncreasedHydrophilic nature of PEG
Circulation Half-life IncreasedIncreased hydrodynamic radius, reduced renal clearance
Immunogenicity DecreasedShielding of epitopes by the PEG chain
Plasma Clearance DecreasedReduced uptake by the reticuloendothelial system

Experimental Protocols

The following protocols are generalized procedures for the activation of a sulfonic acid linker and its conjugation to a protein. Note: These protocols should be optimized for the specific biomolecule and linker being used. All operations should be performed in a fume hood with appropriate personal protective equipment.

Protocol for Activation of this compound to m-PEG4-Sulfonyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or similar chlorinating agent (e.g., phosphorus oxychloride)

  • Anhydrous, non-reactive solvent (e.g., dichloromethane - DCM)

  • Inert gas (e.g., argon or nitrogen)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add an excess (e.g., 2-5 equivalents) of thionyl chloride to the stirred solution.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction by a suitable method (e.g., TLC or LC-MS) to confirm the conversion of the sulfonic acid to the sulfonyl chloride.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting m-PEG4-sulfonyl chloride is highly moisture-sensitive and should be used immediately in the next step.

Protocol for Conjugation of Activated Linker to a Protein

Materials:

  • Freshly prepared m-PEG4-sulfonyl chloride

  • Protein to be conjugated in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.5-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography - SEC, or dialysis)

Procedure:

  • Prepare a solution of the target protein at a suitable concentration (e.g., 2-10 mg/mL) in a conjugation buffer. The buffer should be free of primary amines (e.g., Tris).

  • Dissolve the freshly prepared m-PEG4-sulfonyl chloride in a small amount of anhydrous organic solvent (e.g., DMSO or DMF).

  • Add the activated linker solution to the protein solution with gentle stirring. A molar excess of the linker (e.g., 10-20 fold) is typically used, but the optimal ratio should be determined empirically.

  • Allow the reaction to proceed for 1-2 hours at room temperature. The pH of the reaction mixture should be maintained between 7.5 and 8.5.

  • Quench the reaction by adding the quenching buffer to consume any unreacted sulfonyl chloride.

  • Purify the protein-linker conjugate from excess reagents and unconjugated linker using SEC or dialysis.

  • Characterize the final conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

Conclusion

This compound is a valuable tool in the field of bioconjugation, offering a combination of hydrophilicity, precise length, and a reactive handle for stable covalent linkage. Its mechanism of action, proceeding through activation to a sulfonyl chloride followed by reaction with primary amines, results in a highly stable sulfonamide bond. This makes it a suitable component for the construction of advanced therapeutics like ADCs and PROTACs, where linker stability and improved pharmacokinetics are paramount. The provided protocols and data serve as a guide for researchers and drug developers in harnessing the potential of this versatile linker.

References

An In-depth Technical Guide to PEGylation in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) polymer chains to molecules, most commonly therapeutic proteins, peptides, and antibody fragments.[1][2] This bioconjugation technique has become a cornerstone in pharmaceutical development for its ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs.[3] By increasing the hydrodynamic size of the molecule, PEGylation effectively masks the therapeutic agent from the host's immune system, reduces renal clearance, and prolongs its circulation time in the bloodstream.[4][5]

The primary benefits of PEGylation, now a well-established technology, include improved drug solubility, increased stability, and reduced immunogenicity and antigenicity. These advantages often lead to a reduced dosing frequency, potentially lowering toxicity and improving patient compliance. The success of PEGylation is evidenced by a growing number of FDA-approved PEGylated drugs on the market, validating its scientific and commercial importance.

Core Principles and Advantages

Polyethylene glycol is the polymer of choice for bioconjugation due to its biocompatibility, lack of toxicity, and high solubility in aqueous and organic solvents. The covalent attachment of PEG chains to a biomolecule alters its physicochemical properties.

Key Advantages of PEGylation:

  • Prolonged Circulatory Half-Life: PEGylation increases the hydrodynamic volume of molecules, which prevents rapid filtration by the kidneys and extends their presence in the plasma. For example, PEGylated interferon-α has a half-life that is 5 to 10 times longer than its non-PEGylated form.

  • Reduced Immunogenicity and Antigenicity: The flexible PEG chains create a protective hydrophilic shield around the protein, masking its antigenic sites from the immune system. This is particularly beneficial for reducing hypersensitivity reactions to certain biologics.

  • Enhanced Solubility and Stability: The hydrophilic nature of PEG improves the solubility of hydrophobic drugs. It also enhances the stability of proteins against thermal degradation, enzymatic hydrolysis, and pH variations.

  • Optimized Pharmacokinetics: By altering the drug's size and distribution profile, PEGylation can lead to improved drug retention and accumulation in target tissues.

Chemistry of PEGylation

The process of PEGylation involves the activation of a PEG polymer with a reactive functional group that can form a stable, covalent bond with a specific functional group on the target molecule. The choice of PEG derivative and reaction chemistry is crucial for the efficiency and specificity of the conjugation.

Generations of PEGylation Chemistry

PEGylation strategies have evolved from random, non-specific methods to highly specific and controlled processes.

  • First-Generation PEGylation: This approach typically involves the use of amine-reactive PEGs that non-specifically target lysine residues on a protein's surface. While effective, this can result in a heterogeneous mixture of PEGylated isomers with varying biological activity. Common reagents in this generation include PEG-N-hydroxysuccinimide (NHS) esters.

  • Second-Generation PEGylation: To overcome the limitations of the first generation, more specific methods were developed. Second-generation techniques focus on site-specific PEGylation, which allows for the creation of a homogeneous product with preserved biological activity. This can be achieved by targeting specific amino acids, such as cysteine, or the N-terminus of the protein. These methods often utilize more efficient functional groups like aldehydes and maleimides.

Common PEGylation Chemistries

The selection of the appropriate PEGylating reagent depends on the available reactive groups on the biomolecule.

  • Amine PEGylation: This is the most common method, targeting the primary amino groups of lysine residues and the N-terminus of the protein. NHS esters are frequently used for this purpose.

  • Thiol PEGylation: This strategy targets the sulfhydryl groups of cysteine residues. PEG-maleimide is a common reagent that reacts specifically with free thiols, often introduced at a specific site through genetic engineering.

  • N-terminal PEGylation: By adjusting the reaction pH, it is possible to selectively target the N-terminal amino group. PEG-aldehyde reagents can be used for this site-specific modification.

  • Enzymatic PEGylation: Enzymes like transglutaminase can be used to catalyze the site-specific conjugation of PEG to proteins, offering high selectivity.

Below is a diagram illustrating the general workflow of a bioconjugation experiment using PEGylation.

PEGylation_Workflow General PEGylation Experimental Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Characterization Biomolecule Therapeutic Protein/ Peptide Reaction Incubation in Controlled Buffer (pH, Temperature) Biomolecule->Reaction ActivatedPEG Activated PEG (e.g., PEG-NHS, PEG-Maleimide) ActivatedPEG->Reaction Purification Chromatography (SEC, IEX) Reaction->Purification Crude Product Analysis Analysis (SDS-PAGE, MALDI-TOF, Activity Assay) Purification->Analysis Purified PEG-conjugate FinalProduct Final PEGylated Bioconjugate Analysis->FinalProduct Characterized Product

Caption: A diagram illustrating the typical workflow for PEGylating a biomolecule.

Quantitative Data on PEGylation

The physicochemical properties of PEGylated bioconjugates are significantly altered compared to their unmodified counterparts. The extent of these changes is dependent on the size and structure (linear vs. branched) of the attached PEG.

PropertyUnmodified ProteinPEGylated ProteinReference
Molecular Weight LowerSignificantly Higher
Hydrodynamic Radius SmallerLarger
Renal Clearance FasterSlower
Circulatory Half-life ShorterLonger
Immunogenicity HigherLower
Solubility VariableGenerally Higher

This table provides a qualitative comparison. Specific quantitative values are highly dependent on the protein, PEG size, and degree of PEGylation.

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible PEGylation. Below are generalized protocols for common PEGylation techniques.

Protocol for Amine PEGylation using PEG-NHS Ester
  • Protein Preparation: Dissolve the protein in a suitable buffer, typically a phosphate or borate buffer at a pH of 7.5-8.5. The protein concentration should be optimized for the specific reaction.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in the same reaction buffer or a compatible organic solvent like DMSO.

  • Conjugation Reaction: Add the dissolved PEG-NHS ester to the protein solution. A molar excess of the PEG reagent is typically used. The reaction is usually carried out at 4-6°C for several hours to overnight with gentle stirring.

  • Quenching: Stop the reaction by adding a small molecule with a primary amine, such as glycine or Tris, to quench any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and purify the PEGylated protein using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization: Analyze the purified product using SDS-PAGE to confirm the increase in molecular weight, and use techniques like MALDI-TOF mass spectrometry to determine the degree of PEGylation. Assess the biological activity of the conjugate using a relevant bioassay.

Protocol for Thiol-Specific PEGylation using PEG-Maleimide
  • Protein Preparation: If the protein does not have a free cysteine, one must be introduced via site-directed mutagenesis. Ensure the protein is in a buffer at a pH of 6.5-7.5 and free of any reducing agents.

  • Reduction of Disulfide Bonds (if necessary): If the target cysteine is in a disulfide bond, a reducing agent like DTT must be used, followed by its removal prior to PEGylation.

  • PEG-Maleimide Preparation: Dissolve the PEG-maleimide in the reaction buffer just before adding it to the protein solution.

  • Conjugation Reaction: Add the PEG-maleimide to the protein solution at a specific molar ratio. The reaction is typically performed at room temperature for 1-2 hours.

  • Quenching: Quench the reaction by adding a free thiol-containing compound like L-cysteine.

  • Purification and Characterization: Follow the same purification and characterization steps as described for amine PEGylation.

The logical relationship between different PEGylation strategies is depicted in the diagram below.

PEGylation_Strategies PEGylation Strategy Selection cluster_gen Generation cluster_chem Chemistry Start Biomolecule to be PEGylated FirstGen First Generation (Random) Start->FirstGen SecondGen Second Generation (Site-Specific) Start->SecondGen Amine Amine Reactive (e.g., NHS-ester) FirstGen->Amine Targets Lysines Thiol Thiol Reactive (e.g., Maleimide) SecondGen->Thiol Targets Cysteines N_Terminal N-Terminal Specific (e.g., Aldehyde) SecondGen->N_Terminal Targets N-terminus Enzymatic Enzymatic (e.g., Transglutaminase) SecondGen->Enzymatic Specific Recognition Site Heterogeneous Heterogeneous Product Mixture Amine->Heterogeneous End Homogeneous PEGylated Product Thiol->End N_Terminal->End Enzymatic->End

Caption: A diagram showing the decision pathway for choosing a PEGylation strategy.

Challenges and Future Directions

Despite its numerous advantages, PEGylation is not without its challenges.

  • Loss of Biological Activity: The random attachment of PEG chains, particularly near the active site of a protein, can lead to a reduction in its biological activity due to steric hindrance. Site-specific PEGylation helps to mitigate this issue.

  • Immunogenicity of PEG: Although generally considered non-immunogenic, there have been reports of immune responses against PEG itself, which can affect the efficacy and safety of PEGylated drugs.

  • Production Complexity and Cost: The PEGylation process adds extra steps to the manufacturing of biopharmaceuticals, which can increase production costs and complexity.

Future research in PEGylation is focused on developing new chemistries for more precise and efficient conjugation, as well as exploring alternative polymers to PEG that may offer improved safety profiles and biodegradability. Reversible PEGylation, where the PEG chain can be cleaved from the drug in vivo, is another promising area of investigation.

Conclusion

PEGylation is a powerful and proven technology that has significantly impacted the field of drug delivery. By improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, PEGylation has enabled the development of more effective and convenient treatments for a range of diseases. As the understanding of PEGylation chemistry and its biological consequences continues to grow, so too will its applications in the development of next-generation biopharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for m-PEG4-sulfonic acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG4-sulfonic acid in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical element that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

This compound is a polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTACs.[1][2] Its structure, featuring a four-unit PEG chain, imparts favorable properties such as increased hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[3][4] The terminal sulfonic acid group can be functionalized for conjugation to either the POI ligand or the E3 ligase ligand, making it a versatile building block in PROTAC design.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs exert their function through the ubiquitin-proteasome system (UPS), a major pathway for controlled protein degradation in eukaryotic cells. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of PROTACs incorporating an this compound linker. Specific reaction conditions may require optimization based on the properties of the POI and E3 ligase ligands.

General Synthesis of a PROTAC using this compound

This protocol outlines a common approach where the sulfonic acid is converted to a more reactive intermediate, such as a sulfonyl chloride or activated ester, for coupling.

Materials:

  • This compound

  • POI ligand with a suitable functional group (e.g., amine, alcohol)

  • E3 ligase ligand with a suitable functional group (e.g., amine, alcohol)

  • Coupling reagents (e.g., EDC, HATU for amide bond formation)

  • Activating agents for sulfonic acid (e.g., thionyl chloride, oxalyl chloride)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

  • Activation of this compound (Example with Thionyl Chloride):

    • Dissolve this compound in an anhydrous solvent such as dichloromethane (DCM).

    • Slowly add an excess of thionyl chloride at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the m-PEG4-sulfonyl chloride.

  • Conjugation to the First Ligand (e.g., POI Ligand with an Amine):

    • Dissolve the POI ligand and a non-nucleophilic base (e.g., triethylamine) in anhydrous DCM.

    • Slowly add a solution of the m-PEG4-sulfonyl chloride in DCM to the ligand solution at 0 °C.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

  • Deprotection (if necessary):

    • If the other end of the PEG linker or a functional group on the POI ligand is protected, perform the appropriate deprotection step.

  • Conjugation to the Second Ligand (e.g., E3 Ligase Ligand with a Carboxylic Acid):

    • The free end of the PEG linker (now attached to the POI ligand) will have a hydroxyl group. This can be coupled to a carboxylic acid on the E3 ligase ligand using standard coupling reagents like HATU or EDC/HOBt.

    • Dissolve the POI-linker intermediate, the E3 ligase ligand, and the coupling reagents in an anhydrous solvent like DMF.

    • Stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Final Purification:

    • Purify the final PROTAC conjugate using reverse-phase HPLC to achieve high purity.

    • Characterize the final product by LC-MS and NMR.

PROTAC_Synthesis_Workflow start Start activate_linker Activate this compound (e.g., convert to sulfonyl chloride) start->activate_linker conjugate1 Conjugate to POI Ligand activate_linker->conjugate1 purify1 Purification 1 (e.g., Column Chromatography) conjugate1->purify1 deprotect Deprotection (if needed) purify1->deprotect conjugate2 Conjugate to E3 Ligase Ligand deprotect->conjugate2 purify2 Final Purification (e.g., HPLC) conjugate2->purify2 characterize Characterization (LC-MS, NMR) purify2->characterize end_node End characterize->end_node

General workflow for PROTAC synthesis.
Evaluation of PROTAC Activity

1. Western Blot for Protein Degradation:

  • Objective: To quantify the reduction in the level of the target protein.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

    • Quantify band intensities to determine the percentage of protein degradation relative to a vehicle control.

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

  • Objective: To assess the cytotoxic effect of the PROTAC.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours).

    • Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well.

    • Measure the absorbance or luminescence according to the manufacturer's protocol.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation

Quantitative data from PROTAC evaluation experiments are crucial for comparing the efficacy of different linkers and constructs. Key parameters include DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). While specific data for an this compound-linked PROTAC is not publicly available in detail, the following table presents representative data for a PROTAC utilizing a PEG linker to illustrate how such data is typically presented.

PROTAC ConstructLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
Representative PROTAC 96 PEG250 - 30065 - 70MV-4-11[5]

Logical Relationships and Considerations

The choice of a linker is a critical determinant of a PROTAC's success. The properties of the this compound linker should be considered in the context of the overall PROTAC design.

Linker_Considerations cluster_properties Key Properties cluster_impact Impact on PROTAC Performance Linker This compound Linker Properties Length Length (4 PEG units) Linker->Length Solubility Solubility (Hydrophilic PEG) Linker->Solubility Flexibility Flexibility (PEG chain) Linker->Flexibility Attachment Attachment Point (Sulfonic acid reactivity) Linker->Attachment Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Permeability Cell Permeability & Bioavailability Solubility->Permeability Flexibility->Ternary_Complex Attachment->Ternary_Complex Efficacy Degradation Efficacy (DC50 & Dmax) Ternary_Complex->Efficacy PK Pharmacokinetics Permeability->PK PK->Efficacy

Key considerations for using this compound linker.

References

Application Notes and Protocols: m-PEG4-sulfonic acid for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker connecting these two components is a critical determinant of the ADC's overall efficacy, safety, and pharmacokinetic profile.[1][2] An ideal linker must remain stable in systemic circulation and selectively release the cytotoxic payload at the tumor site.[2][3]

This document provides detailed application notes and protocols for the utilization of m-PEG4-sulfonic acid, a hydrophilic linker, in the development of ADCs. The incorporation of a short polyethylene glycol (PEG) chain and a terminal sulfonic acid group is designed to enhance the physicochemical properties of the ADC.

Rationale for using a hydrophilic linker like this compound:

  • Increased Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and rapid clearance of the ADC.[4] Hydrophilic linkers, containing components like PEG and sulfonate groups, improve the solubility of the ADC, mitigating aggregation and allowing for higher drug-to-antibody ratios (DAR) without compromising stability.

  • Improved Pharmacokinetics: The hydrophilic nature of the linker can create a hydration shell around the payload, shielding it from premature clearance mechanisms. This can lead to a longer circulation half-life and increased accumulation of the ADC in tumor tissue.

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload complex, potentially reducing the immunogenicity of the ADC.

The this compound linker offers a discrete length PEG chain to confer these benefits while the terminal sulfonic acid group provides a potential site for conjugation to a payload or for further chemical modification.

Data Presentation

The following tables summarize quantitative data from studies on ADCs with PEGylated and sulfonate-containing linkers to provide a comparative context for the expected performance of ADCs developed with this compound.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity

LinkerADC Construct (Antibody-Payload)Plasma Half-Life (t½, hours)In Vitro IC50 (nM)Reference
Non-PEGylatedanti-CD22-MMAE--
PEG4anti-CD22-MMAESlower clearance than non-PEGylated-
PEG8anti-CD22-MMAESlower clearance than PEG4-
PEG12anti-CD22-MMAESlower clearance than PEG8-
No PEGZHER2-SMCC-MMAE--
4 kDa PEGZHER2-PEG4K-MMAE2.5-fold increase vs. No PEG4.5-fold reduction vs. No PEG
10 kDa PEGZHER2-PEG10K-MMAE11.2-fold increase vs. No PEG22-fold reduction vs. No PEG

Note: Data presented is for general PEG linkers of varying lengths to illustrate trends. Specific values will vary depending on the antibody, payload, and conjugation chemistry.

Table 2: Comparison of Hydrophilic Linkers on ADC Cytotoxicity

Linker TypeADC Construct (Antibody-Payload)Cell LineIC50 (nM)Reference
Sulfonate-containinganti-CanAg-maytansinoidCOLO 205-FAP~1
PEG-containinganti-CanAg-maytansinoidCOLO 205-FAP~1
Non-cleavable (SMCC)anti-HER2-MMAESK-BR-30.5 - 5
Cleavable (Val-Cit-PABC)anti-HER2-MMAESK-BR-3<0.1
Non-cleavable, PEGylated (Mal-amido-PEG8-acid)anti-HER2-MMAESK-BR-3Data not readily available

Note: This table provides a qualitative comparison of different hydrophilic linker strategies. Direct head-to-head data for this compound is not extensively available.

Experimental Protocols

The following are representative protocols for the synthesis, purification, and characterization of an ADC using a hydrophilic linker. These protocols may require optimization for specific antibodies, payloads, and the this compound linker.

Protocol 1: Synthesis of the Drug-Linker Construct

This protocol describes the conjugation of a payload with an available amine group to a bifunctional linker with a terminal acid group (e.g., this compound or a carboxylic acid analogue). Activation of the sulfonic acid group for reaction with an amine would typically involve conversion to a more reactive species like a sulfonyl chloride. For simplicity, this protocol outlines the more common activation of a carboxylic acid using EDC/Sulfo-NHS chemistry.

Materials:

  • Payload with a primary or secondary amine (e.g., Monomethyl Auristatin E - MMAE)

  • m-PEG4-acid (as a representative linker with a terminal acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC system

  • Lyophilizer

Procedure:

  • Activation of the Linker: a. Dissolve m-PEG4-acid (1.2 equivalents) in anhydrous DMF. b. In a separate tube, dissolve EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents) in anhydrous DMSO. c. Add the EDC/Sulfo-NHS solution to the linker solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation to the Payload: a. Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF. b. Add DIPEA (3 equivalents) to the payload solution to act as a base. c. Slowly add the activated linker solution to the payload solution. d. Stir the reaction mixture at room temperature overnight.

  • Purification of the Drug-Linker Construct: a. Monitor the reaction progress by LC-MS. b. Upon completion, purify the drug-linker conjugate using a reverse-phase HPLC system with a suitable gradient. c. Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol 2: Conjugation of the Drug-Linker to the Antibody

This protocol details the conjugation of the purified drug-linker construct to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified drug-linker construct with an NHS ester reactive group

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Desalting columns

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC)-HPLC system

Procedure:

  • Antibody Preparation: a. If necessary, buffer exchange the antibody into the reaction buffer (0.1 M sodium bicarbonate, pH 8.5) using desalting columns. b. Adjust the antibody concentration to 2-10 mg/mL.

  • Conjugation Reaction: a. Dissolve the drug-linker-NHS ester in DMSO. b. Add the desired molar excess of the drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v). c. Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification of the ADC: a. Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization of the ADC: a. Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC. c. Assess the level of aggregation using Size-Exclusion Chromatography (SEC).

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a standard method for evaluating the potency of the ADC on cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC and unconjugated antibody (as a control)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. b. Incubate overnight to allow for cell attachment.

  • ADC Treatment: a. Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium. b. Remove the medium from the wells and add 100 µL of the ADC or control solutions. Include untreated wells as a negative control.

  • Incubation: a. Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: a. Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 4: ADC Stability Assay in Plasma

This protocol is for assessing the stability of the ADC linker in plasma.

Materials:

  • ADC

  • Human or mouse plasma

  • LC-MS/MS system

Procedure:

  • Incubation: a. Incubate the ADC at a specific concentration (e.g., 10 µM) in plasma at 37°C.

  • Sampling: a. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: a. Process the plasma samples to precipitate proteins and extract the ADC and any released payload.

  • LC-MS/MS Analysis: a. Analyze the samples using an LC-MS/MS method to quantify the amount of intact ADC and free payload over time.

  • Data Analysis: a. Plot the percentage of intact ADC remaining over time to determine the stability of the linker in plasma.

Visualizations

ADC_Synthesis_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation Antibody Conjugation cluster_characterization Characterization Payload Payload (amine) Conjugation1 Payload Conjugation Payload->Conjugation1 Linker This compound Activation Linker Activation Linker->Activation Activation->Conjugation1 Purification1 Purification (HPLC) Conjugation1->Purification1 DrugLinker Drug-Linker Construct Purification1->DrugLinker Conjugation2 ADC Conjugation DrugLinker->Conjugation2 Antibody Monoclonal Antibody Antibody->Conjugation2 Purification2 Purification (SEC) Conjugation2->Purification2 ADC Purified ADC Purification2->ADC DAR DAR Determination (HIC-HPLC) ADC->DAR Aggregation Aggregation Analysis (SEC) ADC->Aggregation Cytotoxicity In Vitro Cytotoxicity (IC50) ADC->Cytotoxicity Stability Plasma Stability ADC->Stability

Caption: Experimental workflow for ADC synthesis and characterization.

ADC_Mechanism_of_Action ADC 1. ADC binds to target antigen on cancer cell Internalization 2. Internalization via endocytosis ADC->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Release 4. Linker cleavage and payload release Lysosome->Release Apoptosis 5. Payload induces cell death (apoptosis) Release->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Linker_Properties_Impact cluster_linker Linker Properties cluster_adc ADC Characteristics cluster_outcome Therapeutic Outcome Hydrophilicity Increased Hydrophilicity (PEG, Sulfonate) Aggregation Reduced Aggregation Hydrophilicity->Aggregation DAR Higher Achievable DAR Hydrophilicity->DAR PK Improved Pharmacokinetics (Longer Half-Life) Hydrophilicity->PK Stability Linker Stability Stability->PK Safety Improved Safety Profile Stability->Safety Cleavability Cleavage Mechanism PayloadRelease Controlled Payload Release Cleavability->PayloadRelease Aggregation->PK Efficacy Enhanced Efficacy DAR->Efficacy PK->Efficacy PK->Safety PayloadRelease->Efficacy

Caption: Logical flow of linker properties influencing ADC performance.

References

Application Notes and Protocols for Protein Modification with m-PEG4-Sulfonic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of proteins with Polyethylene Glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation technique in drug development to enhance the therapeutic properties of proteins. PEGylation can improve protein solubility, increase in vivo stability by reducing proteolytic degradation, and decrease immunogenicity. This document provides a detailed protocol for protein modification using m-PEG4-acid, a common and effective alternative for achieving PEGylation, as direct covalent conjugation with m-PEG4-sulfonic acid is not a standard bioconjugation strategy due to the non-reactive nature of the sulfonic acid group with protein functional groups.

The sulfonic acid moiety, being highly acidic and hydrophilic, imparts a strong negative charge at physiological pH.[1] While not suitable for direct conjugation, its presence in a PEG linker, such as in the context of PROTACs, suggests a role in modulating the physicochemical properties of the final conjugate, such as solubility and electrostatic interactions.[2][3] This document will focus on the practical application of m-PEG4-acid for protein modification and discuss the potential implications of incorporating a sulfonate group.

I. Principle of the Method: Protein Modification with m-PEG4-Acid

The modification of proteins with m-PEG4-acid is typically achieved by targeting primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group. The carboxylic acid on the m-PEG4-acid linker is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process forms a more stable, amine-reactive NHS ester, which then efficiently reacts with the primary amines on the protein to form a stable amide bond.[4]

II. Experimental Protocols

A. Materials and Reagents
  • Protein of interest

  • m-PEG4-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting columns (e.g., Sephadex G-25)

  • Dialysis cassettes (appropriate MWCO)

  • Standard laboratory equipment (pipettes, tubes, spectrophotometer, etc.)

B. Protocol for Protein Modification with m-PEG4-Acid

Step 1: Activation of m-PEG4-acid

  • Dissolve m-PEG4-acid in Activation Buffer to a final concentration of 100 mM.

  • Immediately before use, prepare fresh 100 mM stock solutions of EDC and NHS/Sulfo-NHS in ice-cold Activation Buffer.

  • In a microcentrifuge tube, combine the m-PEG4-acid solution with the EDC and NHS/Sulfo-NHS solutions at a 1:1.2:1.2 molar ratio.

  • Incubate the activation reaction for 15-30 minutes at room temperature.

Step 2: Conjugation to Protein

  • Prepare the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Add the freshly activated m-PEG4-NHS ester solution to the protein solution. The molar excess of the PEG reagent to the protein will determine the degree of labeling and should be optimized empirically. See Table 1 for recommended starting ratios.

  • Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching the Reaction

  • Add Quenching Buffer to the reaction mixture to a final concentration of approximately 50 mM Tris.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

C. Purification of the PEGylated Protein

Excess PEG reagent and reaction byproducts must be removed from the PEGylated protein. The choice of purification method depends on the properties of the protein and the PEG chain.

  • Size Exclusion Chromatography (SEC) / Desalting: This is an effective method for removing smaller, unreacted PEG molecules from the larger, modified protein.[5]

    • Equilibrate a desalting column with the desired storage buffer.

    • Load the entire quenched reaction mixture onto the column.

    • Elute the protein according to the manufacturer's protocol. The PEGylated protein will elute in the void volume, while smaller molecules will be retained.

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. Since PEGylation can shield the surface charges of a protein, this method can be used to separate unmodified protein from singly and multiply PEGylated species.

    • Select an appropriate IEX resin (cation or anion exchange) based on the protein's isoelectric point (pI).

    • Equilibrate the column with a low-salt loading buffer.

    • Load the sample and wash with the loading buffer to remove unbound material.

    • Elute the bound proteins using a salt gradient. Unmodified protein will typically elute at a different salt concentration than the PEGylated forms.

III. Data Presentation

Quantitative data from protein PEGylation experiments should be carefully documented and analyzed.

Table 1: Recommended Reaction Conditions for Protein Modification with m-PEG4-Acid

ParameterRecommended ConditionRationale
Molar Excess of PEG Reagent 5:1 to 50:1 (PEG:Protein)Higher ratios increase the degree of labeling. Optimal ratio must be determined empirically.
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency but may also increase aggregation.
Reaction pH 7.2 - 8.0Optimal for the reaction of NHS esters with primary amines.
Reaction Temperature Room Temperature or 4°CRoom temperature is faster; 4°C may be gentler for sensitive proteins.
Reaction Time 1-2 hours (RT) or 4-16 hours (4°C)Allows the conjugation reaction to proceed to completion.

IV. Characterization of the Modified Protein

A. SDS-PAGE Analysis

  • Principle: PEGylation increases the hydrodynamic radius of a protein, causing it to migrate more slowly on an SDS-PAGE gel than its unmodified counterpart. This provides a qualitative assessment of the modification.

  • Protocol:

    • Prepare SDS-PAGE gels of an appropriate acrylamide percentage for the protein's molecular weight.

    • Load samples of the unmodified protein, the reaction mixture, and the purified PEGylated protein.

    • Run the gel under standard conditions.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Blue).

    • The PEGylated protein will appear as a band or a smear at a higher apparent molecular weight than the unmodified protein.

B. Mass Spectrometry

  • Principle: MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the modified protein, allowing for the calculation of the average number of PEG chains attached per protein molecule (degree of labeling).

  • Protocol:

    • Prepare the purified PEGylated protein sample for mass spectrometry analysis according to the instrument's requirements.

    • Acquire the mass spectrum.

    • The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein modified with a different number of PEG chains.

    • The degree of labeling can be calculated from the mass difference between the unmodified and modified protein peaks.

V. Role and Influence of a Terminal Sulfonic Acid Group

While direct conjugation with this compound is not standard, the presence of a terminal sulfonate group on a PEGylated protein would be expected to significantly influence its properties.

  • Increased Hydrophilicity and Charge: The sulfonic acid group is highly acidic and will exist as a negatively charged sulfonate group at physiological pH. This would increase the overall negative charge and hydrophilicity of the protein conjugate.

  • Altered Protein Interactions: The introduction of a strong negative charge can alter protein-protein interactions, potentially reducing aggregation or influencing binding to receptors and other biological molecules.

  • Impact on Biological Activity: Changes in surface charge and conformation due to the sulfonate group can modulate the biological activity of the protein.

VI. Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis mPEG4_acid m-PEG4-acid Activated_PEG Activated m-PEG4-NHS Ester mPEG4_acid->Activated_PEG 15-30 min, RT EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Reaction_Mix Reaction Mixture Activated_PEG->Reaction_Mix Protein Protein Solution (pH 7.2-8.0) Protein->Reaction_Mix 1-2 hrs, RT Quenching Quench Reaction (Tris Buffer) Reaction_Mix->Quenching Purification Purification (SEC or IEX) Quenching->Purification Purified_Protein Purified PEGylated Protein Purification->Purified_Protein Analysis Characterization (SDS-PAGE, Mass Spec) Purified_Protein->Analysis

Caption: Experimental workflow for protein modification.

reaction_mechanism cluster_activation Activation Step cluster_conjugation Conjugation Step Carboxyl PEG-COOH Intermediate O-acylisourea intermediate Carboxyl->Intermediate + EDC EDC EDC->Intermediate NHSEster PEG-NHS Ester Intermediate->NHSEster + NHS NHS NHS->NHSEster AmideBond Protein-NH-CO-PEG NHSEster->AmideBond + Protein Protein-NH2 Protein->AmideBond

Caption: Reaction mechanism for amine modification.

References

Application Notes and Protocols for Bioconjugation using m-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-sulfonic acid is a hydrophilic, short-chain polyethylene glycol (PEG) linker that can be utilized in bioconjugation to modify proteins, peptides, and other biomolecules. The incorporation of a PEG linker can enhance the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate. The terminal sulfonic acid group, a strong acid, offers a potential site for conjugation to nucleophilic residues on biomolecules, such as the primary amines of lysine residues.

These application notes provide an overview of the potential applications of this compound and a proposed protocol for its conjugation to proteins. It is important to note that the direct activation of sulfonic acids for bioconjugation under aqueous, biocompatible conditions is not as established as the widely used carbodiimide (EDC) chemistry for carboxylic acids. Therefore, a two-step approach is proposed, involving the conversion of the sulfonic acid to a more reactive intermediate, a sulfonyl chloride, followed by its reaction with the target protein.

Applications

The unique properties of this compound make it a valuable tool in various bioconjugation applications:

  • Improving Solubility and Stability: The hydrophilic PEG chain can increase the aqueous solubility of hydrophobic molecules and protect proteins from aggregation and enzymatic degradation.

  • Drug Delivery and Development: As a component of linker technologies, it can be used in the synthesis of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[1][2] The sulfonate group can contribute to the overall hydrophilicity of the linker, which may reduce aggregation of the final conjugate.[1]

  • PROTACs Synthesis: this compound can serve as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[3]

  • Surface Modification: The sulfonic acid group can be used to modify surfaces, such as nanoparticles, to enhance their hydrophilicity and stability in aqueous solutions.[4]

Proposed Bioconjugation Strategy

The conjugation of this compound to primary amines on a protein is proposed to proceed via a two-step reaction. First, the sulfonic acid is converted to a more reactive sulfonyl chloride. Second, the purified m-PEG4-sulfonyl chloride is reacted with the protein under controlled pH conditions to form stable sulfonamide bonds with lysine residues.

Caption: Proposed two-step bioconjugation strategy.

Experimental Protocols

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Reaction buffers: 0.1 M Sodium Phosphate Buffer, pH 8.0-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., size-exclusion chromatography)

Protocol 1: Activation of this compound to m-PEG4-sulfonyl chloride

Warning: This reaction should be performed in a fume hood by personnel experienced in handling hazardous chemicals. Thionyl chloride is corrosive and reacts violently with water.

  • Preparation: Ensure all glassware is thoroughly dried. Work under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Dissolve this compound in anhydrous DCM.

  • Activation: Slowly add an excess of thionyl chloride to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Purification: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting m-PEG4-sulfonyl chloride should be used immediately in the next step.

Protocol 2: Conjugation of m-PEG4-sulfonyl chloride to a Protein
  • Protein Preparation: Prepare the target protein in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0-8.5). The protein concentration should typically be in the range of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the freshly prepared m-PEG4-sulfonyl chloride in an anhydrous organic solvent compatible with the protein solution (e.g., DMSO or DMF).

  • Conjugation Reaction: Add the desired molar excess of the m-PEG4-sulfonyl chloride solution to the protein solution with gentle stirring. A typical starting point is a 10- to 50-fold molar excess of the PEG reagent over the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Purify the protein-PEG conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

Data Presentation

The following tables provide example data for a typical protein conjugation experiment. Note: This is hypothetical data and the optimal conditions for your specific protein and application must be determined empirically.

Table 1: Example Reaction Conditions for Protein PEGylation

ParameterCondition 1Condition 2Condition 3
Protein Concentration 2 mg/mL5 mg/mL5 mg/mL
Molar Ratio (PEG:Protein) 10:120:150:1
Reaction Buffer 0.1 M Phosphate, pH 8.00.1 M Phosphate, pH 8.50.1 M Phosphate, pH 8.5
Reaction Time 2 hours2 hours4 hours
Reaction Temperature Room TemperatureRoom Temperature4°C

Table 2: Example Characterization of Protein-PEG Conjugates

SampleDegree of Labeling (DOL)Aggregation (%)Yield (%)
Condition 1 1.5< 5%85
Condition 2 3.2< 5%80
Condition 3 4.88%75

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the bioconjugation and analysis of a protein with this compound.

Caption: General experimental workflow.

Conclusion

This compound offers a means to introduce a short, hydrophilic PEG chain onto biomolecules. While the direct conjugation of its sulfonic acid group presents challenges, the proposed two-step activation and conjugation protocol provides a chemically viable route to achieve this modification. Researchers should carefully optimize the reaction conditions for their specific protein of interest to achieve the desired degree of labeling while maintaining the protein's structure and function. The provided protocols and example data serve as a starting point for developing a successful bioconjugation strategy using this compound.

References

Functionalizing Biomolecules with m-PEG4-Sulfonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of biomolecules with Polyethylene Glycol (PEG) is a cornerstone of modern biopharmaceutical development. PEGylation can enhance the therapeutic properties of proteins, peptides, and other biomolecules by improving solubility, extending circulatory half-life, and reducing immunogenicity.[1] m-PEG4-sulfonic acid is a short, hydrophilic linker that can be utilized for these purposes through both non-covalent and covalent modification strategies. The sulfonic acid group is highly acidic and hydrophilic, primarily contributing to the molecule's water solubility and its ability to interact with surfaces.[2]

This document provides detailed application notes and protocols for two primary methods of functionalizing biomolecules using this compound: non-covalent modification to enhance solubility and a two-step covalent conjugation method targeting primary amines.

Application Note 1: Non-Covalent Functionalization for Improved Solubility

The highly hydrophilic nature of the sulfonic acid group and the PEG chain can be leveraged to improve the solubility and stability of biomolecules through non-covalent interactions. This is particularly useful for proteins that are prone to aggregation at high concentrations. The addition of this compound to a protein solution can shield hydrophobic patches and increase the overall negative surface charge, thereby reducing protein-protein interactions that lead to aggregation.[3][4]

Quantitative Data: Enhancement of Protein Solubility

The following table summarizes the expected impact of PEGylation on protein solubility. While specific data for this compound is not extensively published, the data presented is representative of the general effect of PEGylation on protein solubility.

ProteinPrecipitantsInitial Solubility (mg/mL)Solubility with PEGylation (mg/mL)Fold IncreaseReference
α-ChymotrypsinAmmonium Sulfate1.53.2 (estimated)~2.1[4]
LysozymeAmmonium Sulfate2.55.0 (estimated)~2.0
Human Serum AlbuminPEG-8000>500Not significantly changed-

Note: The quantitative impact on solubility is highly dependent on the specific protein, buffer conditions, and the concentration of the PEG reagent.

Experimental Protocol: Enhancement of Protein Solubility

This protocol provides a general method for assessing the ability of this compound to improve the solubility of a target protein.

Materials:

  • Target protein

  • This compound

  • Solubilization buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Prepare a stock solution of the target protein in the solubilization buffer at a concentration where solubility is a known issue.

  • Prepare a series of dilutions of this compound in the solubilization buffer.

  • In separate microcentrifuge tubes, mix the protein solution with the different concentrations of this compound. Include a control sample with no added this compound.

  • Incubate the samples at the desired temperature (e.g., 4°C or room temperature) for a specified period (e.g., 1-24 hours) to allow for equilibration.

  • After incubation, centrifuge the samples to pellet any precipitated protein.

  • Carefully collect the supernatant and measure the protein concentration using a standard protein assay.

  • Compare the protein concentration in the supernatant of the samples containing this compound to the control to determine the enhancement in solubility.

Application Note 2: Covalent Functionalization via Sulfonamide Bond Formation

For a more permanent modification, this compound can be covalently conjugated to biomolecules. Sulfonic acids are generally unreactive towards the primary amines of proteins. Therefore, a two-step process is employed:

  • Activation: The sulfonic acid is converted to a highly reactive sulfonyl chloride.

  • Conjugation: The sulfonyl chloride readily reacts with primary amines (e.g., the ε-amino group of lysine residues) to form a stable sulfonamide bond.

This method provides a stable linkage, permanently attaching the hydrophilic m-PEG4 moiety to the biomolecule.

Logical Workflow for Covalent Functionalization

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation mPEG_SO3H This compound mPEG_SO2Cl m-PEG4-sulfonyl chloride mPEG_SO3H->mPEG_SO2Cl Activation ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->mPEG_SO2Cl Conjugate Functionalized Biomolecule mPEG_SO2Cl->Conjugate Conjugation Biomolecule Biomolecule (-NH₂) Biomolecule->Conjugate G cluster_unmodified Unmodified Biomolecule cluster_modified PEG-Functionalized Biomolecule Biomolecule Therapeutic Biomolecule Receptor Target Receptor Biomolecule->Receptor Binding PEG_Biomolecule m-PEG4-Functionalized Biomolecule PEG_Receptor Target Receptor PEG_Biomolecule->PEG_Receptor Altered Binding Affinity/Kinetics

References

Application Notes and Protocols for m-PEG4-sulfonic acid in Improving Compound Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poor aqueous solubility is a significant hurdle in drug development, often leading to low bioavailability and therapeutic efficacy. This document provides detailed application notes and protocols on the use of m-PEG4-sulfonic acid as an effective excipient to enhance the solubility of poorly water-soluble compounds. This compound is a bifunctional molecule featuring a hydrophilic polyethylene glycol (PEG) chain and a strongly acidic sulfonic acid group, which together contribute to its solubilizing properties. These notes will cover the underlying principles of its mechanism of action, present representative data on solubility enhancement with similar PEGylated compounds, and provide detailed experimental protocols for formulation and analysis.

Introduction to Solubility Challenges and the Role of this compound

The therapeutic effectiveness of a drug is fundamentally dependent on its ability to dissolve in physiological fluids to be absorbed into the systemic circulation. A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines are classified as poorly water-soluble, belonging to the Biopharmaceutics Classification System (BCS) Class II and IV. This poor solubility can result in incomplete absorption, high inter-individual variability, and a lack of dose-proportionality.

Various strategies have been developed to address these challenges, including particle size reduction, salt formation, and the use of co-solvents and surfactants.[1][2] Among these, the use of polymeric excipients to form solid dispersions or to directly conjugate with the drug molecule has proven to be a highly effective approach.

This compound (methoxypolyethylene glycol-4-sulfonic acid) is a functionalized polymer that offers a dual mechanism for solubility enhancement. The polyethylene glycol (PEG) component is a flexible, hydrophilic chain that can increase the hydrodynamic radius of a compound and create a hydrating shell, thereby improving its miscibility with water.[3] The terminal sulfonic acid group (-SO₃H) is highly acidic and hydrophilic, which can further enhance aqueous solubility through strong dipole-dipole interactions and hydrogen bonding with water molecules.[3] This makes this compound a promising tool for formulators in the pharmaceutical industry.

Mechanism of Solubility Enhancement

The primary mechanisms by which this compound and similar PEGylated compounds enhance the solubility of hydrophobic drugs are:

  • Increased Hydrophilicity: The ether oxygens in the PEG backbone and the sulfonic acid group can form hydrogen bonds with water molecules, effectively creating a "water cloud" around the poorly soluble drug, which increases its apparent solubility.

  • Amorphous Solid Dispersions: When a poorly soluble crystalline drug is dispersed in a hydrophilic carrier like a PEG derivative at the molecular level, it can form a higher-energy amorphous state.[4] This amorphous form has a lower thermodynamic barrier to dissolution compared to the stable crystalline form, leading to enhanced solubility and dissolution rates.

  • Micelle Formation (for amphiphilic PEG derivatives): While this compound itself is not a classical surfactant, modified PEGs with significant hydrophobic moieties can self-assemble into micelles in aqueous solutions. These micelles can encapsulate hydrophobic drug molecules in their core, presenting a hydrophilic exterior to the aqueous environment.

  • Steric Hindrance: The PEG chain can provide a steric barrier that prevents the aggregation and precipitation of the drug molecules in an aqueous environment.

Data on Solubility Enhancement

While specific quantitative data for the solubility enhancement of compounds using this compound is not extensively available in peer-reviewed literature, data from studies on similar modified PEG excipients, known as PEGosomes, demonstrate the potential of this class of compounds. The following table summarizes the solubility enhancement of various poorly soluble drugs with a modified PEG excipient (LA-PEG).

DrugExcipientExcipient Concentration (% w/v)Solubility Increase (%)
CiprofloxacinLA-PEG2%562.7%
ProbucolLA-PEG1%84,614.3%

Data adapted from a study on modified PEG excipients (PEGosomes). This data is presented to be representative of the potential of PEG-based excipients and may not be directly extrapolated to this compound.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound to improve the solubility of a target compound. Researchers should optimize these protocols for their specific compound of interest.

Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This method is suitable for thermolabile compounds and aims to create a homogeneous, amorphous dispersion of the drug in the this compound carrier.

Materials:

  • Poorly soluble active pharmaceutical ingredient (API)

  • This compound

  • A common solvent in which both the API and this compound are soluble (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the API and this compound in a predetermined ratio (e.g., 1:1, 1:5, 1:10 by weight). Dissolve both components in a minimal amount of the selected common solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature well below the boiling point of the solvent and the degradation temperature of the API. Continue until a thin, solid film is formed on the inner surface of the flask.

  • Drying: Transfer the solid film to a vacuum oven and dry at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Gently pulverize the solid using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve of a specific mesh size to ensure particle size uniformity.

  • Storage: Store the resulting solid dispersion powder in a desiccator to prevent moisture absorption.

Protocol 2: Solubility Determination by the Shake-Flask Method

This is the gold standard method for determining the equilibrium solubility of a compound.

Materials:

  • Solid dispersion of API with this compound (from Protocol 1)

  • Pure API (as a control)

  • Phosphate-buffered saline (PBS), pH 7.4, or other relevant aqueous buffer

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker maintained at a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of the pure API and the prepared solid dispersion to separate glass vials containing a known volume of the aqueous buffer (e.g., 10 mL). The amount should be sufficient to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in an orbital shaker. Agitate the samples at a constant temperature for a specified period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After the incubation period, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with an appropriate solvent if necessary. Analyze the concentration of the API in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Compare the solubility of the API from the solid dispersion to that of the pure API to determine the fold increase in solubility.

Visualizations

G cluster_0 Solubility Enhancement Workflow A Poorly Soluble API D Dissolution A->D B This compound B->D C Common Solvent C->D E Solvent Evaporation (Rotary Evaporator) D->E F Drying (Vacuum Oven) E->F G Solid Dispersion (Amorphous Form) F->G H Solubility Assay (Shake-Flask Method) G->H I Enhanced Solubility Data H->I

Caption: Experimental workflow for preparing and evaluating a solid dispersion of a poorly soluble API with this compound.

G cluster_1 Mechanism of PEG-based Solubility Enhancement A Hydrophobic Drug (Crystalline) C Solid Dispersion Formation A->C B PEG Excipient (e.g., this compound) B->C D Amorphous State (Higher Energy) C->D E Increased Hydrophilicity (H-bonding with Water) C->E F Steric Hindrance (Prevents Aggregation) C->F G Enhanced Dissolution & Solubility D->G E->G F->G

Caption: Logical relationship of mechanisms contributing to solubility enhancement by PEG-based excipients.

Conclusion

This compound presents a valuable tool for pharmaceutical scientists and researchers in overcoming the challenges associated with poorly soluble compounds. Its dual-functionality, combining the hydrophilicity of a PEG chain with a sulfonic acid group, offers a robust mechanism for improving aqueous solubility. The protocols and information provided herein serve as a comprehensive guide for the application of this compound in drug formulation and development, paving the way for the successful delivery of novel therapeutics. Further studies are warranted to generate specific quantitative data for a range of drug molecules to fully elucidate the potential of this promising excipient.

References

Applications of m-PEG4-Sulfonic Acid in Proteomics: Enhancing Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, the sensitive and accurate analysis of proteins and peptides by mass spectrometry (MS) is paramount. Chemical derivatization of peptides is a powerful strategy to improve ionization efficiency, control fragmentation patterns, and enable more robust protein identification and characterization. m-PEG4-sulfonic acid is a chemical reagent with properties that make it a candidate for enhancing proteomics workflows, particularly in bottom-up proteomics. This molecule combines a polyethylene glycol (PEG) linker with a terminal sulfonic acid group. The PEG moiety enhances solubility, while the sulfonic acid group, a strong acid, can be used to introduce a fixed negative charge onto peptides. This application note details the principles, potential applications, and generalized protocols for using sulfonic acid-containing reagents in proteomics, with a focus on the conceptual applications of this compound.

Principle of Sulfonation in Proteomics

The primary application of introducing a sulfonic acid group to the N-terminus of a peptide is to simplify its fragmentation pattern in tandem mass spectrometry (MS/MS), thereby facilitating de novo sequencing and improving the confidence of peptide identification.[1][2]

During collision-induced dissociation (CID) in a mass spectrometer, peptides fragment at the amide bonds along the backbone, producing various ion series (e.g., b- and y-ions). The presence of a highly acidic sulfonic acid group at the N-terminus of a peptide leads to charge-remote fragmentation. The sulfonic acid group readily loses a proton to become negatively charged. This fixed negative charge can neutralize the positive charge on the N-terminal fragment ions (b-ions), rendering them neutral and thus undetectable by the mass spectrometer.[1] Consequently, the resulting MS/MS spectrum is dominated by a single series of C-terminal fragment ions (y-ions), which greatly simplifies spectral interpretation and allows for more straightforward determination of the amino acid sequence.[1][2]

Key Applications in Proteomics

  • Enhanced de novo Peptide Sequencing: By generating simplified MS/MS spectra consisting primarily of y-ions, sulfonic acid derivatization is a powerful tool for determining the sequence of unknown peptides. This is particularly valuable in studies of organisms with unsequenced genomes or for the characterization of novel proteins.

  • Improved Protein Identification: The simplified fragmentation patterns and enhanced signal of the y-ion series can lead to higher quality peptide-spectrum matches (PSMs) in database search algorithms, resulting in more confident protein identifications.

  • Analysis of Post-Translational Modifications (PTMs): By providing a clear and strong y-ion series, N-terminal sulfonation can help to more accurately localize PTMs on a peptide backbone.

  • Enrichment of Specific Peptides: The introduction of a strongly acidic sulfonic acid group can alter the charge state of peptides, which can be exploited for selective enrichment of derivatized peptides using techniques like strong cation exchange (SCX) chromatography.

Experimental Protocols

The following are generalized protocols for the N-terminal sulfonation of peptides for mass spectrometry analysis. These are based on established methods using other sulfonylating reagents, as a specific protocol for this compound is not available in the peer-reviewed literature. Researchers should optimize these protocols for their specific applications.

Protocol 1: On-Tip N-Terminal Sulfonation of Peptides for MALDI-TOF/TOF Analysis

This protocol is adapted from established methods for on-tip derivatization.

Materials:

  • This compound (or other suitable N-terminal modifying reagent with a sulfonyl chloride or isothiocyanate group)

  • Peptide sample (from in-gel or in-solution digest)

  • C18 reverse-phase micro-purification tips

  • Wetting solution: 60% acetonitrile in 0.1% trifluoroacetic acid (TFA)

  • Equilibration solution: 0.1% TFA

  • Wash solution: 0.1% TFA

  • Labeling buffer: 0.25 M Sodium Bicarbonate, pH 9.4

  • Elution solution: 60% acetonitrile in 0.1% TFA

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)

Procedure:

  • Peptide Desalting and Binding:

    • Wet a C18 tip by aspirating and dispensing the wetting solution several times.

    • Equilibrate the tip by aspirating and dispensing the equilibration solution.

    • Load the peptide sample onto the tip by aspirating and dispensing slowly for 10-15 cycles to ensure binding.

    • Wash the bound peptides by aspirating and dispensing the wash solution 10 times.

  • Sulfonation Reaction:

    • Prepare a fresh solution of the sulfonating reagent (e.g., 1 mg/10 µL in labeling buffer).

    • Aspirate and dispense the labeling solution through the tip for approximately 3 minutes at room temperature to allow the reaction to proceed.

    • Wash the tip thoroughly with the wash solution to remove excess reagent.

  • Elution:

    • Elute the derivatized peptides from the tip by aspirating and dispensing the elution solution into a clean tube.

  • Sample Spotting for MALDI-MS:

    • Mix the eluted, sulfonated peptides with an equal volume of MALDI matrix solution.

    • Spot the mixture onto a MALDI target plate and allow it to air dry.

    • Analyze the sample using a MALDI-TOF/TOF mass spectrometer in reflector and PSD (post-source decay) or LIFT mode.

Protocol 2: In-Solution Derivatization for LC-MS/MS Analysis

Materials:

  • This compound (or other suitable amine-reactive sulfonating reagent)

  • Dried peptide sample

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

  • Quenching solution: 5% hydroxylamine or 1 M Tris-HCl, pH 8.5

  • Formic acid

Procedure:

  • Sample Reconstitution:

    • Dissolve the dried peptide sample in the reaction buffer. The protein concentration should typically be in the range of 1-5 mg/mL.

  • Derivatization Reaction:

    • Prepare a stock solution of the sulfonating reagent in an appropriate organic solvent (e.g., DMSO or DMF).

    • Add a 10- to 50-fold molar excess of the sulfonating reagent to the peptide solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of approximately 50 mM to consume any unreacted reagent.

    • Incubate for 15-30 minutes at room temperature.

  • Sample Cleanup:

    • Acidify the sample with formic acid to a final concentration of 0.1-1%.

    • Desalt the derivatized peptides using a C18 StageTip or a similar reverse-phase cleanup method.

  • LC-MS/MS Analysis:

    • Dry the desalted peptides in a vacuum centrifuge and reconstitute in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid).

    • Analyze the sample using a high-resolution mass spectrometer.

Quantitative Data Summary

As there is no specific quantitative data available for the use of this compound in proteomics, the following table presents a conceptual summary of the expected outcomes based on the principles of peptide sulfonation.

ParameterExpected Outcome with SulfonationRationale
Peptide Identifications IncreaseSimplified MS/MS spectra lead to more confident peptide-spectrum matches.
Sequence Coverage IncreaseMore peptides from a given protein may be confidently identified, leading to higher sequence coverage.
Spectral Complexity DecreaseSuppression of b-ion series results in cleaner spectra dominated by y-ions.
Ionization Efficiency VariableThe addition of a PEG linker and a charged group can influence ionization, but the net effect needs empirical determination.
de novo Sequencing Success Rate Significant IncreaseSimplified spectra with a continuous y-ion series greatly facilitate manual or automated de novo sequencing.

Visualizations

Experimental Workflow for Peptide Sulfonation

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Mass Spectrometry Analysis protein_extraction Protein Extraction from Cells/Tissue digestion Enzymatic Digestion (e.g., Trypsin) protein_extraction->digestion peptides Peptide Mixture digestion->peptides sulfonation N-terminal Sulfonation (e.g., with this compound derivative) peptides->sulfonation cleanup Desalting/Cleanup (C18 StageTip) sulfonation->cleanup lc_msms LC-MS/MS Analysis cleanup->lc_msms data_analysis Data Analysis (Database Search, de novo Sequencing) lc_msms->data_analysis

Caption: General workflow for bottom-up proteomics incorporating peptide sulfonation.

Logical Relationship of Sulfonation and MS/MS Fragmentation

G peptide Peptide sulfonated_peptide N-terminally Sulfonated Peptide peptide->sulfonated_peptide Sulfonation cid Collision-Induced Dissociation (CID) peptide->cid sulfonated_peptide->cid msms_spectrum MS/MS Spectrum cid->msms_spectrum simplified_spectrum Simplified MS/MS Spectrum cid->simplified_spectrum b_ions b-ions (N-terminal fragments) msms_spectrum->b_ions y_ions y-ions (C-terminal fragments) msms_spectrum->y_ions simplified_spectrum->y_ions neutral_b_ions Neutralized b-ions (undetected) simplified_spectrum->neutral_b_ions

Caption: Effect of N-terminal sulfonation on peptide fragmentation in MS/MS.

Conclusion

The derivatization of peptides with sulfonic acid-containing reagents represents a valuable strategy for enhancing proteomics analysis by mass spectrometry. While specific applications and protocols for this compound are not yet widely documented, the underlying chemical principles suggest its potential as a tool for improving de novo sequencing and protein identification. The generalized protocols and conceptual framework provided here serve as a guide for researchers interested in exploring the use of sulfonation to overcome challenges in their proteomics workflows. Further empirical studies are needed to fully characterize the benefits and optimize the application of this compound in this context.

References

Application Notes and Protocols for Site-Specific Labeling with PEG Sulfonic Acid Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of therapeutic proteins with polyethylene glycol (PEG), or PEGylation, is a leading strategy for enhancing their pharmacokinetic and pharmacodynamic properties. This process can increase a protein's hydrodynamic size, leading to reduced renal clearance, extended circulating half-life, and shielding from proteolytic degradation and immunogenic responses.[1][2][3][4] The precise attachment of a single PEG chain at a defined location is crucial for producing homogeneous conjugates with predictable and optimized therapeutic efficacy.

This document provides detailed application notes and protocols for the site-specific labeling of proteins using three classes of PEG sulfonic acid reagents: PEG-Vinylsulfone, PEG-Sulfonyl Chloride, and PEG-Tresyl Chloride. These reagents offer distinct selectivities for specific amino acid residues, enabling controlled PEGylation strategies.

I. Reagent Selection and Reaction Specificity

The choice of a PEG sulfonic acid reagent is dictated by the desired site of conjugation on the target protein. Each reagent class exhibits specific reactivity towards particular amino acid residues under defined reaction conditions.

  • PEG-Vinylsulfone: This reagent is highly selective for the thiol group of cysteine residues.[5] The reaction proceeds via a stable thioether linkage through a Michael-type addition. This method is ideal for proteins with a single, accessible cysteine residue, which can be naturally occurring or introduced via site-directed mutagenesis.

  • PEG-Sulfonyl Chloride: This reagent reacts with primary amino groups, such as the ε-amino group of lysine residues and the α-amino group of the N-terminus, to form a stable sulfonamide bond. Site-specific labeling of the N-terminus can be achieved by carefully controlling the reaction pH. The N-terminal α-amino group generally has a lower pKa than the ε-amino groups of lysines, allowing for preferential reaction at a lower pH.

  • PEG-Tresyl Chloride: This reagent first requires the activation of a PEG molecule containing a terminal hydroxyl group (PEG-OH) with 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride). The resulting tresyl-activated PEG is highly reactive towards primary amino groups (lysine and N-terminus), forming a stable secondary amine linkage.

The following table summarizes the key characteristics of these reagents:

Reagent ClassTarget Residue(s)Linkage FormedKey Reaction Condition for Site-Specificity
PEG-Vinylsulfone CysteineThioetherpH 7-9 for selective thiol reaction
PEG-Sulfonyl Chloride N-terminus, LysineSulfonamidepH ≤ 7 for preferential N-terminal labeling
PEG-Tresyl Chloride N-terminus, LysineSecondary AmineTwo-step process: activation then conjugation

II. Experimental Protocols

A. Site-Specific Cysteine Labeling with PEG-Vinylsulfone

This protocol describes the labeling of a protein with a unique, accessible cysteine residue using a PEG-vinylsulfone reagent.

Materials:

  • Protein with a single accessible cysteine (e.g., 1-5 mg/mL)

  • PEG-Vinylsulfone (10-20 fold molar excess over the protein)

  • Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Solution: 100 mM L-cysteine in Reaction Buffer

  • Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) column

  • Analytical Instruments: SDS-PAGE, Mass Spectrometry (LC-MS), HPLC (SEC or RP-HPLC)

Protocol:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose the target cysteine, perform a reduction step (e.g., with TCEP) and subsequently remove the reducing agent prior to PEGylation.

  • PEG-Vinylsulfone Preparation: Immediately before use, dissolve the PEG-vinylsulfone in the Reaction Buffer to a desired stock concentration.

  • PEGylation Reaction: Add the PEG-vinylsulfone solution to the protein solution to achieve a 10-20 fold molar excess of the PEG reagent. The reaction can be performed at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Reaction Quenching: Add the Quenching Solution to a final concentration of 10-20 mM L-cysteine to react with any excess PEG-vinylsulfone. Incubate for 1 hour at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG, protein, and quenching reagent using SEC or IEX. Monitor the elution profile by UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unmodified protein in SEC due to its larger size.

  • Characterization: Analyze the purified fractions by SDS-PAGE to visualize the molecular weight shift of the PEGylated protein. Confirm the identity and purity of the conjugate by LC-MS. Quantify the labeling efficiency using HPLC.

B. Site-Specific N-Terminal Labeling with PEG-Sulfonyl Chloride

This protocol outlines the preferential labeling of the N-terminal α-amino group of a protein using a PEG-sulfonyl chloride reagent by controlling the reaction pH.

Materials:

  • Protein with an accessible N-terminus (e.g., 2-10 mg/mL)

  • PEG-Sulfonyl Chloride (5-10 fold molar excess over the protein)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification System: SEC or IEX column

  • Analytical Instruments: SDS-PAGE, Mass Spectrometry (LC-MS), HPLC (SEC or RP-HPLC)

Protocol:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris).

  • PEG-Sulfonyl Chloride Preparation: Immediately before use, dissolve the PEG-sulfonyl chloride in an anhydrous organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mg/mL.

  • PEGylation Reaction: While gently stirring the protein solution, slowly add the PEG-sulfonyl chloride solution to achieve a 5-10 fold molar excess. The volume of the organic solvent should not exceed 10% of the total reaction volume. Incubate the reaction for 1-2 hours at room temperature.

  • Reaction Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted PEG-sulfonyl chloride. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein using SEC or IEX as described in the previous protocol.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, LC-MS, and HPLC to confirm successful PEGylation and determine the labeling efficiency.

C. Site-Specific Amine Labeling with PEG-Tresyl Chloride

This protocol involves a two-step process: activation of PEG-OH with tresyl chloride, followed by conjugation to primary amines on the protein.

Materials:

  • mPEG-OH (methoxy-polyethylene glycol-hydroxyl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Cold Diethyl Ether

  • Protein with accessible primary amines (e.g., 1-10 mg/mL)

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Purification and Analytical equipment as described previously.

Protocol:

Step 1: Activation of mPEG-OH

  • Dissolve mPEG-OH in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (2-3 molar excess relative to mPEG-OH).

  • Slowly add tresyl chloride (1.5-2 molar excess relative to mPEG-OH) dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Concentrate the mixture using a rotary evaporator.

  • Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Confirm the activation by ¹H NMR spectroscopy.

Step 2: Conjugation to Protein

  • Dissolve the protein in Conjugation Buffer to a concentration of 1-10 mg/mL.

  • Dissolve the tresyl-activated PEG in the Conjugation Buffer.

  • Add the tresyl-activated PEG solution to the protein solution at a 5-20 fold molar excess.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purify the PEGylated protein using SEC or IEX.

  • Characterize the final conjugate using SDS-PAGE, LC-MS, and HPLC.

III. Data Presentation

The efficiency of site-specific PEGylation can be influenced by several factors, including the protein's characteristics, the reactivity of the PEG reagent, and the reaction conditions. The following table summarizes representative quantitative data for the different labeling strategies.

PEG ReagentTarget Protein (Example)Molar Excess (PEG:Protein)Reaction Time (hours)pHTemperature (°C)Labeling Efficiency (%)Analytical Method
PEG-Vinylsulfone Ubiquitin (with engineered Cys)5:10.57.0Room Temp>95%LC-MS
PEG-Sulfonyl Chloride Model Protein10:127.0Room TempVariable (pH dependent)HPLC
PEG-Tresyl Chloride AdenovirusVariable28.3Room TempHighTransduction Assay

Note: Labeling efficiencies are highly dependent on the specific protein and reaction optimization. The values presented are for illustrative purposes.

IV. Visualizations

A. Experimental Workflow

The general workflow for site-specific protein PEGylation involves several key steps from reagent preparation to final product characterization.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer Exchange, Concentration) Reaction PEGylation Reaction (Controlled pH, Temp, Time) Protein_Prep->Reaction PEG_Prep PEG Reagent Preparation PEG_Prep->Reaction Quenching Reaction Quenching Reaction->Quenching Purification Chromatographic Purification (SEC or IEX) Quenching->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS) Purification->Mass_Spec HPLC HPLC (SEC/RP-HPLC) Purification->HPLC

Caption: General experimental workflow for site-specific protein PEGylation.

B. Signaling Pathways and Logical Relationships

Reaction Mechanism: Cysteine Labeling with PEG-Vinylsulfone

This diagram illustrates the Michael addition reaction between the thiol group of a cysteine residue and the vinylsulfone group of the PEG reagent.

Vinylsulfone_Reaction Protein_Cys Protein-SH (Cysteine Thiol) Transition_State [Transition State] Protein_Cys->Transition_State PEG_VS PEG-SO₂-CH=CH₂ (PEG-Vinylsulfone) PEG_VS->Transition_State Product Protein-S-CH₂-CH₂-SO₂-PEG (Thioether Linkage) Transition_State->Product Nucleophilic Attack

Caption: Reaction of PEG-Vinylsulfone with a protein's cysteine residue.

Reaction Mechanism: N-Terminal Labeling with PEG-Sulfonyl Chloride

This diagram shows the nucleophilic attack of the N-terminal primary amine on the sulfonyl chloride group of the PEG reagent, forming a stable sulfonamide bond.

SulfonylChloride_Reaction Protein_NH2 Protein-NH₂ (N-terminal Amine) Intermediate [Tetrahedral Intermediate] Protein_NH2->Intermediate PEG_SO2Cl PEG-SO₂Cl (PEG-Sulfonyl Chloride) PEG_SO2Cl->Intermediate Product Protein-NH-SO₂-PEG (Sulfonamide Bond) Intermediate->Product Elimination of HCl HCl + HCl

Caption: Reaction of PEG-Sulfonyl Chloride with a protein's N-terminus.

Reaction Mechanism: Amine Labeling with Tresyl-Activated PEG

This diagram illustrates the two-step process of activating PEG-OH with tresyl chloride and the subsequent reaction with a primary amine on the protein.

Tresyl_Reaction cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation PEG_OH PEG-OH Activated_PEG PEG-O-SO₂CH₂CF₃ (Tresyl-Activated PEG) PEG_OH->Activated_PEG + Pyridine Tresyl_Cl CF₃CH₂SO₂Cl (Tresyl Chloride) Tresyl_Cl->Activated_PEG Product Protein-NH-PEG (Secondary Amine Linkage) Activated_PEG->Product Nucleophilic Substitution Protein_NH2 Protein-NH₂ Protein_NH2->Product

Caption: Two-step reaction for protein labeling using PEG-Tresyl Chloride.

References

Troubleshooting & Optimization

common issues in PEGylation reactions and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the PEGylation of proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common functional groups targeted for PEGylation?

The most frequently targeted functional groups on proteins for PEGylation are the ε-amino groups of lysine residues and the N-terminal α-amino group. Cysteine residues' thiol groups are also a common target, offering more site-specific modification.

Q2: How do I choose the right PEGylation chemistry?

The choice of PEGylation chemistry depends on the target functional group and the desired specificity. N-hydroxysuccinimide (NHS) esters are widely used for targeting primary amines (lysines), while maleimide chemistry is specific for free thiols (cysteines). Aldehyde chemistry can be used for N-terminal specific PEGylation under controlled pH conditions.

Q3: What is the typical molar ratio of PEG reagent to protein?

The optimal molar ratio of PEG reagent to protein is highly dependent on the protein and the number of available reactive sites. A common starting point is a molar excess of PEG reagent ranging from 5- to 50-fold. It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific protein.

Troubleshooting Guide

Issue 1: Low PEGylation Yield

Low or no PEGylation is one of the most common challenges. The following guide will help you troubleshoot potential causes.

Q: My PEGylation reaction has a very low yield. What are the possible causes and how can I improve it?

A: Low PEGylation yield can stem from several factors, including suboptimal reaction conditions, reagent quality, and protein-specific issues.

Possible Causes & Solutions:

  • Incorrect Reaction pH: The reactivity of both the PEG reagent and the target functional groups on the protein is highly pH-dependent.

    • Solution: Ensure the reaction buffer pH is optimal for the chosen chemistry. For example, NHS-ester reactions with primary amines are typically more efficient at a pH of 7.0-8.5. Thiol-maleimide reactions are more specific and efficient at a pH of 6.5-7.5. Verify the pH of your buffer before starting the reaction.

  • Suboptimal Molar Ratio: An insufficient amount of PEG reagent will lead to incomplete PEGylation.

    • Solution: Increase the molar excess of the PEG reagent. It is advisable to perform a series of reactions with varying PEG-to-protein molar ratios to find the optimal condition.

  • Inactive PEG Reagent: PEG reagents can hydrolyze or degrade if not stored or handled properly.

    • Solution: Use fresh or properly stored PEG reagents. Avoid repeated freeze-thaw cycles. To test the activity of an NHS-ester PEG, you can perform a simple colorimetric assay with a small amine-containing molecule.

  • Low Protein Concentration: At very low protein concentrations, the reaction kinetics can be slow.

    • Solution: If possible, increase the concentration of the protein in the reaction mixture.

  • Interfering Buffer Components: Some buffer components can interfere with the PEGylation reaction.

    • Solution: Avoid buffers containing primary amines (e.g., Tris) when using NHS-ester chemistry, as they will compete with the protein for the PEG reagent. Similarly, avoid buffers with thiol-containing reagents (e.g., DTT) when using maleimide chemistry. Phosphate-buffered saline (PBS) is often a good starting point for many PEGylation reactions.

Troubleshooting Workflow for Low PEGylation Yield

start Low PEGylation Yield check_ph Verify Reaction Buffer pH start->check_ph ph_ok Is pH Optimal? check_ph->ph_ok adjust_ph Adjust pH / Change Buffer ph_ok->adjust_ph No check_ratio Review PEG:Protein Molar Ratio ph_ok->check_ratio Yes adjust_ph->check_ph ratio_ok Is Ratio Sufficiently High? check_ratio->ratio_ok increase_ratio Increase Molar Ratio ratio_ok->increase_ratio No check_reagent Assess PEG Reagent Activity ratio_ok->check_reagent Yes increase_ratio->check_ratio reagent_ok Is Reagent Active? check_reagent->reagent_ok use_new_reagent Use Fresh PEG Reagent reagent_ok->use_new_reagent No check_buffer_comp Check for Interfering Buffer Components reagent_ok->check_buffer_comp Yes use_new_reagent->check_reagent buffer_ok Are there interfering components? check_buffer_comp->buffer_ok change_buffer Buffer Exchange buffer_ok->change_buffer Yes success Improved Yield buffer_ok->success No change_buffer->check_buffer_comp protein_prep Protein Preparation in Reaction Buffer reaction Initiate PEGylation Reaction (Mix Protein and PEG) protein_prep->reaction peg_prep PEG Reagent Preparation peg_prep->reaction incubation Incubate (Controlled Time & Temp) reaction->incubation quenching Quench Reaction incubation->quenching purification Purification (e.g., SEC, IEX) quenching->purification characterization Characterization (e.g., SDS-PAGE, MS) purification->characterization final_product Purified PEGylated Protein characterization->final_product

m-PEG4-sulfonic acid degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of m-PEG4-sulfonic acid and best practices for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A: this compound is a hydrophilic linker molecule composed of a methoxy-capped tetra-polyethylene glycol (PEG) chain and a terminal sulfonic acid group. The PEG chain enhances solubility and biocompatibility, making it valuable in bioconjugation and drug delivery. However, the polyether backbone of the PEG chain is susceptible to oxidative degradation. This degradation can lead to the cleavage of the linker, release of conjugated molecules, and formation of reactive impurities, ultimately compromising the efficacy, safety, and shelf-life of the final product. The sulfonic acid group itself is generally stable under typical experimental conditions.

Q2: What is the primary degradation pathway for this compound?

A: The principal degradation pathway for the PEG chain in this compound is auto-oxidation . This is a free-radical chain reaction initiated by factors such as heat, ultraviolet light, and trace transition metal ions. The process involves the abstraction of a hydrogen atom from the polyether backbone, followed by reaction with oxygen to form peroxide radicals. These radicals can then propagate, leading to chain scission and the formation of various degradation products, including aldehydes (like formaldehyde and acetaldehyde) and acids (such as formic acid and glycolic acid).[1]

Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?

A: Yes, inconsistency in experimental outcomes, such as loss of biological activity, changes in aggregation state, or altered chromatographic profiles, can be indicative of this compound degradation. Degradation can lead to a heterogeneous mixture of molecules with varying PEG chain lengths and reactive end groups, affecting the overall performance of your conjugate.

Troubleshooting Guide

Issue 1: Loss of Activity or Altered Efficacy of a PEGylated Molecule

  • Symptom: A gradual or sudden decrease in the biological activity of your molecule conjugated with this compound.

  • Potential Cause: Cleavage of the PEG chain due to oxidative degradation, leading to the release of the active molecule or altered pharmacokinetics.

  • Troubleshooting Steps:

    • Analyze Integrity: Use analytical techniques like SDS-PAGE or Size Exclusion Chromatography (SEC) to check for the appearance of low molecular weight fragments.

    • Review Storage Conditions: Ensure the compound is stored at recommended temperatures (typically -20°C or lower), protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[2]

    • Check for Contaminants: Analyze buffers and solutions for trace metal ion contamination, which can catalyze oxidation. Consider using metal chelators like EDTA in your buffers.

Issue 2: Unexpected Peaks in Chromatographic Analysis (SEC, RP-HPLC)

  • Symptom: Appearance of new peaks, shoulder peaks, or a shift in the main peak during chromatographic analysis.

  • Potential Cause: Formation of degradation products (e.g., PEG fragments, aldehydes) or aggregation of the conjugate.

  • Troubleshooting Steps:

    • Characterize New Peaks: Use Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to identify the species corresponding to the new peaks. Oxidative degradation will often result in a distribution of products with different masses.[3][4]

    • Perform Forced Degradation Study: Intentionally expose a sample to harsh conditions (e.g., high temperature, H₂O₂) to see if the degradation profile matches your observations.

    • Optimize Formulation: Evaluate the pH and ionic strength of your buffers. Stability can often be enhanced by optimizing these parameters.

Prevention of Degradation

Proactive measures are crucial to maintaining the integrity of this compound.

Storage and Handling Recommendations
ParameterRecommendationRationale
Temperature Store at ≤ -20°C for long-term storage. For short-term use, store at 2-8°C.Low temperatures slow down the rate of chemical degradation.[2]
Atmosphere Store under an inert gas (e.g., argon or nitrogen). Purge solutions with inert gas.Minimizes exposure to oxygen, a key component in oxidative degradation.
Light Exposure Store in amber vials or protect from light by wrapping containers in aluminum foil.UV light can initiate free-radical formation and accelerate degradation.
pH Maintain solutions at a pH where the conjugate is most stable (typically between 6.0 and 7.5).Extreme pH values can accelerate hydrolysis and other degradation pathways.
Additives Consider the use of antioxidants (e.g., butylated hydroxytoluene (BHT), methionine) or metal chelators (e.g., EDTA).Antioxidants can scavenge free radicals, while chelators sequester metal ions that catalyze oxidation.
Freeze-Thaw Cycles Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles.Freeze-thaw stress can lead to aggregation and degradation.
Factors Influencing Degradation Rate
FactorEffect on Degradation RateKey Considerations
Elevated Temperature IncreasesAn increase of 10°C can significantly accelerate degradation.
Presence of Oxygen IncreasesEssential for the propagation of auto-oxidative chain reactions.
UV Light Exposure IncreasesProvides the energy to initiate radical formation.
Transition Metal Ions (e.g., Fe²⁺, Cu²⁺) Significantly IncreasesCatalyze the formation of reactive oxygen species.
Extreme pH (Acidic or Basic) IncreasesCan promote hydrolysis of the ether linkages, although this is generally slower than oxidation.

Experimental Protocols

Protocol 1: Detection of Degradation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume, making it an effective tool for detecting chain scission or aggregation.

  • Column Selection: Choose a column with a pore size appropriate for the molecular weight range of your this compound conjugate.

  • Mobile Phase Preparation: Prepare an aqueous mobile phase, typically a phosphate or TRIS buffer at a pH between 6.5 and 8.0, containing 150-300 mM NaCl to minimize ionic interactions.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 280 nm (for protein conjugates) and/or a Refractive Index (RI) detector.

  • Data Analysis: Compare the chromatogram of the test sample to a reference standard. The appearance of new peaks at later elution times (lower molecular weight) is indicative of degradation. An increase in peaks at earlier elution times suggests aggregation.

Protocol 2: Characterization of Degradation Products by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful technique for determining the molecular weight of polymers and identifying degradation products.

  • Matrix Selection: A common matrix for PEG analysis is 2,5-dihydroxybenzoic acid (DHB). Prepare a saturated solution of DHB in a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Cationizing Agent: PEG molecules are often detected as adducts with alkali metal ions. Prepare a 10 mM solution of sodium trifluoroacetate (NaTFA) in ethanol.

  • Sample Preparation:

    • Mix your sample solution (approx. 1 mg/mL in water) with the matrix solution at a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and let it air dry.

    • Once dry, add 1 µL of the NaTFA solution on top of the sample spot and let it dry completely.

  • Instrument Settings:

    • Mode: Positive ion, reflectron mode for higher resolution.

    • Laser Intensity: Optimize for best signal-to-noise ratio while avoiding fragmentation.

  • Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to a PEG chain of a specific length adducted with a sodium ion. Degradation will manifest as a shift in the distribution to lower masses or the appearance of new series of peaks corresponding to different end-group functionalities (e.g., aldehydes, formates). The mass difference between adjacent peaks in a series should be 44 Da, corresponding to the ethylene glycol repeat unit.

Visualizations

Degradation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_products Degradation Products PEG This compound Chain (-O-CH₂-CH₂-)n Radical PEG Radical (-O-ĊH-CH₂-)n PEG->Radical Initiator Heat, UV Light, Metal Ions (Fe²⁺) Initiator->PEG H• abstraction Oxygen O₂ Peroxy_Radical Peroxy Radical (-O-CH(OO•)-CH₂-)n Radical->Peroxy_Radical + O₂ PEG_H Another PEG Chain Hydroperoxide Hydroperoxide (-O-CH(OOH)-CH₂-)n Peroxy_Radical->Hydroperoxide + PEG-H New_Radical New PEG Radical Hydroperoxide->New_Radical Chain Scission Aldehydes Aldehydes (e.g., Formaldehyde) New_Radical->Aldehydes Acids Carboxylic Acids (e.g., Formic Acid) New_Radical->Acids Fragments Shorter PEG Chains New_Radical->Fragments

Caption: Oxidative degradation pathway of the PEG chain.

Troubleshooting_Workflow Start Suspected Degradation (e.g., loss of activity) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage SEC_Analysis Perform SEC Analysis Check_Storage->SEC_Analysis SEC_Results New Low MW Peaks or Aggregates? SEC_Analysis->SEC_Results MS_Analysis Perform MS Analysis (MALDI-TOF / ESI-MS) SEC_Results->MS_Analysis Yes No_Deg Degradation Unlikely SEC_Results->No_Deg No MS_Results Mass Shift or New Species Detected? MS_Analysis->MS_Results Confirm_Deg Degradation Confirmed MS_Results->Confirm_Deg Yes MS_Results->No_Deg No Implement_Prevention Implement Preventative Measures (e.g., Antioxidants, Inert Gas) Confirm_Deg->Implement_Prevention

Caption: Troubleshooting workflow for suspected degradation.

References

optimizing reaction conditions for m-PEG4-sulfonic acid conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting resources and frequently asked questions to optimize the conjugation of m-PEG4 derivatives to biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is m-PEG4-sulfonic acid and how is it used in bioconjugation?

A1: this compound is a PEG linker that contains a terminal sulfonic acid group (-SO3H) and a methoxy cap.[1] Unlike carboxylic acids or activated esters, the sulfonic acid group is a very strong acid and is not typically used for direct covalent conjugation to biomolecules via amide bond formation. Its primary role is to provide a permanent negative charge and significantly increase the hydrophilicity and aqueous solubility of the molecule it is attached to.[2] For conjugation to amines, researchers should use m-PEG4 derivatives with a terminal carboxylic acid (which can be activated) or a pre-activated N-hydroxysuccinimide (NHS) ester.

Q2: I want to conjugate a PEG linker to a primary amine on my protein. Which m-PEG4 derivative is most suitable?

A2: For direct conjugation to primary amines (like the side chain of lysine residues), the most common and efficient choice is an amine-reactive m-PEG4-NHS ester.[3][4] This reagent readily reacts with amines in a single step to form a stable amide bond.[4] Alternatively, you can use m-PEG4-acid (carboxylic acid), but this requires a two-step process where the carboxylic acid is first activated using a carbodiimide like EDC in the presence of NHS or Sulfo-NHS.

Q3: What is the optimal pH for conjugating a PEG-NHS ester to a primary amine?

A3: The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. At a pH below 7.2, the amine groups are increasingly protonated (-NH3+), which reduces their nucleophilicity and slows the reaction rate. At a pH above 8.5, the hydrolysis of the NHS ester to an unreactive carboxylic acid becomes significantly faster, which reduces the conjugation yield. The rate of conjugation is often more sensitive to pH changes than the rate of hydrolysis.

Q4: What is the primary side reaction to be concerned about, and how can I minimize it?

A4: The main competing side reaction is the hydrolysis of the NHS ester in the aqueous buffer, which converts the ester into an unreactive carboxylic acid. This hydrolysis is accelerated by higher pH values. To minimize this, you should:

  • Prepare the dissolved PEG-NHS ester solution immediately before use and do not store it.

  • Maintain the reaction pH within the optimal 7.2-8.5 range.

  • Consider performing the reaction at a lower temperature (4°C) to slow the rate of hydrolysis, though this will also slow the conjugation reaction.

Q5: Which buffers and solvents are recommended for the conjugation reaction?

A5: It is crucial to use a buffer that does not contain primary amines, as they will compete with the target biomolecule for the PEG-NHS ester.

  • Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.5, HEPES, or sodium bicarbonate buffer at pH 8.3-8.5 are excellent choices.

  • Buffers to Avoid: Tris (e.g., TBS) and glycine-based buffers should be avoided as they contain primary amines.

  • Solvents for Dissolving PEG Reagents: Anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended for dissolving the PEG-NHS ester before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.

Q6: What molar ratio of PEG reagent to my biomolecule should I use?

A6: A molar excess of the PEG reagent is typically used to drive the reaction to completion. A common starting point is a 5- to 20-fold molar excess of the PEG-NHS ester over the biomolecule. However, the optimal ratio depends on the number of available amines on your target and the desired degree of PEGylation. This should be determined empirically for each specific application.

Troubleshooting Guide

Problem Potential Causes Solutions
Low or No Conjugation Yield 1. Incorrect pH: The reaction buffer pH is too low (<7.2) or too high (>8.5).2. Inactive PEG Reagent: The PEG-NHS ester has hydrolyzed due to moisture or prolonged storage after dissolution.3. Competing Amines: The reaction buffer (e.g., Tris, glycine) or other sample components contain primary amines.4. Insufficient Molar Ratio: The molar excess of the PEG reagent is too low.1. Verify the pH of your reaction buffer and adjust to the 7.2-8.5 range.2. Use a fresh vial of the PEG reagent. Dissolve it in anhydrous DMSO or DMF immediately before use.3. Perform a buffer exchange on your biomolecule sample into an amine-free buffer like PBS.4. Increase the molar excess of the PEG reagent (e.g., to 20-fold or 50-fold) and optimize.
High Batch-to-Batch Variability 1. Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reaction time between experiments.2. Moisture Contamination: The PEG reagent is being exposed to moisture upon opening, leading to gradual hydrolysis.1. Standardize all reaction parameters in a detailed protocol.2. Always allow the PEG reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Store with a desiccant.
Loss of Biomolecule Activity 1. PEGylation at Active Site: The PEG molecule has attached to a critical amine residue (e.g., in an enzyme's active site or a receptor binding site).1. Reduce the molar excess of the PEG reagent to achieve a lower degree of labeling.2. Investigate site-directed conjugation strategies or protect the active site during the reaction if possible.
Precipitation/Aggregation of Biomolecule 1. Solvent Concentration: The concentration of organic solvent (DMSO/DMF) is too high.2. Suboptimal Buffer: The buffer conditions are not ideal for protein stability during the reaction.1. Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume.2. Screen different amine-free buffers to find one that maintains protein solubility and stability.

Data Summary Tables

Table 1: Recommended Reaction Conditions for m-PEG4-NHS Ester Conjugation to Primary Amines

ParameterRecommended RangeOptimal Value (Typical)Notes
pH 7.2 - 8.58.0 - 8.3Balances amine reactivity with NHS ester hydrolysis.
Temperature 4°C to 25°C (Room Temp)Room Temperature4°C can be used to slow hydrolysis but requires longer reaction times.
Molar Excess (PEG:Biomolecule) 5:1 to 50:110:1 to 20:1Highly dependent on the target biomolecule and desired labeling degree.
Reaction Time 30 minutes to 4 hours1 - 2 hoursMonitor reaction progress if possible. Longer times may be needed at 4°C.
Recommended Buffers PBS, Sodium Bicarbonate, HEPES0.1 M Sodium BicarbonateMust be free of extraneous primary amines.

Table 2: Influence of pH on NHS Ester Reaction Kinetics

pHHalf-life of NHS EsterImpact on Conjugation
7.0 ~4-5 hoursSlow conjugation rate due to protonated amines.
8.0 ~1 hourGood balance of conjugation efficiency and minimal hydrolysis.
8.5 - 8.6 ~10 minutesFast conjugation, but very rapid hydrolysis significantly reduces yield.
9.0 < 10 minutesVery fast conjugation, but hydrolysis is the dominant reaction, leading to low yield.

Experimental Protocols

Protocol 1: Activation of m-PEG4-Carboxylic Acid using EDC/NHS

This protocol describes the first stage of a two-step conjugation: activating the carboxyl group of m-PEG4-acid to create an amine-reactive NHS ester.

  • Reagent Preparation:

    • Equilibrate m-PEG4-acid, EDC, and NHS to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of m-PEG4-acid (e.g., 10 mg/mL) in anhydrous DMSO.

    • Immediately before use, prepare fresh stock solutions of EDC and NHS (e.g., 10 mg/mL) in an activation buffer (e.g., 0.1 M MES, pH 5.5-6.0).

  • Activation Reaction:

    • In a reaction tube, combine the m-PEG4-acid solution with the activation buffer.

    • Add the EDC stock solution to achieve a final molar ratio of 2-5 fold excess over the m-PEG4-acid.

    • Immediately add the NHS stock solution to achieve a final molar ratio of 2-5 fold excess over the m-PEG4-acid.

    • Mix gently and incubate at room temperature for 15-30 minutes.

    • The activated m-PEG4-NHS ester is now ready for immediate use in the next protocol. Do not store this solution.

Protocol 2: Conjugation of Activated m-PEG4-NHS Ester to a Protein

This protocol describes the reaction of a pre-activated PEG-NHS ester (either purchased directly or prepared using Protocol 1) with a protein containing primary amines.

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

    • If necessary, perform a buffer exchange using a desalting column or dialysis to remove any interfering substances. The optimal protein concentration is typically 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the freshly prepared/dissolved m-PEG4-NHS ester solution to the protein solution while gently stirring. A 10- to 20-fold molar excess is a common starting point.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quenching the Reaction:

    • (Optional but recommended) Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or glycine) to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to consume any unreacted PEG-NHS ester.

  • Purification:

    • Remove excess, unreacted PEG reagent and quenching buffer byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

Visualizations

TroubleshootingWorkflow start Low Conjugation Yield? check_ph 1. Check pH (Is it 7.2-8.5?) start->check_ph Yes check_reagent 2. Check Reagent (Is it fresh? Handled properly?) check_ph->check_reagent Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_buffer 3. Check Buffer (Is it amine-free, e.g., PBS?) check_reagent->check_buffer Yes use_fresh Use fresh reagent; Equilibrate before opening check_reagent->use_fresh No check_ratio 4. Check Molar Ratio (Is it sufficient?) check_buffer->check_ratio Yes buffer_exchange Buffer exchange into PBS check_buffer->buffer_exchange No increase_ratio Increase molar excess check_ratio->increase_ratio No success Yield Improved check_ratio->success Yes adjust_ph->success use_fresh->success buffer_exchange->success increase_ratio->success

Caption: Troubleshooting workflow for low conjugation yield.

ReactionPathway cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation peg_acid m-PEG4-COOH (Carboxylic Acid) reagents + EDC + NHS peg_nhs m-PEG4-NHS (Amine-Reactive Ester) peg_acid->peg_nhs 0.1 M MES pH 5.5-6.0 protein Biomolecule-NH₂ (Protein, Peptide, etc.) final_product PEGylated Biomolecule (Stable Amide Bond) peg_nhs->final_product PBS Buffer pH 7.2-8.5 hydrolysis Hydrolysis (Side Reaction) peg_nhs->hydrolysis pH > 8.0 h2o + H₂O

Caption: Two-step pathway for m-PEG4-acid conjugation.

References

PROTAC Synthesis Technical Support Center: Troubleshooting Low Yield with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the PROTAC Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of PROTACs featuring PEG linkers.

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers commonly used in PROTAC design, and what are their primary advantages?

A1: Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC structures due to several beneficial properties. Their hydrophilic nature can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules. Additionally, PEG linkers are synthetically versatile, allowing for easy modification of their length to optimize the distance between the target protein and the E3 ligase for efficient ternary complex formation.

Q2: What are the most common challenges associated with the synthesis of PROTACs containing PEG linkers?

A2: The synthesis of PROTACs with PEG linkers can be challenging. Common issues include low yields in coupling reactions, difficulties in purification due to the physicochemical properties of PEG, and the potential for side reactions. The flexibility of the PEG chain can also sometimes lead to less favorable conformations for ternary complex formation, impacting biological activity.

Q3: How does the length of the PEG linker impact the synthesis and activity of a PROTAC?

A3: The length of the PEG linker is a critical parameter that must be empirically optimized for each specific PROTAC system. An optimal linker length is necessary to facilitate the formation of a stable ternary complex. If the linker is too short, steric hindrance may prevent the target protein and E3 ligase from coming together. Conversely, an excessively long linker can lead to a decrease in potency due to a higher entropic penalty upon binding. From a synthesis perspective, longer PEG chains can increase the hydrophilicity of the molecule, which may require adjustments to purification protocols.

Q4: What are the key chemical reactions used to incorporate PEG linkers into PROTACs?

A4: The most common methods for incorporating PEG linkers into PROTACs involve amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." Amide coupling is a reliable method, often employing reagents like HATU, HBTU, or EDC with HOBt. Click chemistry is known for its high efficiency and yields, often proceeding with minimal byproducts.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of PROTACs with PEG linkers.

Issue 1: Low Yield in Amide Coupling Reactions

Low yields in the amide bond formation step are a frequent challenge. The table below outlines potential causes and recommended solutions.

Potential Cause Recommended Solutions
Inefficient Coupling Reagent For sterically hindered amines or acids, consider switching to a more powerful coupling reagent. HATU and COMU are often more effective than standard carbodiimide reagents like EDC in these cases.
Suboptimal Reaction Conditions Optimize the reaction temperature and time. While room temperature is a common starting point, some challenging couplings may benefit from gentle heating (e.g., 40-50°C). Monitor the reaction progress by LC-MS to determine the optimal reaction time.
Base-Related Side Reactions The choice of base can influence the extent of side reactions like racemization. For chiral starting materials, consider using a weaker base like N-methylmorpholine (NMM) instead of a stronger, more hindered base like N,N-diisopropylethylamine (DIPEA).
Poor Solubility of Starting Materials Ensure that all reactants are fully dissolved in the reaction solvent. Aprotic polar solvents like DMF or NMP are commonly used. If solubility is an issue, consider gentle heating or sonication.
  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid component (1 equivalent) and the amine component (1-1.2 equivalents) in anhydrous DMF.

  • Coupling Reagent Addition: In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2-3 equivalents) in anhydrous DMF.

  • Reaction Initiation: Add the coupling reagent solution to the solution of the acid and amine.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 1, 4, and 24 hours) and analyzing them by LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Issue 2: Low Yield or Incomplete Reaction in Click Chemistry

While generally high-yielding, click chemistry reactions can sometimes result in low yields or fail to go to completion.

Potential Cause Recommended Solutions
Inactive Copper Catalyst Ensure the copper(I) source is fresh and active. If using copper(II) sulfate with a reducing agent like sodium ascorbate, ensure the reducing agent is added just before the reaction starts.
Poor Ligand Choice The choice of ligand for the copper catalyst can be critical. Tris(benzyltriazolylmethyl)amine (TBTA) is a commonly used ligand that can improve reaction rates and prevent catalyst disproportionation.
Solvent Incompatibility While click chemistry is tolerant of many functional groups, the choice of solvent can impact reaction efficiency. A mixture of t-BuOH and water is often effective.
Starting Material Impurities Ensure that the azide and alkyne starting materials are pure. Impurities can sometimes poison the catalyst.
Issue 3: Difficulty in Purifying the Final PROTAC

The hydrophilic and often amphipathic nature of PEGylated PROTACs can make their purification challenging.

Potential Cause Recommended Solutions
Poor Separation by Reverse-Phase HPLC Optimize the HPLC method. For PEGylated compounds, a shallower gradient may be necessary to achieve good separation. Experiment with different mobile phase modifiers (e.g., trifluoroacetic acid vs. formic acid) and organic solvents (e.g., acetonitrile vs. methanol). The choice of stationary phase (e.g., C18 vs. C8) can also impact resolution.
Low Recovery from HPLC The compound may be adsorbing to the column. Ensure the mobile phase pH is appropriate for the compound's pKa. If the compound is precipitating on the column, try reducing the sample concentration or modifying the mobile phase.
Co-elution with Unreacted Starting Materials If unreacted starting materials are difficult to separate, consider a different purification strategy. Size-exclusion chromatography (SEC) can be effective for separating the larger PROTAC from smaller unreacted linkers or ligands. Ion-exchange chromatography (IEX) can be used if the PROTAC has a net charge that is different from the impurities.

The following table summarizes a hypothetical comparison of different coupling reagents for a challenging amide bond formation in a PROTAC synthesis.

Coupling ReagentBaseTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
EDC/HOBtDIPEA25244585
HBTUDIPEA25126590
HATUDIPEA2548595
COMUNMM2568294

Visualizations

The following diagrams illustrate key concepts in PROTAC synthesis and troubleshooting.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_purification Purification & Analysis POI_Ligand POI Ligand Synthesis Coupling Coupling Reaction (Amide or Click) POI_Ligand->Coupling E3_Ligand E3 Ligand Synthesis E3_Ligand->Coupling Linker_Synthesis PEG Linker Synthesis Linker_Synthesis->Coupling Purification Purification (RP-HPLC, SEC) Coupling->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

A generalized workflow for PROTAC synthesis.

Troubleshooting_Low_Yield Start Low Yield in Coupling Reaction Check_Reagents Check Purity & Activity of Starting Materials & Reagents Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Start->Optimize_Conditions Successful_Yield Improved Yield Check_Reagents->Successful_Yield Change_Coupling_Reagent Select Alternative Coupling Reagent Optimize_Conditions->Change_Coupling_Reagent Change_Base Consider Alternative Base Change_Coupling_Reagent->Change_Base Change_Base->Successful_Yield

A decision tree for troubleshooting low coupling reaction yields.

PROTAC_Purification_Strategy Crude_PROTAC Crude PROTAC Mixture RP_HPLC Reverse-Phase HPLC Crude_PROTAC->RP_HPLC Primary Method (Hydrophobicity) SEC Size-Exclusion Chromatography Crude_PROTAC->SEC Alternative (Size Difference) IEX Ion-Exchange Chromatography Crude_PROTAC->IEX Alternative (Charge Difference) Pure_PROTAC Pure PROTAC RP_HPLC->Pure_PROTAC SEC->Pure_PROTAC IEX->Pure_PROTAC

An overview of common purification strategies for PROTACs.

Technical Support Center: Purification of m-PEG4-Sulfonic Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of m-PEG4-sulfonic acid conjugates. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound conjugates to consider for purification?

A1: The purification strategy for this compound conjugates is influenced by the properties of both the PEG chain and the sulfonic acid group. The polyethylene glycol (PEG) chain is water-soluble, non-toxic, and increases the hydrodynamic radius of the molecule it is conjugated to.[1][2] The sulfonic acid group is highly acidic and negatively charged at most pH values, which can be leveraged for purification.[3]

Q2: Which chromatography techniques are most suitable for purifying this compound conjugates?

A2: The most common and effective chromatography techniques for purifying PEGylated proteins are Ion Exchange Chromatography (IEX), Size Exclusion Chromatography (SEC), and Reverse Phase Chromatography (RPC).[4][5] Given the presence of the negatively charged sulfonic acid group, Anion Exchange Chromatography (a form of IEX) is a particularly powerful method for separation.

Q3: How does the sulfonic acid group affect the choice of purification method?

A3: The sulfonic acid group provides a strong negative charge, making ion exchange chromatography a highly effective purification step. This allows for separation based on the degree of PEGylation and the number of sulfonic acid groups present. The PEG chain can shield some of the protein's surface charges, which also influences its interaction with IEX resins.

Q4: Can I use more than one purification method?

A4: Yes, a multi-step purification strategy is often recommended for achieving high purity. A common approach is to use an initial capture step, such as ion exchange chromatography, followed by a polishing step, like size exclusion chromatography, to remove any remaining impurities and aggregates.

Troubleshooting Guides

Issue 1: Poor Separation of Conjugate from Unconjugated Protein in Ion Exchange Chromatography (IEX)
Potential Cause Troubleshooting Step
Incorrect pH of Buffers The pH of the buffers is critical for the charge of the protein and its interaction with the IEX resin. Ensure the operating pH is at least 1 pH unit above the isoelectric point (pI) of the protein for anion exchange to ensure the protein has a net negative charge.
Inappropriate Salt Gradient A shallow salt gradient is often required to resolve species with small charge differences. If the conjugate and unconjugated protein are co-eluting, try decreasing the slope of the salt gradient.
PEG Shielding Effect The PEG chain can shield the charges on the protein surface, leading to weaker binding to the IEX resin. Consider using a resin with a different ligand density or pore size.
Issue 2: Broad Peaks in Reverse Phase Chromatography (RPC)
Potential Cause Troubleshooting Step
PEG Polydispersity The heterogeneity of the PEG chain length can lead to peak broadening in RPC. This is an inherent property of the PEG reagent and may require fractionation to resolve.
Sub-optimal Mobile Phase The choice of organic solvent and ion-pairing agent can significantly impact peak shape. Acetonitrile is a common organic phase, and trifluoroacetic acid (TFA) is a typical ion-pairing agent. Experiment with different gradients and concentrations.
Secondary Interactions The sulfonic acid group can have secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate to minimize these interactions.
Issue 3: Co-elution of Conjugate and Free PEG in Size Exclusion Chromatography (SEC)
Potential Cause Troubleshooting Step
Similar Hydrodynamic Radii If the free PEG has a large molecular weight, its hydrodynamic radius may be similar to that of the conjugate, making separation by SEC challenging.
Inappropriate Column Pore Size Select a SEC column with a fractionation range that is appropriate for the sizes of your conjugate and the free PEG. Using columns in series can sometimes improve resolution.
Non-ideal SEC Behavior The sulfonic acid group may interact with the SEC matrix. Ensure the mobile phase has sufficient ionic strength (e.g., 150 mM NaCl) to minimize these interactions.

Experimental Protocols

Protocol 1: Purification of this compound Conjugate using Anion Exchange Chromatography (AEX)
  • Column and Buffer Preparation:

    • Select a strong anion exchange column (e.g., a quaternary ammonium-based resin).

    • Prepare a low-salt binding buffer (Buffer A: e.g., 20 mM Tris, pH 8.0) and a high-salt elution buffer (Buffer B: e.g., 20 mM Tris, 1 M NaCl, pH 8.0).

  • Equilibration:

    • Equilibrate the column with 5-10 column volumes (CV) of Buffer A until the conductivity and pH are stable.

  • Sample Loading:

    • Dilute the sample in Buffer A to reduce its conductivity.

    • Load the sample onto the column at a flow rate recommended by the manufacturer.

  • Elution:

    • Wash the column with 3-5 CV of Buffer A to remove unbound material.

    • Elute the bound molecules using a linear gradient of 0-100% Buffer B over 20 CV.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugate.

Protocol 2: Polishing of this compound Conjugate using Size Exclusion Chromatography (SEC)
  • Column and Mobile Phase Preparation:

    • Choose an SEC column with an appropriate molecular weight range for your conjugate.

    • Prepare an isocratic mobile phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • Equilibration:

    • Equilibrate the column with at least 2 CV of the mobile phase.

  • Sample Injection:

    • Concentrate the pooled fractions from the IEX step.

    • Inject a sample volume that is less than 2% of the total column volume.

  • Elution and Analysis:

    • Elute the sample with the mobile phase at a constant flow rate.

    • Monitor the elution profile using UV absorbance at 280 nm. The conjugate should elute before any smaller impurities.

Quantitative Data Summary

Purification Method Parameter Typical Value/Range Reference
Anion Exchange Resolution (Rs) > 1.5 for baseline separationGeneral chromatography principle
Recovery 80-95%Application dependent
Size Exclusion Resolution (Rs) 1.7 - 2.0 between free PEG and conjugate
Purity > 98% after polishing
Reverse Phase Peak Width Dependent on PEG dispersity
Recovery Can be lower for large proteins

Visualizations

PurificationWorkflow cluster_start Crude Conjugation Mixture cluster_iex Step 1: Anion Exchange Chromatography cluster_sec Step 2: Size Exclusion Chromatography cluster_end Final Product Crude Conjugate, Unconjugated Protein, Free this compound IEX Capture and Initial Separation Crude->IEX  Load SEC Polishing and Aggregate Removal IEX->SEC  Eluted Fractions Pure High Purity Conjugate SEC->Pure  Purified Fractions

Caption: A typical two-step purification workflow for this compound conjugates.

TroubleshootingTree cluster_pH cluster_Gradient cluster_Resin Start Poor IEX Separation pH_Check Is buffer pH > pI of protein? Start->pH_Check pH_Yes Yes pH_Check->pH_Yes pH_No No pH_Check->pH_No Grad_Check Is the salt gradient shallow? pH_Yes->Grad_Check pH_Action Adjust buffer pH pH_No->pH_Action Grad_Yes Yes Grad_Check->Grad_Yes Grad_No No Grad_Check->Grad_No Resin_Check Consider alternative resin Grad_Yes->Resin_Check Grad_Action Decrease gradient slope Grad_No->Grad_Action

Caption: Troubleshooting decision tree for poor IEX separation.

References

Technical Support Center: Managing Steric Hindrance with PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioconjugation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance when using PEG linkers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation and how do PEG linkers help?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1] In bioconjugation, this can prevent the successful coupling of two molecules, such as an antibody and a drug payload.[2] Long, flexible, and hydrophilic polyethylene glycol (PEG) linkers act as spacers, increasing the distance between the two molecules to be conjugated. This separation minimizes steric clashes and improves reaction efficiency.[3][4]

Q2: How does the length of a PEG linker affect bioconjugation outcomes?

A2: The length of the PEG linker is a critical parameter that influences several aspects of the final conjugate:[5]

  • Too short: A short linker may not provide sufficient separation, leading to persistent steric hindrance and potentially reduced biological activity of the conjugated molecule.

  • Too long: An excessively long PEG chain can sometimes wrap around the biomolecule, creating its own steric hindrance. It may also lead to decreased biological activity due to the increased hydrodynamic size.

  • Optimal Length: The ideal PEG linker length provides a balance, offering enough separation to overcome steric hindrance while maintaining the desired physicochemical and biological properties of the conjugate. For example, PEG45 is often considered a good medium-length spacer.

Q3: What are the advantages of using branched PEG linkers over linear ones?

A3: Branched PEG linkers, which have multiple PEG arms extending from a central core, offer several advantages over their linear counterparts:

  • Enhanced Shielding: The three-dimensional structure of branched PEGs provides a superior "stealth" effect, which can reduce recognition by the immune system and proteolytic enzymes.

  • Increased Solubility: They are particularly effective at increasing the solubility of hydrophobic molecules.

  • Higher Payload Capacity: Branched linkers can allow for the attachment of multiple molecules, increasing the payload capacity.

  • Improved Pharmacokinetics: These features can lead to a longer circulation half-life and improved stability in vivo.

Q4: What are common reactive groups used with PEG linkers?

A4: The choice of reactive group depends on the available functional groups on the biomolecule:

  • NHS Esters: React with primary amines (e.g., lysine residues).

  • Maleimides: Selectively react with free sulfhydryl groups (e.g., cysteine residues).

  • DBCO (Dibenzocyclooctyne): Used for copper-free click chemistry with azide-containing molecules.

  • Hydrazides: React with aldehydes or ketones.

Troubleshooting Guides

This section provides solutions to common problems encountered during bioconjugation experiments that may be related to steric hindrance.

Problem 1: Low Conjugation Yield

  • Possible Causes:

    • Steric Hindrance at the Conjugation Site: The target functional group on the biomolecule may be located in a sterically crowded environment.

    • Hydrolysis of Reactive Groups: Functional groups like NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive.

    • Incorrect Reaction Conditions: Suboptimal pH, temperature, or reaction time can lead to poor yields.

    • Oxidation of Thiols: For maleimide chemistry, target cysteine residues may have formed disulfide bonds.

  • Solutions:

    • Optimize Linker Length: Experiment with a range of PEG linker lengths to find the optimal distance for efficient conjugation.

    • Use Fresh Reagents: Prepare fresh solutions of your PEG linker immediately before use to avoid hydrolysis.

    • Adjust Reaction Conditions: Ensure the pH of the reaction buffer is optimal for your chosen chemistry (e.g., pH 7.5-8.5 for NHS esters). Most reactions proceed well at room temperature for 1-2 hours or at 4°C overnight.

    • Reduce Disulfide Bonds: If using maleimide chemistry, pre-treat your biomolecule with a reducing agent like TCEP or DTT to ensure free sulfhydryl groups are available. It is crucial to remove the reducing agent before adding the maleimide-PEG linker.

    • Increase Molar Excess of PEG: A higher molar ratio of the PEG linker can help drive the reaction to completion.

Problem 2: Aggregation of the Final Conjugate

  • Possible Causes:

    • Insufficient PEGylation: A low degree of PEGylation may not provide a sufficient hydrophilic shield to prevent the aggregation of hydrophobic molecules.

    • Over-modification: Modification of too many surface residues can alter the protein's isoelectric point, leading to precipitation.

  • Solutions:

    • Increase Degree of PEGylation: Adjust the reaction conditions (e.g., increase the molar ratio of PEG linker to biomolecule, extend the reaction time) to increase the number of attached PEG chains.

    • Optimize Linker Length and Architecture: Longer or branched PEG chains can provide a better hydrophilic shield.

    • Purification: Use size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and aggregates.

Problem 3: Loss of Biological Activity

  • Possible Causes:

    • PEGylation at or near the Active Site: The PEG linker may be attached to a residue that is critical for the biomolecule's function, causing steric hindrance that blocks its active site.

    • Conformational Changes: The conjugation process itself might induce changes in the biomolecule's structure.

  • Solutions:

    • Use a Different Linker Length: If steric hindrance at the active site is suspected, a shorter or longer PEG linker may be beneficial.

    • Protect the Active Site: During the conjugation reaction, the active site can be protected by a reversible inhibitor to prevent PEGylation in that region.

    • Site-Directed Mutagenesis: If possible, introduce a reactive residue at a location on the protein surface that is distant from the active site.

    • Characterize Structural Changes: Use techniques like circular dichroism (CD) spectroscopy to assess any changes to the secondary and tertiary structure of the conjugate.

Data Presentation

Table 1: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Activity

PEG Linker LengthDrug-to-Antibody Ratio (DAR)Relative Enzymatic Activity (%)
Short (e.g., PEG4)2.185%
Medium (e.g., PEG12)3.895%
Long (e.g., PEG24)3.570%

Note: This is representative data and actual results will vary depending on the specific antibody, drug, and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for NHS Ester-Based PEGylation of a Protein

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.5-8.5) at a concentration of 2-10 mg/mL.

  • PEG Linker Preparation: Immediately before use, dissolve the NHS-Ester-PEG linker in an anhydrous solvent like DMSO to a stock concentration of 10-50 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Protocol 2: General Procedure for Maleimide-Based PEGylation of a Protein

  • Protein Reduction (if necessary): If the protein's cysteine residues are in the form of disulfide bonds, reduce them by incubating with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature.

  • Buffer Exchange: Remove the reducing agent using a desalting column equilibrated with a reaction buffer (e.g., PBS with 10 mM EDTA, pH 6.5-7.5).

  • PEG Linker Preparation: Dissolve the Maleimide-PEG linker in the reaction buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG to the protein solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Add a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol to quench the reaction.

  • Purification: Purify the conjugate using SEC or another suitable chromatography method.

  • Characterization: Analyze the final product using methods such as SDS-PAGE and mass spectrometry.

Visualizations

experimental_workflow Experimental Workflow for Bioconjugation cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis prep_protein Prepare Protein Solution (e.g., dissolve in appropriate buffer) conjugation Mix Protein and PEG Linker (control molar ratio, temperature, time) prep_protein->conjugation prep_peg Prepare PEG Linker Solution (e.g., dissolve in DMSO) prep_peg->conjugation quench Quench Reaction (optional, e.g., add Tris or Cysteine) conjugation->quench purification Purify Conjugate (e.g., SEC, Dialysis) conjugation->purification if no quenching quench->purification characterization Characterize Conjugate (e.g., SDS-PAGE, Mass Spec, HPLC) purification->characterization

Caption: A generalized experimental workflow for PEGylation in bioconjugation.

troubleshooting_logic Troubleshooting Logic for Low Conjugation Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Conjugation Yield cause1 Steric Hindrance start->cause1 cause2 Reagent Inactivity start->cause2 cause3 Suboptimal Conditions start->cause3 solution1a Optimize PEG Linker Length cause1->solution1a solution1b Use Site-Directed Mutagenesis cause1->solution1b solution2a Use Fresh Reagents cause2->solution2a solution2b Reduce Thiols (if applicable) cause2->solution2b solution3a Adjust pH and Temperature cause3->solution3a solution3b Increase Molar Excess of PEG cause3->solution3b

References

Technical Support Center: Stability of m-PEG4-Sulfonic Acid Modified Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stability testing of proteins modified with m-PEG4-sulfonic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the stability testing of proteins modified with this compound.

Issue Potential Cause Recommended Solution
Increased Aggregation Post-Modification Electrostatic Interactions: The negatively charged sulfonic acid groups can alter the protein's surface charge, leading to new electrostatic interactions that may promote aggregation, especially at pH values near the protein's isoelectric point (pI).[1][2] Hydrophobic Patches: The PEGylation process might expose hydrophobic regions of the protein, leading to aggregation. High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[1]pH Optimization: Adjust the buffer pH to be at least one unit away from the protein's pI to increase electrostatic repulsion between molecules.[1] Salt Concentration: Modify the ionic strength of the buffer with different salts (e.g., NaCl, KCl) to modulate electrostatic interactions.[1] Excipients: Add stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or non-ionic surfactants (e.g., Polysorbate 20) to the formulation. Reduce Protein Concentration: Work with lower protein concentrations whenever possible.
Loss of Biological Activity Steric Hindrance: The PEG chain may sterically hinder the protein's active site or binding interfaces, reducing its functional activity. Conformational Changes: The modification process could induce subtle changes in the protein's secondary or tertiary structure.Site-Specific PEGylation: If possible, utilize site-specific modification techniques to attach the PEG chain away from the active or binding sites. Linker Chemistry: Consider using a different linker chemistry if the current one is suspected of causing structural perturbations. Activity Assays: Perform functional assays to quantify the extent of activity loss and determine if it is within an acceptable range for the intended application.
Heterogeneity of the PEGylated Product Multiple Reaction Sites: Proteins often have multiple potential sites for PEGylation (e.g., lysine residues, N-terminus), leading to a mixture of species with varying numbers of attached PEG molecules.Optimize Molar Ratio: Carefully control the molar ratio of the this compound reagent to the protein to favor a specific degree of PEGylation. Purification: Employ chromatographic techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) to separate the desired mono-PEGylated species from unreacted protein and multi-PEGylated forms.
Inconsistent Results in Stability Assays Variability in PEGylation Reaction: Inconsistent reaction conditions (pH, temperature, time) can lead to batch-to-batch variability in the PEGylated product. Assay Sensitivity: The analytical method may not be sensitive enough to detect subtle degradation products.Standardize Protocols: Maintain consistent and well-documented protocols for the PEGylation reaction. Method Validation: Ensure that the stability-indicating assays are properly validated for sensitivity, specificity, and reproducibility.
Precipitation During Freeze-Thaw Cycles Cryoconcentration: During freezing, the concentration of solutes in the unfrozen water fraction increases, which can lead to pH shifts and increased protein concentration, promoting aggregation. Ice-Water Interface: Proteins can denature at the ice-water interface.Cryoprotectants: Add cryoprotectants like sucrose, trehalose, or glycerol to the formulation to reduce the effects of cryoconcentration. Controlled Freezing/Thawing: Implement a controlled and consistent rate of freezing and thawing.

Logical Workflow for Troubleshooting Protein Aggregation

G Troubleshooting Workflow for Protein Aggregation start Increased Aggregation Observed check_pI Is buffer pH near protein pI? start->check_pI adjust_pH Adjust pH to be >1 unit away from pI check_pI->adjust_pH Yes check_salt Is ionic strength optimal? check_pI->check_salt No re_evaluate Re-evaluate Aggregation adjust_pH->re_evaluate adjust_salt Screen different salt concentrations check_salt->adjust_salt No check_excipients Are stabilizing excipients present? check_salt->check_excipients Yes adjust_salt->re_evaluate add_excipients Add sugars, polyols, or surfactants check_excipients->add_excipients No check_concentration Is protein concentration high? check_excipients->check_concentration Yes add_excipients->re_evaluate reduce_concentration Reduce protein concentration check_concentration->reduce_concentration Yes check_concentration->re_evaluate No reduce_concentration->re_evaluate end Aggregation Minimized re_evaluate->end G General Workflow for Stability Assessment of Modified Proteins start This compound Modified Protein characterization Initial Characterization (SEC, MS, Activity) start->characterization forced_degradation Forced Degradation Study (Thermal, pH, Oxidation, Light) characterization->forced_degradation stability_assays Develop Stability-Indicating Assays forced_degradation->stability_assays long_term_stability Long-Term & Accelerated Stability Studies stability_assays->long_term_stability data_analysis Data Analysis & Shelf-Life Determination long_term_stability->data_analysis end Stable Product data_analysis->end G Impact of PEGylation on a Generic Signaling Pathway cluster_0 Unmodified Protein cluster_1 PEGylated Protein protein Therapeutic Protein receptor Cell Surface Receptor protein->receptor Binding signaling Downstream Signaling Cascade (e.g., Kinase Activation) receptor->signaling peg_protein This compound Modified Protein peg_receptor Cell Surface Receptor peg_protein->peg_receptor Steric Hindrance (Reduced Binding) peg_receptor->signaling response Cellular Response (e.g., Proliferation, Apoptosis) signaling->response

References

Technical Support Center: Characterization of m-PEG4-Sulfonic Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG4-sulfonic acid conjugates.

Troubleshooting Guide

This section addresses common issues encountered during the analytical characterization of this compound conjugates.

High-Performance Liquid Chromatography (HPLC/UPLC) Issues
Question/Issue Potential Causes Solutions & Recommendations
Why am I observing poor retention (analyte elutes near the void volume)? This compound and its conjugates are highly polar. Standard C18 columns may not provide sufficient retention in highly aqueous mobile phases.[1][2][3]1. Column Selection: Use a column designed for polar analytes, such as a polar-endcapped C18, an embedded polar group (e.g., amide, phenyl) phase, or a HILIC column.[4] Porous graphitic carbon columns can also be effective.[5] 2. Mobile Phase Modification: Use a highly aqueous mobile phase (e.g., >95% water). If using a standard C18 column, ensure it is compatible with high aqueous conditions to prevent phase collapse. Consider using ion-pairing reagents like ammonium acetate to enhance retention, but be mindful of MS compatibility.
My chromatographic peaks are broad or tailing. Secondary interactions between the acidic sulfonate group and the silica support. Inadequate buffering of the mobile phase. Sample solvent is incompatible with the mobile phase.1. Mobile Phase pH: Adjust the mobile phase pH to be at least one unit away from the pKa of the sulfonic acid group to ensure consistent ionization. 2. Buffer Concentration: Increase the buffer concentration to improve peak shape. 3. Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent to prevent peak distortion. 4. Column Choice: Use a column with a highly deactivated silica surface to minimize secondary interactions.
I'm seeing ghost peaks or a drifting baseline in my gradient elution. Impurities in the mobile phase, especially in the aqueous component. The column is not properly equilibrated.1. Mobile Phase Quality: Use high-purity solvents and freshly prepared mobile phases. Filter all aqueous buffers before use. 2. System Cleaning: Flush the system thoroughly, especially when changing mobile phases. 3. Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Mass Spectrometry (MS) Issues
Question/Issue Potential Causes Solutions & Recommendations
Why is the signal intensity of my conjugate low in negative ion mode ESI-MS? Signal suppression due to high salt concentrations or ion-pairing reagents in the mobile phase. The sulfonic acid group is already charged, leading to inefficient droplet formation.1. Mobile Phase: Use volatile buffers like ammonium acetate or ammonium formate at the lowest effective concentration. 2. Source Optimization: Optimize in-source fragmentation (collision-induced dissociation) to generate characteristic fragment ions, which may have better signal-to-noise. 3. Desalting: If possible, perform an online or offline desalting step before MS analysis.
How can I confirm the identity of my conjugate when the molecular ion is not observed? The conjugate may be fragmenting in the source. The m/z may be outside the scanned range.1. Fragmentation Analysis: Look for characteristic fragment ions. For sulfonic acids, a common loss is the SO3 group (80 Da). 2. Ionization Mode: Analyze in both positive and negative ion modes. While sulfonic acids are typically analyzed in negative mode, adducts with cations (e.g., Na+, K+) may be observed in positive mode. 3. Soft Ionization: If available, try a softer ionization technique like MALDI to minimize fragmentation.
I am observing multiple charged species for my conjugate, making the spectrum complex. Polysulfonated compounds or large conjugates can readily form multiply charged ions in ESI-MS.1. Deconvolution Software: Use deconvolution software to determine the neutral mass of the conjugate from the charge state distribution. 2. Charge Stripping: Post-column addition of a charge-stripping agent like triethylamine can simplify the mass spectrum by reducing the number of charge states.
Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
Question/Issue Potential Causes Solutions & Recommendations
Why is it difficult to integrate the peaks corresponding to the this compound portion of my conjugate? The signals from the PEG backbone can be broad, especially for larger conjugates. Overlap with signals from the conjugated molecule.1. Solvent Choice: Using DMSO-d6 can be advantageous as it often provides a sharp, stable hydroxyl peak (if present) and can improve resolution of other peaks. 2. High-Field NMR: Use a higher field strength NMR spectrometer (e.g., 600 MHz or higher) to improve signal dispersion and resolution. 3. 2D NMR: Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals and confirm assignments.
The integration of the methoxy (m) group signal doesn't match the expected ratio. The presence of unreacted starting materials or impurities. Incorrect assignment of the methoxy signal.1. Purity Check: First, confirm the purity of the sample by HPLC. 2. Chemical Shift Reference: The characteristic singlet for the methoxy group on the PEG chain is typically around 3.38 ppm. Ensure correct referencing of the spectrum. 3. Decoupling: Be aware of 13C satellite peaks flanking the main PEG backbone signal, which can sometimes be mistaken for impurities or affect integration if not properly accounted for.

Frequently Asked Questions (FAQs)

  • Q1: Which analytical technique is best for determining the purity of my this compound conjugate?

    • A1: Reversed-phase HPLC with UV and/or Charged Aerosol Detection (CAD) is the preferred method for purity assessment. HPLC can separate the conjugate from unreacted starting materials and other impurities. CAD is particularly useful as it does not require a chromophore, which is lacking in the PEG moiety.

  • Q2: How can I confirm the successful conjugation of this compound to my molecule of interest?

    • A2: A combination of LC-MS and NMR is ideal. LC-MS will show an increase in molecular weight corresponding to the addition of the this compound moiety. ¹H NMR will show the appearance of characteristic signals for the PEG chain (typically a complex multiplet around 3.6 ppm) and the methoxy group (a singlet around 3.38 ppm).

  • Q3: What are the expected fragment ions for this compound in negative ion MS/MS?

    • A3: In negative ion mode, you can expect to see fragmentation corresponding to the loss of SO₃ (-80 Da) and successive losses of the ethylene glycol units (-44 Da).

  • Q4: Can I use size-exclusion chromatography (SEC) to analyze my conjugate?

    • A4: SEC is generally used for separating molecules based on size and is most effective for larger molecules like proteins. For a small molecule conjugate of this compound, SEC may not provide sufficient resolution to separate the conjugate from the unreacted starting material unless there is a very large size difference.

Detailed Experimental Protocols

Protocol 1: HPLC-UV/CAD Method for Purity Assessment

This protocol provides a general method for assessing the purity of an this compound conjugate.

  • Column: Use a column suitable for polar compounds, such as an Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent polar-endcapped/embedded phase.

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-10 min: 2-50% B

    • 10-12 min: 50-95% B

    • 12-14 min: 95% B

    • 14-14.1 min: 95-2% B

    • 14.1-18 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection:

    • UV: 220 nm (or wavelength appropriate for the conjugated molecule).

    • CAD: Full range.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL.

Protocol 2: LC-MS Method for Identity Confirmation

This protocol is for confirming the molecular weight of the conjugate.

  • LC System: Use the HPLC/UPLC method described in Protocol 1.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow:

    • Cone Gas: 50 L/hr.

    • Desolvation Gas: 600 L/hr.

  • Mass Range: 100 - 1000 m/z.

  • Data Analysis: Look for the [M-H]⁻ ion corresponding to the calculated molecular weight of the conjugate.

Protocol 3: ¹H NMR for Structural Confirmation

This protocol is for confirming the structure of the conjugate.

  • Solvent: DMSO-d₆.

  • Concentration: 5-10 mg of the sample in 0.6 mL of solvent.

  • Spectrometer: 400 MHz or higher.

  • Experiment: Standard 1D proton experiment.

  • Data Analysis:

    • Confirm the presence of signals from the conjugated molecule.

    • Identify the characteristic signals for the this compound moiety:

      • -OCH₃: Singlet, ~3.38 ppm.

      • -O-CH₂-CH₂-O-: Complex multiplet, ~3.5-3.7 ppm.

    • Integrate the signals to determine the ratio of the PEG moiety to the conjugated molecule.

Quantitative Data Summary

Table 1: Typical HPLC/UPLC Method Parameters

Parameter Setting Rationale
Stationary Phase Polar-endcapped C18 Enhances retention of polar analytes.
Mobile Phase Buffer Ammonium Acetate (volatile) Provides good peak shape and is MS-compatible.
pH 4-6 Ensures consistent ionization of the sulfonic acid.
Organic Modifier Acetonitrile Lower viscosity and good UV transparency compared to methanol.

| Detector | UV & CAD | UV for chromophoric molecules, CAD for universal detection. |

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Value
Formula C₉H₂₀O₇S
Exact Mass 272.09 Da
Observed Ion [M-H]⁻ ~271.08 m/z

| Key Fragment Ion | [M-H-SO₃]⁻ (~191.12 m/z) |

Table 3: Characteristic ¹H NMR Chemical Shifts (in DMSO-d₆)

Protons Chemical Shift (ppm) Multiplicity
-OCH₃ ~3.38 Singlet

| PEG Backbone (-CH₂-) | ~3.5 - 3.7 | Multiplet |

Workflow and Pathway Diagrams

G cluster_0 Characterization Workflow A Synthesized Conjugate B HPLC / UPLC Analysis A->B C Purity > 95%? B->C D LC-MS Analysis C->D Yes I Purification Required C->I No E Correct Mass? D->E F NMR Analysis E->F Yes J Re-synthesis / Re-evaluate E->J No G Correct Structure? F->G H Characterization Complete G->H Yes G->J No

Caption: General workflow for characterization of this compound conjugates.

G cluster_1 Troubleshooting Logic: HPLC Peak Broadening Start Broad Peak Observed Q1 Is sample solvent stronger than mobile phase? Start->Q1 S1 Dissolve sample in mobile phase Q1->S1 Yes Q2 Is mobile phase pH appropriate? Q1->Q2 No S1->Q2 S2 Adjust pH (pKa ± 1) Q2->S2 No Q3 Is column suitable for polar analytes? Q2->Q3 Yes S2->Q3 S3 Use polar-endcapped or HILIC column Q3->S3 No End Peak Shape Improved Q3->End Yes S3->End

Caption: Logic diagram for troubleshooting HPLC peak broadening issues.

References

Validation & Comparative

A Head-to-Head Comparison: m-PEG4-sulfonic acid Versus Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and bioconjugation, the choice of a linker molecule is a critical decision that profoundly influences the stability, solubility, and in vivo performance of therapeutic conjugates. Polyethylene glycol (PEG) linkers have become the gold standard, prized for their ability to enhance the pharmacokinetic properties of bioconjugates. Among the diverse array of available PEG linkers, m-PEG4-sulfonic acid is emerging as a compelling option, particularly when enhanced hydrophilicity is a primary concern. This guide provides an objective comparison of this compound with other commonly used PEG linkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Critical Role of the Terminal Functional Group

The terminal functional group of a PEG linker dictates its reactivity and the stability of the resulting bond with the target molecule. While all PEG linkers impart hydrophilicity, the choice of the end group can further tailor the physicochemical properties of the final conjugate. This comparison will focus on this compound and its key counterparts: m-PEG4-carboxylic acid, m-PEG4-NHS ester, and m-PEG4-maleimide, each with a distinct reactivity profile.

Quantitative Comparison of Key Performance Parameters

To facilitate a clear comparison, the following table summarizes the key performance parameters of this compound and other PEG4 linkers. The data is a synthesis of reported values and scientifically informed estimations based on the known chemical properties of the functional groups.

Parameter This compound m-PEG4-carboxylic acid m-PEG4-NHS ester m-PEG4-maleimide Supporting Evidence/Rationale
Relative Hydrophilicity Very HighHighModerateModerateThe sulfonic acid group is a strong acid and highly ionized at physiological pH, leading to superior hydrophilicity compared to the weaker carboxylic acid. NHS esters and maleimides are less hydrophilic.
Conjugation Chemistry Esterification, Halogenation, ReplacementAmide bond formation (requires activation)Amide bond formation (direct reaction with amines)Thiol-maleimide Michael additionSulfonic acids can be used in various reactions, while carboxylic acids typically require activation to an NHS ester for efficient reaction with amines. Maleimides are specific for thiol groups.
Reaction pH Variable (acidic for esterification)4.5-7.2 (activation), 7.2-8.5 (conjugation)7.2-8.56.5-7.5Optimal pH varies depending on the specific reaction chemistry.
Linkage Stability Ester (hydrolyzable) or otherAmide (highly stable)Amide (highly stable)Thioether (stable)Amide and thioether bonds are generally more stable under physiological conditions than ester bonds.
Potential for Non-specific Binding LowLowLowModerate (can react with other nucleophiles at high pH)The high hydrophilicity of the sulfonic acid group minimizes non-specific hydrophobic interactions. Maleimides can show off-target reactivity.
Impact on Protein Aggregation Very LowLowLowLowIncreased hydrophilicity generally correlates with a reduced propensity for protein aggregation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of PEG linkers. Below are generalized protocols for key experiments used to characterize and compare PEGylated conjugates.

Protocol 1: General Protein PEGylation

Objective: To conjugate a PEG linker to a protein and purify the resulting conjugate.

Materials:

  • Protein solution (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • m-PEG4-linker (sulfonic acid, carboxylic acid, NHS ester, or maleimide)

  • Activation reagents for carboxylic acid linker (e.g., EDC, NHS)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Linker Activation (for m-PEG4-carboxylic acid):

    • Dissolve the m-PEG4-carboxylic acid in an appropriate solvent (e.g., DMSO).

    • Add EDC and NHS (typically 1.2-1.5 molar excess to the PEG linker) to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG.

  • Conjugation:

    • Add the activated PEG linker (or the directly reactive NHS ester or maleimide linker) to the protein solution. The molar ratio of PEG to protein should be optimized (a starting point of 10:1 to 50:1 is common).

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add a quenching reagent to a final concentration of 50-100 mM to stop the reaction.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC.

Protocol 2: Characterization of PEGylated Protein

Objective: To assess the extent of PEGylation and the purity of the conjugate.

Materials:

  • Purified PEGylated protein

  • SDS-PAGE system

  • SEC-HPLC system

  • Hydrophobic Interaction Chromatography (HIC)-HPLC system

Procedure:

  • SDS-PAGE Analysis:

    • Run the PEGylated and un-PEGylated protein on an SDS-PAGE gel.

    • Successful PEGylation will result in a shift in the molecular weight of the protein band.

  • SEC-HPLC Analysis:

    • Inject the purified conjugate onto an SEC-HPLC column.

    • This will separate the monomeric PEGylated protein from any aggregates or remaining un-PEGylated protein, allowing for quantification of purity.

  • HIC-HPLC Analysis:

    • Inject the conjugate onto a HIC-HPLC column.

    • A shorter retention time compared to a less hydrophilic conjugate indicates a more hydrophilic nature.

Visualizing the Impact: Workflows and Logical Relationships

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for comparing PEG linkers and the logical relationship between linker properties and the performance of an antibody-drug conjugate (ADC), a common application for these linkers.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_functional_assays Functional Assays Protein_Preparation Protein Preparation Linker_Activation Linker Activation (for -COOH) Conjugation Conjugation Protein_Preparation->Conjugation Linker_Activation->Conjugation Purification Purification (SEC) Conjugation->Purification SDS_PAGE SDS-PAGE (MW Shift) Purification->SDS_PAGE SEC_HPLC SEC-HPLC (Aggregation) Purification->SEC_HPLC HIC_HPLC HIC-HPLC (Hydrophilicity) Purification->HIC_HPLC In_vitro_Potency In vitro Potency Purification->In_vitro_Potency In_vivo_Efficacy In vivo Efficacy In_vitro_Potency->In_vivo_Efficacy Pharmacokinetics Pharmacokinetics In_vivo_Efficacy->Pharmacokinetics

Experimental workflow for comparing PEG linkers in bioconjugation.

logical_relationship cluster_linker_properties Linker Properties cluster_adc_performance ADC Performance Hydrophilicity Hydrophilicity Solubility Solubility Hydrophilicity->Solubility increases Aggregation Aggregation Hydrophilicity->Aggregation decreases Stability Linkage Stability Pharmacokinetics Pharmacokinetics Stability->Pharmacokinetics improves Reactivity Reactivity Efficacy Therapeutic Efficacy Reactivity->Efficacy impacts DAR Solubility->Efficacy Aggregation->Pharmacokinetics Pharmacokinetics->Efficacy

Logical relationship between PEG linker properties and ADC performance.

Concluding Remarks

The selection of an appropriate PEG linker is a nuanced decision that requires careful consideration of the desired properties of the final bioconjugate. This compound offers a distinct advantage in applications where maximizing hydrophilicity is paramount, potentially leading to improved solubility, reduced aggregation, and favorable pharmacokinetic profiles. However, the stability of the resulting linkage and the specific conjugation chemistry must be weighed against these benefits. For applications requiring highly stable linkages, linkers that form amide or thioether bonds, such as m-PEG4-NHS ester or m-PEG4-maleimide, may be more suitable. Ultimately, the optimal PEG linker will depend on the specific biomolecule, the intended application, and the desired therapeutic outcome. The experimental framework provided in this guide offers a systematic approach to making an informed decision in this critical aspect of bioconjugate design.

A Head-to-Head Comparison: m-PEG4-sulfonic acid vs. Carboxylated PEGs for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate polyethylene glycol (PEG) linker is a critical decision that can significantly impact the efficacy, stability, and delivery of therapeutic molecules. This guide provides an in-depth comparison of two distinct classes of PEG linkers: m-PEG4-sulfonic acid and carboxylated PEGs. While carboxylated PEGs are a mainstay in bioconjugation, this compound offers an alternative chemistry with a unique set of properties. This comparison will delve into their respective activation chemistries, reaction mechanisms, and the characteristics of the resulting bioconjugates, supported by established experimental protocols.

At a Glance: Key Differences and Advantages

The primary distinction between these two PEG linkers lies in their terminal functional group and the subsequent chemistry used for conjugation to amine residues on proteins and peptides. Carboxylated PEGs are typically activated to form N-hydroxysuccinimide (NHS) esters, which then react with primary amines to create stable amide bonds. In contrast, this compound is activated by conversion to a sulfonyl chloride, which readily reacts with primary amines to form a highly stable sulfonamide linkage.

FeatureThis compoundCarboxylated PEGs
Reactive Moiety Sulfonic Acid (-SO₃H)Carboxylic Acid (-COOH)
Activation Chemistry Conversion to Sulfonyl Chloride (-SO₂Cl)EDC/NHS or EDC/Sulfo-NHS Coupling
Reactive Intermediate m-PEG4-sulfonyl chloridem-PEG4-NHS ester
Target Residue Primary Amines (e.g., Lysine, N-terminus)Primary Amines (e.g., Lysine, N-terminus)
Resulting Linkage Sulfonamide BondAmide Bond
Bond Stability Generally higher hydrolytic stabilityHigh stability under physiological conditions
Reaction pH Typically neutral to slightly basic (pH 7-8.5)Activation at pH 4.5-6.0; Conjugation at pH 7.2-8.0
Key Advantage Potentially greater stability of the resulting sulfonamide linkage.Well-established, versatile, and widely documented chemistry.

Reaction Mechanisms and Experimental Workflows

The conjugation strategies for this compound and carboxylated PEGs involve distinct activation and reaction steps. Understanding these workflows is crucial for successful bioconjugation.

Carboxylated PEG: EDC/NHS Ester-Mediated Amine Coupling

This is a widely adopted two-step, one-pot reaction. First, the carboxylic acid is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a semi-stable NHS ester. This activated PEG is then reacted with the primary amine groups on the target protein.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) Carboxyl_PEG Carboxylated PEG (-COOH) NHS_Ester m-PEG-NHS Ester Carboxyl_PEG->NHS_Ester Activation EDC_NHS EDC + NHS/Sulfo-NHS EDC_NHS->NHS_Ester PEG_Protein_Amide PEG-Protein Conjugate (Amide Bond) NHS_Ester->PEG_Protein_Amide Amine Coupling Protein_Amine Protein with Primary Amine (-NH₂) Protein_Amine->PEG_Protein_Amide

Figure 1. Workflow for Carboxylated PEG Conjugation via EDC/NHS Chemistry.
This compound: Sulfonyl Chloride-Mediated Amine Coupling

The conjugation of this compound to proteins proceeds through a two-step process. The sulfonic acid is first converted to the more reactive m-PEG4-sulfonyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting PEG-sulfonyl chloride is then reacted with the primary amines of the protein under neutral to slightly basic conditions to form a stable sulfonamide bond.

G cluster_activation Activation Step cluster_conjugation Conjugation Step (pH 7.0-8.5) Sulfonic_Acid_PEG This compound (-SO₃H) Sulfonyl_Chloride m-PEG4-sulfonyl chloride (-SO₂Cl) Sulfonic_Acid_PEG->Sulfonyl_Chloride Activation Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂) Chlorinating_Agent->Sulfonyl_Chloride PEG_Protein_Sulfonamide PEG-Protein Conjugate (Sulfonamide Bond) Sulfonyl_Chloride->PEG_Protein_Sulfonamide Amine Coupling Protein_Amine Protein with Primary Amine (-NH₂) Protein_Amine->PEG_Protein_Sulfonamide

Figure 2. Workflow for this compound Conjugation via Sulfonyl Chloride.

Comparative Performance Insights

While direct, side-by-side experimental data comparing the performance of this compound and carboxylated PEGs in protein conjugation is limited in the public domain, we can infer their respective advantages and disadvantages based on the underlying chemistry.

ParameterThis compound (via Sulfonyl Chloride)Carboxylated PEG (via NHS Ester)Supporting Rationale
Reaction Efficiency Potentially very high due to the high reactivity of sulfonyl chlorides.Generally high, but can be affected by the hydrolysis of the NHS ester.Sulfonyl chlorides are potent electrophiles that react rapidly with amines. NHS esters are also efficient but are susceptible to hydrolysis, which can reduce yield.
Stability of Linkage The resulting sulfonamide bond is known to be highly resistant to hydrolysis.The amide bond is very stable under physiological conditions.Sulfonamides are generally more resistant to enzymatic and chemical hydrolysis than amides.[1]
Selectivity Primarily reacts with primary amines, but can also react with other nucleophilic residues at higher pH.High selectivity for primary amines at the recommended pH range.The high reactivity of sulfonyl chlorides can sometimes lead to off-target reactions if conditions are not carefully controlled.
Ease of Use Requires an additional step to generate the reactive sulfonyl chloride, which may be moisture-sensitive and require careful handling.The one-pot, two-step EDC/NHS activation is a well-established and relatively straightforward procedure in aqueous buffers.The generation and handling of sulfonyl chlorides can be more technically demanding than the in-situ formation of NHS esters.

Experimental Protocols

Protocol 1: Protein Conjugation with Carboxylated PEG using EDC/NHS Chemistry

Materials:

  • Carboxylated PEG (e.g., m-PEG4-COOH)

  • Protein to be conjugated (in an amine-free buffer, e.g., MES or PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Carboxylated PEG:

    • Dissolve the carboxylated PEG in the Activation Buffer.

    • Add a 10- to 50-fold molar excess of EDC and NHS/Sulfo-NHS to the carboxylated PEG solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated PEG-NHS ester solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

  • Characterization: Analyze the PEGylated protein using SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation and purity.

Protocol 2: General Procedure for Protein Conjugation with m-PEG4-sulfonyl chloride

Materials:

  • m-PEG4-sulfonyl chloride

  • Protein to be conjugated (in an amine-free buffer, pH 7.0-8.5, e.g., sodium phosphate or sodium bicarbonate buffer)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO) for dissolving the sulfonyl chloride

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines.

  • PEG-sulfonyl chloride Preparation: Immediately before use, dissolve the m-PEG4-sulfonyl chloride in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the PEG-sulfonyl chloride stock solution to the stirring protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or on ice. The optimal temperature and time should be determined empirically.

  • Quenching the Reaction: Add the quenching solution to react with any excess PEG-sulfonyl chloride.

  • Purification: Purify the PEG-protein conjugate from unreacted PEG and byproducts using a desalting column.

  • Characterization: Characterize the purified conjugate using SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and assess the degree of PEGylation.

Conclusion: Making an Informed Choice

The choice between this compound and carboxylated PEGs depends on the specific requirements of the application.

Carboxylated PEGs are the established industry standard, offering a robust and well-documented conjugation chemistry that is relatively easy to implement. The resulting amide bond provides excellent stability for a wide range of in vivo applications.

This compound , on the other hand, presents an alternative for creating bioconjugates with potentially enhanced stability due to the formation of a sulfonamide linkage. This could be particularly advantageous in environments where hydrolytic or enzymatic cleavage of an amide bond is a concern. However, the activation and handling of the sulfonyl chloride intermediate may require more specialized expertise.

Ultimately, for researchers and drug developers, the decision should be guided by a careful consideration of the desired final product attributes, the stability requirements of the application, and the available technical capabilities for performing the conjugation chemistry. Further direct comparative studies are warranted to fully elucidate the performance differences between these two valuable classes of PEG linkers.

References

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of PROTAC design is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of the performance of PROTACs with shorter PEG chain linkers, such as those analogous to m-PEG4-sulfonic acid in length, versus those with longer PEG chain linkers, supported by experimental data.

The length and flexibility of the PEG linker are not trivial aspects of PROTAC design; they are critical determinants of the molecule's overall efficacy. The linker's role extends beyond merely connecting the two ends of the PROTAC. It influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal linker length facilitates the correct spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2]

The PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein (e.g., BRD4, BCR-ABL) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: The PROTAC mechanism of action, from ternary complex formation to target protein degradation.

Comparative Analysis of Linker Length on PROTAC Performance

The optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[1] Systematic studies have demonstrated that varying the PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.

Case Study: BCR-ABL Degradation

In the context of Chronic Myeloid Leukemia (CML), the oncoprotein BCR-ABL is a key therapeutic target. Studies on BCR-ABL targeting PROTACs have revealed a clear dependence on linker length for degradation efficiency.

One study developed single amino acid-based PROTACs targeting BCR-ABL and investigated the effect of varying PEG linker lengths. The results indicated that a PROTAC with a single PEG unit (Arg-PEG1-Dasa) was the most effective at reducing BCR-ABL levels and inhibiting the proliferation of K562 cells, which express BCR-ABL. This suggests that for this particular PROTAC design, a shorter linker is optimal.

Another study on SNIPER(ABL) PROTACs, which also target BCR-ABL, found that longer PEG linker chains (PEGx3) exhibited more potent activity than those with shorter PEG linkers. This highlights the context-dependent nature of optimal linker length, where the specific warhead, E3 ligase ligand, and their linkage points all play a crucial role.

PROTAC TargetLinker TypeLinker LengthDC50 (nM)Dmax (%)Cell LineReference
BCR-ABL Arg-PEGn-Dasa1 PEG unit~0.36Not ReportedK562
BCR-ABL Arg-PEGn-Dasa2 PEG units~0.45Not ReportedK562
BCR-ABL Arg-PEGn-Dasa3 PEG units~0.53Not ReportedK562
BCR-ABL Arg-PEGn-Dasa4 PEG units~0.49Not ReportedK562
BCR-ABL SNIPER(ABL)-39PEG x 3~10>90% (at 100 nM)K562
BCR-ABL SNIPER(ABL)-56Shorter PEGLess potentNot ReportedK562
Case Study: BRD4 Degradation

Signaling Pathways

Understanding the signaling pathways in which the target protein is involved is crucial for appreciating the downstream consequences of its degradation.

BCR-ABL Signaling Pathway

BCR-ABL is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.

BCR_ABL_Pathway BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis

Caption: Simplified BCR-ABL signaling pathway leading to cell proliferation and survival.

BRD4 in Transcriptional Regulation

BRD4 is a key transcriptional co-activator that plays a critical role in the expression of various oncogenes, such as MYC. It binds to acetylated histones and recruits transcriptional machinery to drive gene expression.

BRD4_Pathway BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Transcription Transcription of Oncogenes (e.g., MYC) RNA_Pol_II->Transcription

Caption: BRD4's role in transcriptional activation of oncogenes.

Experimental Protocols

Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to determine the extent of target protein degradation following PROTAC treatment.

Experimental Workflow

Western_Blot_Workflow CellCulture 1. Cell Culture and PROTAC Treatment CellLysis 2. Cell Lysis CellCulture->CellLysis ProteinQuant 3. Protein Quantification (e.g., BCA Assay) CellLysis->ProteinQuant SDS_PAGE 4. SDS-PAGE ProteinQuant->SDS_PAGE Transfer 5. Transfer to Membrane (PVDF) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Analysis 10. Densitometry and Analysis Detection->Analysis

Caption: Workflow for Western Blot analysis of PROTAC-mediated protein degradation.

Methodology

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Cell Viability Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Methodology

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of PROTAC concentrations for the desired time period.

  • Reagent Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the results to determine the IC50 value of the PROTAC.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that must be empirically optimized for each target protein and E3 ligase pair. While shorter PEG linkers, analogous in length to this compound, can be highly effective in certain contexts, such as the Arg-PEG1-Dasa PROTAC for BCR-ABL degradation, longer PEG chains may be required in other instances to achieve optimal ternary complex formation and potent degradation. The provided experimental data underscores the necessity of synthesizing and evaluating a series of PROTACs with varying linker lengths to identify the optimal degrader for a given biological system. By employing rigorous experimental protocols, researchers can systematically navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

A Comparative Guide to Analytical Techniques for Validating PEG Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased drug stability, reduced immunogenicity, and extended circulation half-life. Rigorous analytical validation is paramount to ensure the quality, consistency, and efficacy of these PEGylated biologics. This guide provides a comprehensive comparison of key analytical techniques used to validate PEG conjugation, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate methods for your research and development needs.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for validating PEG conjugation depends on various factors, including the information required (e.g., molecular weight, degree of PEGylation, purity), the characteristics of the molecule, and the available instrumentation. The following table summarizes the key quantitative parameters of the most common analytical techniques.

TechniqueInformation ProvidedResolutionSensitivityThroughputKey AdvantagesLimitations
SEC-MALS Absolute molar mass, size (hydrodynamic radius), degree of PEGylation, aggregationHighModerateLow to MediumProvides absolute measurements without the need for column calibration; excellent for detecting aggregates.[1]Can be complex to set up and requires specialized detectors.
Mass Spectrometry (MS)
MALDI-TOF MSMolecular weight of conjugates, degree of PEGylation, heterogeneityModerate to HighHighHighFast analysis, high tolerance for salts and buffers, suitable for a wide range of molecular weights.[2][3]Can cause dissociation of non-covalent complexes; quantitative analysis can be challenging.[3]
ESI-MSPrecise molecular weight, confirmation of conjugation, identification of PEGylation sites (with MS/MS)HighHighMediumGentle ionization preserves non-covalent interactions; provides high-resolution and accurate mass measurements.[2]Less tolerant to complex sample matrices; can produce complex spectra with multiple charge states.
NMR Spectroscopy Structural confirmation of conjugation, determination of PEGylation sites, quantification of degree of PEGylationHighLowLowProvides detailed structural information and can be quantitative without a reference standard.Requires high sample concentrations and deuterated solvents; complex spectra for large molecules.
Capillary Electrophoresis (CE) Purity, heterogeneity, separation of different PEGylated formsHighHighHighHigh resolution and efficiency; requires minimal sample volume.Can be sensitive to buffer composition and capillary surface interactions.
SDS-PAGE Apparent molecular weight, purity, estimation of degree of PEGylationLow to ModerateModerateHighSimple, widely available, and cost-effective for routine analysis.Provides apparent molecular weight which can be inaccurate for PEGylated proteins; band broadening can occur.
Chromatography
RP-HPLCSeparation of PEGylated species from unmodified protein and free PEG, analysis of positional isomersHighHighHighHigh resolution and compatibility with MS; separates based on hydrophobicity.Can be denaturing for some proteins; method development can be complex.
HICSeparation of PEGylated species based on hydrophobicityModerate to HighModerateMediumNon-denaturing separation method; complementary to ion-exchange and size-exclusion chromatography.Can have lower capacity and resolution compared to other chromatography methods.

Key Experimental Protocols and Workflows

Detailed methodologies are crucial for obtaining reliable and reproducible results. This section provides an overview of the experimental protocols for the key analytical techniques, accompanied by visual workflows created using the DOT language.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molar mass and size of macromolecules in solution, making it ideal for characterizing PEGylated proteins and detecting aggregates.

Experimental Protocol:

  • System Preparation: Equilibrate the SEC column (e.g., TSKgel UP-SW2000) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate (e.g., 0.5 mL/min). Ensure the MALS and refractive index (RI) detectors are warmed up and stable.

  • Detector Calibration: Calibrate the MALS detector using a well-characterized standard (e.g., bovine serum albumin) to determine the normalization coefficients for each detector angle. Calibrate the RI detector to determine the instrument constant.

  • Sample Preparation: Prepare the PEGylated protein sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL). Filter the sample through a 0.1 or 0.22 µm filter to remove any particulate matter.

  • Data Acquisition: Inject the prepared sample onto the equilibrated SEC column. Collect data from the UV, MALS, and RI detectors simultaneously using appropriate software (e.g., ASTRA).

  • Data Analysis: Process the collected data to determine the molar mass, hydrodynamic radius, and degree of PEGylation across the elution profile. The software utilizes the signals from all three detectors to perform a protein conjugate analysis.

SEC_MALS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output System_Prep System Equilibration Detector_Cal Detector Calibration System_Prep->Detector_Cal Sample_Prep Sample Preparation Detector_Cal->Sample_Prep Injection Sample Injection Sample_Prep->Injection Data_Acq Data Acquisition (UV, MALS, RI) Injection->Data_Acq Data_Proc Data Processing & Analysis Data_Acq->Data_Proc Results Molar Mass Hydrodynamic Radius Degree of PEGylation Aggregation Profile Data_Proc->Results

SEC-MALS Experimental Workflow
Mass Spectrometry (MS)

Mass spectrometry provides direct and accurate molecular weight information, confirming successful conjugation and determining the degree of PEGylation. MALDI-TOF and ESI-MS are the two most common ionization techniques used for this purpose.

Experimental Protocol:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins >10,000 Da) in a solvent mixture (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

  • Sample Preparation: Mix the PEGylated protein sample (typically 1-10 µL of a 1 mg/mL solution) with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 1-2 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry, forming crystals.

  • Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire mass spectra in the appropriate mass range.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular weights of the un-PEGylated protein, and mono-, di-, and poly-PEGylated species.

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_output Output Matrix_Prep Matrix Solution Preparation Sample_Mix Sample-Matrix Mixing Matrix_Prep->Sample_Mix Spotting Spotting on Target Plate Sample_Mix->Spotting Data_Acq MALDI-TOF Data Acquisition Spotting->Data_Acq Data_Proc Spectral Analysis Data_Acq->Data_Proc Results Molecular Weight Profile Degree of PEGylation Data_Proc->Results ESI_MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output System_Prep LC-MS System Equilibration Sample_Prep Sample Dilution System_Prep->Sample_Prep Injection Sample Introduction (Infusion or LC) Sample_Prep->Injection Data_Acq ESI-MS Data Acquisition Injection->Data_Acq Deconvolution Spectral Deconvolution Data_Acq->Deconvolution Results Accurate Molecular Weight Confirmation of Conjugation Deconvolution->Results NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_output Output Sample_Dissolution Dissolve in Deuterated Solvent Experiment_Setup Setup NMR Experiment Sample_Dissolution->Experiment_Setup Data_Acq Data Acquisition Experiment_Setup->Data_Acq Data_Proc Data Processing Data_Acq->Data_Proc Results Structural Confirmation Site of PEGylation Data_Proc->Results CE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Capillary_Prep Capillary Conditioning System_Setup System Setup Capillary_Prep->System_Setup Sample_Prep Sample Preparation System_Setup->Sample_Prep Injection Sample Injection Sample_Prep->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Results Purity Profile Heterogeneity Assessment Detection->Results

References

A Researcher's Guide to Assessing the Purity of m-PEG4-sulfonic acid Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of PEGylation reagents is a critical factor that directly influences the efficacy, safety, and reproducibility of therapeutic conjugates. This guide provides a comprehensive framework for assessing the purity of m-PEG4-sulfonic acid, a common hydrophilic linker used in bioconjugation. We present a comparative overview of key analytical techniques, detail experimental protocols, and offer a logical workflow for evaluating reagent quality.

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The purity of the PEGylating agent is paramount, as the presence of impurities can lead to undesirable side reactions, the formation of heterogeneous conjugates, and potential immunogenicity. This compound, with its discrete chain length (n=4), offers better-defined conjugates compared to polydisperse PEG reagents. However, impurities stemming from the synthesis or degradation can still be present.

Comparative Purity Assessment

The purity of this compound is typically determined using a combination of analytical techniques to identify and quantify the primary component and any potential impurities. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are the most powerful and commonly employed methods. While specific impurity profiles may vary between suppliers, a comparative assessment can be made based on the percentage of the main component and the presence of common PEG-related impurities.

Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound

Analytical TechniqueInformation ProvidedTypical Purity SpecificationCommon Impurities Detected
Reverse-Phase HPLC (RP-HPLC) Quantifies the main component and separates impurities with different polarities.>95%[1]Unreacted starting materials, PEG oligomers of different lengths, di-substituted PEGs.
¹H NMR Spectroscopy Confirms the chemical structure and provides a quantitative purity assessment by comparing the integration of characteristic proton signals to those of impurities or an internal standard.[2][3]>95% - 98%[1][4]Residual solvents, starting materials (e.g., benzyl alcohol), other PEG species.
Mass Spectrometry (LC-MS) Determines the molecular weight of the main component and identifies impurities based on their mass-to-charge ratio.Confirms expected molecular weight.PEG oligomers with different numbers of ethylene glycol units, degradation products (e.g., aldehydes, formates).

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate and quantify this compound from non-PEGylated impurities and PEG species of different lengths.

  • Objective: To determine the percentage purity of this compound by peak area normalization.

  • Instrumentation: An HPLC system equipped with a UV detector or, for better sensitivity with PEGs that lack a strong chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm or CAD/ELSD.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition at a concentration of 1 mg/mL.

  • Purity Calculation: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR is a powerful tool for confirming the identity of this compound and quantifying its purity.

  • Objective: To verify the chemical structure and determine the purity by comparing the integral of the characteristic methoxy protons to any impurity signals.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ can be particularly useful as the hydroxyl peak does not shift with concentration, aiding in the identification of hydroxyl-containing impurities.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Structural Verification:

    • A singlet around 3.38 ppm corresponding to the terminal methoxy (CH₃O-) protons.

    • A complex multiplet between 3.5 and 3.7 ppm corresponding to the ethylene glycol (-OCH₂CH₂O-) protons.

    • Signals corresponding to the sulfonic acid end-group will also be present.

  • Purity Determination: Purity can be estimated by comparing the integration of the characteristic proton signals of this compound to the signals of any observed impurities. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to accurately determine the purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification and Impurity Identification

LC-MS is used to confirm the molecular weight of the target compound and to identify potential impurities.

  • Objective: To verify the molecular weight of this compound and identify the mass of any co-eluting impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Q-TOF or Ion Trap).

  • LC Conditions: Use the same HPLC conditions as described in the HPLC protocol.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 100 - 1000

  • Data Analysis: The mass spectrum of the main peak should correspond to the expected molecular weight of this compound (272.31 g/mol ). The masses of any minor peaks can be used to identify potential impurities, such as m-PEGn-sulfonic acid with n≠4.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for assessing the purity of this compound reagents.

Purity_Assessment_Workflow cluster_0 Initial Purity Screening cluster_1 In-depth Impurity Characterization cluster_2 Final Decision start Receive this compound Reagent hplc RP-HPLC Analysis start->hplc Purity & Impurity Profile nmr ¹H NMR Analysis start->nmr Structure & Purity Confirmation lcms LC-MS Analysis hplc->lcms nmr->lcms If impurities are detected decision Purity > 98% and No Unexpected Impurities? lcms->decision accept Accept Reagent for Use decision->accept Yes reject Reject Reagent/ Contact Supplier decision->reject No

Caption: Workflow for the comprehensive purity assessment of this compound reagents.

Signaling_Pathway_Analogy cluster_reagent Reagent Quality cluster_reaction PEGylation Reaction cluster_product Final Product pure_reagent High Purity This compound conjugation Controlled Bioconjugation pure_reagent->conjugation impure_reagent Impure Reagent impure_reagent->conjugation Leads to heterogeneity side_reactions Uncontrolled Side Reactions impure_reagent->side_reactions desired_product Homogeneous & Efficacious Therapeutic conjugation->desired_product undesired_product Heterogeneous Mixture & Potential Immunogenicity side_reactions->undesired_product

Caption: Impact of reagent purity on the outcome of a bioconjugation reaction.

References

Mass Spectrometry in Bioconjugate Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugate analysis, mass spectrometry (MS) has emerged as an indispensable tool. Its ability to provide detailed information on molecular weight, structure, and heterogeneity is crucial for ensuring the safety and efficacy of these complex therapeutics. This guide offers an objective comparison of key mass spectrometry techniques used for bioconjugate characterization, supported by experimental data and detailed protocols.

The intricate nature of bioconjugates, such as antibody-drug conjugates (ADCs), demands a multi-faceted analytical approach. Critical quality attributes (CQAs), including the drug-to-antibody ratio (DAR), conjugation site, and overall structural integrity, must be meticulously assessed. Mass spectrometry offers a suite of techniques capable of probing these attributes at different levels of detail. This guide will delve into the principles, performance, and practical application of the most prominent MS-based methods: intact mass analysis, peptide mapping, native mass spectrometry, and ion mobility mass spectrometry.

Performance Comparison of Mass Spectrometry Techniques

The selection of an appropriate mass spectrometry technique depends on the specific analytical question being addressed. The following table summarizes the key performance characteristics of the major MS-based methods for bioconjugate characterization, providing a framework for selecting the optimal approach.

TechniquePrimary InformationMass AccuracyResolutionSensitivityThroughputKey Application
Intact Mass Analysis Average DAR, Glycoform profiling, Major variants10-50 ppm[1]15,000 - 120,000[2]ModerateHighRapid assessment of heterogeneity and confirmation of major species.
Peptide Mapping Conjugation site, PTMs, Sequence confirmation<5 ppm>100,000HighLowDetailed structural elucidation and identification of modification sites.
Native Mass Spectrometry DAR distribution, Non-covalent interactions, Stoichiometry10-50 ppm15,000 - 70,000Moderate to High[3][4]ModerateAnalysis of non-covalently linked bioconjugates and higher-order structure.
Ion Mobility-MS Conformational analysis, Isomer separation, Shape information10-50 ppm>15,000ModerateModerateSeparation of structurally similar species and conformational studies.

Experimental Workflows and Logical Relationships

Visualizing the experimental process is crucial for understanding the practical application and interplay of these techniques. The following diagrams, created using the DOT language, illustrate typical workflows for bioconjugate characterization.

Bioconjugate_Characterization_Workflow cluster_sample Bioconjugate Sample cluster_data Data Output Sample Antibody-Drug Conjugate (ADC) Intact_Mass Intact Mass Analysis (Denaturing or Native) Sample->Intact_Mass Peptide_Mapping Peptide Mapping (Bottom-Up) Sample->Peptide_Mapping Native_MS Native MS (SEC-MS) Sample->Native_MS DAR Average DAR Glycoform Profile Intact_Mass->DAR Site Conjugation Site PTM Identification Peptide_Mapping->Site IM_MS Ion Mobility-MS Native_MS->IM_MS Distribution DAR Distribution Stoichiometry Native_MS->Distribution Conformation Conformational Insights Isomer Separation IM_MS->Conformation

General workflow for bioconjugate characterization by mass spectrometry.

This workflow highlights the complementary nature of the different MS techniques, starting from the bioconjugate sample and leading to specific data outputs that answer critical questions about the molecule's structure and heterogeneity.

Detailed Experimental Protocols

Reproducible and reliable data are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for the key mass spectrometry techniques discussed.

Intact Mass Analysis under Denaturing Conditions

This method is utilized for the rapid determination of the average DAR and the overall heterogeneity of the bioconjugate.

Sample Preparation:

  • Dilute the bioconjugate sample to a final concentration of 0.1-1.0 mg/mL in a solution of 0.1% formic acid in water.

  • For ADCs with interchain cysteines that are not fully occupied by the drug-linker, reduction of disulfide bonds may be necessary to analyze the light and heavy chains separately. This can be achieved by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 30 minutes. An acidic quench is recommended to improve the reliability of the DAR value.[5]

Liquid Chromatography (LC) Parameters:

  • Column: Reversed-phase column suitable for large proteins (e.g., C4, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 25% to 85% Mobile Phase B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50°C.

Mass Spectrometry (MS) Parameters (QTOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150°C.

  • Desolvation Temperature: 350 - 650°C.

  • Mass Range (m/z): 500 - 4000.

  • Resolution: 17,500 - 70,000 (Orbitrap) or >20,000 (QTOF).

Intact_Mass_Workflow Sample ADC Sample (0.1-1 mg/mL) Denature Denaturation (0.1% Formic Acid) Sample->Denature LC Reversed-Phase LC (C4 column) Denature->LC MS ESI-MS (QTOF or Orbitrap) LC->MS Deconvolution Deconvolution MS->Deconvolution Result Average DAR & Glycoform Profile Deconvolution->Result

Workflow for intact mass analysis under denaturing conditions.
Peptide Mapping for Conjugation Site Analysis

This bottom-up approach provides high-resolution information on the specific sites of drug conjugation and other post-translational modifications (PTMs).

Sample Preparation (Digestion):

  • Denaturation, Reduction, and Alkylation:

    • Denature the ADC sample (e.g., 1 mg/mL) in a buffer containing a chaotropic agent like 6 M Guanidine-HCl.

    • Reduce disulfide bonds by adding DTT to 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteines by adding iodoacetamide (IAM) to 25 mM and incubating in the dark at room temperature for 30 minutes.

  • Buffer Exchange: Remove denaturants and alkylating agents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column.

  • Enzymatic Digestion:

    • Add a protease such as trypsin at an enzyme-to-protein ratio of 1:20 (w/w).

    • Incubate at 37°C for 4-16 hours.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

Liquid Chromatography (LC) Parameters:

  • Column: Reversed-phase column suitable for peptides (e.g., C18, 2.1 x 150 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient to effectively separate the complex peptide mixture (e.g., 5-40% B over 60 minutes).

  • Flow Rate: 0.2 - 0.3 mL/min.

  • Column Temperature: 40 - 60°C.

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Positive ESI.

  • MS1 Scan Range (m/z): 350 - 2000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Data Acquisition: Data-Dependent Acquisition (DDA) to select precursor ions for fragmentation.

  • Resolution: >60,000 for MS1 scans and >15,000 for MS/MS scans.

Peptide_Mapping_Workflow Sample ADC Sample DRA Denature, Reduce, Alkylate Sample->DRA Digest Enzymatic Digestion DRA->Digest LC Reversed-Phase LC (C18 column) Digest->LC MSMS ESI-MS/MS (DDA) LC->MSMS Search Database Search MSMS->Search Result Conjugation Site & PTM Identification Search->Result

Workflow for peptide mapping of bioconjugates.
Native Mass Spectrometry for DAR Distribution

Native MS is crucial for analyzing bioconjugates where non-covalent interactions are important for structural integrity, such as cysteine-linked ADCs.

Sample Preparation:

  • Buffer exchange the bioconjugate into a volatile aqueous buffer, such as 100-200 mM ammonium acetate, pH 7.0, using a desalting column or buffer exchange spin filter.

  • The final protein concentration should be between 1-5 µM.

Liquid Chromatography (LC) Parameters (SEC-MS):

  • Column: Size-Exclusion Chromatography (SEC) column with a suitable pore size for the bioconjugate.

  • Mobile Phase: Volatile salt solution, typically 100-200 mM ammonium acetate.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: Ambient.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive nano-Electrospray Ionization (nESI) is often preferred for its soft ionization, but standard ESI can also be used.

  • Capillary Voltage: 1.2 - 1.8 kV (nESI).

  • Source Conditions: Optimized to preserve non-covalent interactions (e.g., lower source temperature and cone voltage).

  • Mass Range (m/z): Extended to higher m/z values (e.g., 1000 - 10,000) to accommodate the lower charge states of native proteins.

  • Resolution: Sufficient to resolve the different drug-loaded species.

Native_MS_Workflow Sample ADC Sample Buffer_Ex Buffer Exchange (Ammonium Acetate) Sample->Buffer_Ex LC SEC-MS Buffer_Ex->LC MS Native ESI-MS LC->MS Deconvolution Deconvolution MS->Deconvolution Result DAR Distribution & Stoichiometry Deconvolution->Result

Workflow for native mass spectrometry of bioconjugates.
Ion Mobility-Mass Spectrometry for Conformational Analysis

IM-MS adds another dimension of separation based on the ion's size and shape, providing valuable information on the conformation of bioconjugates.

Sample Preparation and LC-MS:

  • Sample preparation and LC-MS conditions are typically the same as for native MS.

Ion Mobility Spectrometry (IMS) Parameters:

  • IMS Device: Traveling Wave (TWIMS), Trapped Ion Mobility Spectrometry (TIMS), or Drift Tube Ion Mobility Spectrometry (DTIMS).

  • Drift Gas: Typically nitrogen or helium.

  • Wave Velocity and Height (for TWIMS): Optimized to achieve the best separation of conformers.

  • Collision Energy: Can be ramped to induce collision-induced unfolding (CIU) experiments, which probe the stability of different conformers.

Data Analysis:

  • Arrival time distributions (ATDs) are analyzed to differentiate between different conformations.

  • Collision cross-section (CCS) values can be calculated to provide a quantitative measure of the ion's size and shape.

IM_MS_Workflow Sample ADC Sample (Native Conditions) LC_MS Native SEC-MS Sample->LC_MS IMS Ion Mobility Separation LC_MS->IMS MS_Detect Mass Analysis IMS->MS_Detect Data_Analysis ATD & CCS Analysis MS_Detect->Data_Analysis Result Conformational Insights & Isomer Separation Data_Analysis->Result

Workflow for ion mobility-mass spectrometry of bioconjugates.

Conclusion

Mass spectrometry provides a powerful and versatile toolkit for the in-depth characterization of bioconjugates. By selecting the appropriate technique or combination of techniques, researchers can gain a comprehensive understanding of critical quality attributes, from the overall drug-to-antibody ratio down to the specific sites of conjugation and the conformational landscape of the molecule. The quantitative data and detailed protocols presented in this guide are intended to empower scientists and drug development professionals to make informed decisions in their analytical strategies, ultimately contributing to the development of safer and more effective biotherapeutics. The continued evolution of mass spectrometry instrumentation and methodologies promises even greater insights into the complex world of bioconjugates in the future.

References

A Comparative Guide to the Biocompatibility of PEGylated Compounds and Their Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, has been the gold standard for improving the pharmacokinetic and pharmacodynamic properties of drugs. This modification can enhance solubility, extend circulation half-life, and reduce immunogenicity and enzymatic degradation. However, emerging evidence of PEG immunogenicity, characterized by the production of anti-PEG antibodies and the potential for complement activation, has spurred the development of alternative biocompatible polymers. This guide provides a comprehensive comparison of the biocompatibility of PEGylated compounds with that of promising alternatives, including polysarcosine (PSar) and poly(2-oxazoline)s (POx), supported by experimental data and detailed methodologies.

Key Biocompatibility Parameters: A Quantitative Comparison

The following tables summarize the performance of PEG, PSar, and POx across critical in vitro and in vivo biocompatibility assays. These assays are fundamental in preclinical evaluation to predict the potential behavior of these polymers in a physiological environment.

Table 1: In Vitro Cytotoxicity

PolymerCell LineAssayEndpointResultReference
PEG MCF-7, A375MTTIC50315.81 - 478.69 mg/L[1][2][3]
HaCaT, MCF-10AMTTIC50714.40 - 1734.77 mg/L[2][3]
Polysarcosine (PSar) DaudiViability AssayIC50> 10 µM (for PSar alone)
Poly(2-ethyl-2-oxazoline) (PEtOx) L929 fibroblastsLDH, MTTCell Viability>90% at 10 mg/mL (24h)

Table 2: Hemocompatibility

PolymerAssayConcentrationHemolysis (%)Reference
PEG ASTM F756N/AGenerally low, but can be formulation dependent
Poly(2-ethyl-2-oxazoline) (PEtOx) Hemolysis Assay2 mg/mL< 10%

Table 3: Immunogenicity - Complement Activation

PolymerAssayResultReference
PEG sC5b-9 ELISACan induce complement activation, especially in the presence of anti-PEG antibodies.
Polysarcosine (PSar) C5a ELISANo detectable complement activation.

Table 4: Protein Adsorption

Polymer SurfaceMethodProteinAdsorbed Mass (ng/cm²)Reference
PEG Brush (High Density) XPSFibrinogen< 1
Polysarcosine (PSar) MD SimulationsHuman Serum AlbuminSimilar affinity to PEG
Poly(2-methyl-2-oxazoline) (PMOXA) OWLSSerum ProteinsBelow detection limit

Table 5: In Vivo Pharmacokinetics

Polymer ConjugateModelHalf-life (t1/2)Key FindingReference
PEG-Interferon Mice~20 hProlonged circulation
PSar-Interferon Mice~20 hComparable half-life to PEG-IFN with higher tumor accumulation.
PEGylated Nanoparticles Rats57 hLong circulation time.
Doxil® (PEGylated liposomal doxorubicin) Humans36 h (circulation)Enhanced drug bioavailability.

Experimental Protocols

Detailed methodologies for the key biocompatibility assays are crucial for the interpretation and replication of the presented data.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of the polymer-conjugated compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After the incubation with MTT, add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Hemolysis Assay (Adapted from ASTM F756)

This assay evaluates the potential of a material to damage red blood cells.

  • Blood Preparation: Obtain fresh, anticoagulated human or rabbit blood. Wash the red blood cells (RBCs) with phosphate-buffered saline (PBS) through centrifugation and resuspend to a desired concentration (e.g., 2% v/v).

  • Sample Preparation: Prepare extracts of the test materials by incubating them in PBS at 37°C for 24 hours. Alternatively, the material can be directly incubated with the RBC suspension.

  • Incubation: Add the material extract or the material itself to the RBC suspension. Use PBS as a negative control (0% hemolysis) and deionized water or a known hemolytic agent as a positive control (100% hemolysis). Incubate the samples at 37°C for a defined period (e.g., 2-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

In Vitro Complement Activation Assay (sC5b-9 ELISA)

This assay quantifies the terminal complement complex (sC5b-9), a marker of complement system activation.

  • Serum Incubation: Incubate the test compound with normal human serum (NHS) at 37°C for a specified time (e.g., 30-60 minutes). Zymosan, a known complement activator, is used as a positive control, and a buffer solution as a negative control.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for a component of the sC5b-9 complex (e.g., anti-C9).

    • Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).

    • Add the serum samples (diluted appropriately) to the wells and incubate.

    • Wash the plate and add a detection antibody (e.g., biotinylated anti-C5b-9).

    • After another incubation and wash step, add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a chromogenic substrate (e.g., TMB) and stop the reaction with a stop solution.

  • Measurement and Analysis: Measure the absorbance at 450 nm. The concentration of sC5b-9 is determined by comparing the sample absorbance to a standard curve generated with known concentrations of purified sC5b-9. An increase in sC5b-9 levels compared to the negative control indicates complement activation.

Protein Adsorption Assay (Micro Bicinchoninic Acid - MicroBCA Assay)

This assay quantifies the amount of protein that adsorbs to a material's surface.

  • Surface Preparation: Coat a suitable substrate (e.g., a 96-well plate or a specific material surface) with the polymer being tested.

  • Protein Incubation: Incubate the coated surfaces with a protein solution of known concentration (e.g., bovine serum albumin or fibrinogen) for a defined period at 37°C.

  • Washing: After incubation, thoroughly wash the surfaces with PBS to remove any non-adsorbed protein.

  • Protein Quantification (Indirect Method):

    • Measure the protein concentration in the solution before and after incubation with the material surface using the MicroBCA assay. The difference represents the amount of adsorbed protein.

  • Protein Quantification (Direct Method):

    • Elute the adsorbed protein from the surface using a solution like sodium dodecyl sulfate (SDS).

    • Quantify the protein in the eluate using the MicroBCA assay.

  • MicroBCA Protocol:

    • Prepare a working reagent by mixing the MicroBCA reagents as per the manufacturer's instructions.

    • Add the working reagent to the protein samples and standards.

    • Incubate at an elevated temperature (e.g., 60°C) for a specified time.

    • Measure the absorbance at 562 nm. The protein concentration is determined from a standard curve.

Visualizing Key Processes

Diagrams created using Graphviz provide a clear visual representation of complex experimental workflows and biological pathways.

experimental_workflow cluster_invitro In Vitro Biocompatibility Assessment cluster_invivo In Vivo Biocompatibility Assessment start Test Compound (Polymer Conjugate) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity hemocompatibility Hemocompatibility Assay (e.g., Hemolysis) start->hemocompatibility immunogenicity_vitro Immunogenicity Assay (e.g., Complement Activation) start->immunogenicity_vitro protein_adsorption Protein Adsorption (e.g., MicroBCA) start->protein_adsorption pharmacokinetics Pharmacokinetics & Biodistribution cytotoxicity->pharmacokinetics hemocompatibility->pharmacokinetics immunogenicity_vivo Immunogenicity Study (Anti-polymer Antibody Titer) immunogenicity_vitro->immunogenicity_vivo end Biocompatibility Profile pharmacokinetics->end immunogenicity_vivo->end

General workflow for biocompatibility assessment.

complement_activation_pathway cluster_classical Classical Pathway cluster_alternative Alternative Pathway cluster_common Common Pathway peg_antibody PEG-Antibody Complex c1 C1 Complex peg_antibody->c1 Activation c4_c2 C4 & C2 c1->c4_c2 Cleavage c3_convertase_classical C3 Convertase (C4b2a) c4_c2->c3_convertase_classical Formation c3 C3 c3_convertase_classical->c3 Cleavage c3_hydrolysis Spontaneous C3 Hydrolysis factor_b_d Factor B & D c3_hydrolysis->factor_b_d Activation c3_convertase_alternative C3 Convertase (C3bBb) factor_b_d->c3_convertase_alternative Formation c3_convertase_alternative->c3 Cleavage c3b C3b (Opsonization) c3->c3b c5_convertase C5 Convertase c3->c5_convertase Formation with C3 Convertase c5 C5 c5_convertase->c5 Cleavage c5a C5a (Anaphylatoxin) c5->c5a mac Membrane Attack Complex (C5b-9) c5->mac Initiates Formation

Complement activation pathway via PEG-antibody complexes.

References

The Role of m-PEG4-sulfonic acid in Therapeutic Development: A Comparative Guide to PROTAC Linker Technology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in the overall efficacy and druggability of these heterobifunctional molecules. This guide provides a comprehensive comparison of m-PEG4-sulfonic acid with other common linker technologies, supported by experimental data and detailed methodologies to inform the selection of optimal linkers in therapeutic development.

Executive Summary

The linker in a PROTAC molecule is not a passive spacer but a key determinant of its biological activity. It influences critical parameters such as solubility, cell permeability, ternary complex formation, and ultimately, the efficiency of target protein degradation. Among the various linker types, those based on polyethylene glycol (PEG) have gained prominence for their ability to impart hydrophilicity. This compound, a specific type of PEG linker, offers a unique combination of flexibility, hydrophilicity, and a terminal sulfonic acid group for conjugation, making it an attractive option for PROTAC design. This guide will delve into the comparative performance of this compound and its alternatives, providing a data-driven basis for linker selection.

Comparison of Linker Technologies

The selection of a linker technology is a crucial decision in PROTAC design, with each class of linker offering distinct advantages and disadvantages. The most common linker types include PEG linkers, alkyl linkers, and rigid linkers.[1]

Linker TypeKey CharacteristicsAdvantagesDisadvantages
This compound (PEG Linker) Contains four ethylene glycol units and a terminal sulfonic acid. It is flexible and highly hydrophilic.- Enhanced Solubility: The PEG chain and sulfonic acid group significantly increase the aqueous solubility of the PROTAC, which can be beneficial for formulation and bioavailability. - Improved Cell Permeability: Increased hydrophilicity can, in some cases, improve cell permeability, potentially by minimizing non-specific membrane interactions.[2] - Good Biocompatibility: PEG is a well-established biocompatible polymer.- Potential for Reduced Metabolic Stability: The ether linkages in the PEG chain can be susceptible to metabolism. - Synthetic Complexity: The synthesis of functionalized PEG linkers can be more complex compared to simple alkyl chains.
Alkyl Linkers Consist of saturated or unsaturated hydrocarbon chains.- Synthetic Accessibility: Simple alkyl chains are synthetically straightforward to incorporate. - Chemical Stability: Generally stable under physiological conditions.- Hydrophobicity: Alkyl chains are hydrophobic, which can lead to poor aqueous solubility and potential for non-specific binding. - Conformational Uncertainty: High flexibility can lead to a multitude of conformations, not all of which may be productive for ternary complex formation.
Rigid Linkers Incorporate cyclic structures (e.g., piperazine, aromatic rings) to restrict conformational flexibility.- Pre-organization: Can lock the PROTAC into a bioactive conformation, potentially increasing potency. - Improved Metabolic Stability: The rigid structures can be less prone to metabolic degradation.- Synthetic Challenge: The synthesis of rigid linkers is often more complex. - Solubility Issues: Can sometimes decrease solubility depending on the specific structure.

Quantitative Performance Data

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of linker can significantly impact these parameters. While direct head-to-head data for this compound is limited in the public domain, we can analyze trends from studies comparing different linker types.

TargetPROTAC LigandsLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Tankyrase(Target Binder) + (E3 Ligase Binder)Alkyl/Ether< 12No Degradation-[3]
Tankyrase(Target Binder) + (E3 Ligase Binder)PEG12150>90[3]
Androgen Receptor(Target Binder) + (E3 Ligase Binder)Alkyl9Concentration-dependent decrease-[3]
CRBN(Target Binder) + (E3 Ligase Binder)Alkyl9Effective Degradation-
CRBN(Target Binder) + (E3 Ligase Binder)PEG9Weak Degradation-
BTKIbrutinib + ThalidomidePEGVariable1-40>90

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to differing experimental conditions.

Experimental Protocols

A detailed experimental protocol for the synthesis of a PROTAC using this compound is provided below. This is a representative protocol and may require optimization for specific target binders and E3 ligase ligands.

Objective: To synthesize a PROTAC by conjugating a target protein binder (containing a primary or secondary amine) to an E3 ligase ligand (containing a suitable functional group for attachment to the linker) using an this compound linker.

Materials:

  • Target protein binder with an amine functional group

  • E3 ligase ligand with a carboxylic acid or other suitable functional group

  • This compound

  • Coupling agents (e.g., HATU, HOBt)

  • Tertiary base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., HPLC, silica gel)

Procedure:

  • Activation of E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and HOBt (1.2 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes.

  • Conjugation with this compound:

    • To the activated E3 ligase ligand solution, add a solution of this compound (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Purification of the Ligand-Linker Conjugate:

    • Once the reaction is complete, purify the product by preparative HPLC to obtain the E3 ligase ligand-m-PEG4-sulfonic acid conjugate.

  • Activation of the Sulfonic Acid Group (if necessary for the chosen conjugation chemistry with the target binder) or Activation of a Carboxylic Acid on the Target Binder:

    • This step will depend on the specific chemistry chosen to link the target binder. The following is an example assuming the target binder has a carboxylic acid that will be activated to react with an amine on a modified linker.

    • Dissolve the target protein binder (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and HOBt (1.2 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes.

  • Final PROTAC Assembly:

    • To the activated target protein binder solution, add the purified E3 ligase ligand-m-PEG4-sulfonic acid conjugate (1 equivalent) and DIPEA (3 equivalents).

    • Stir the reaction at room temperature overnight, monitoring by LC-MS.

  • Final Purification:

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Proteasome Proteasome Target->Proteasome Degradation E3_Ligase->Target Ubiquitination Ub Ubiquitin

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro Evaluation cluster_vivo In Vivo Evaluation start Ligand & Linker Selection synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (LC-MS, NMR) synthesis->characterization binding Binding Assays (SPR, ITC) characterization->binding degradation Degradation Assays (Western Blot, DC50/Dmax) binding->degradation pk Pharmacokinetics (PK) Studies degradation->pk permeability Cell Permeability Assays (PAMPA) efficacy In Vivo Efficacy (Xenograft Models) pk->efficacy

Caption: A typical workflow for the development and evaluation of a PROTAC therapeutic, from initial synthesis to in vivo efficacy studies.

References

Safety Operating Guide

Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other advanced scientific fields, the safe handling and disposal of chemical reagents like m-PEG4-sulfonic acid are paramount. Adherence to proper disposal protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, addressing immediate safety concerns and logistical operations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Assessment:

There is conflicting information in Safety Data Sheets (SDS) from different suppliers regarding the hazard classification of this compound. One supplier classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1], while another states it is not a hazardous substance[2]. Given this discrepancy, it is imperative to handle this compound as a hazardous chemical to ensure the highest level of safety.

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed[1].

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1][3].

  • Incompatible Materials: Strong acids/alkalis, and strong oxidizing/reducing agents.

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For a liquid spill:

  • Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or absorbent pads.

  • Collect: Carefully collect the contaminated absorbent material into a designated, leak-proof hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.

For a solid spill (if applicable):

  • Avoid Dust: Gently cover the spill with an absorbent material to avoid creating dust.

  • Collect: Carefully sweep the material into a designated hazardous waste container.

  • Decontaminate: Follow the same decontamination procedure as for a liquid spill.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves segregation, clear labeling, and coordination with your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain due to its aquatic toxicity.

1. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Solid Waste: Collect contaminated solid waste, such as pipette tips, tubes, and weighing paper, in a designated, leak-proof container clearly labeled for this compound waste.

  • Liquid Waste: Collect unused or waste solutions of this compound in a separate, compatible, and clearly labeled hazardous waste container.

2. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and appropriate hazard warnings (e.g., "Toxic," "Hazardous to the Aquatic Environment").

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from incompatible materials.

3. Disposal of Empty Containers:

  • A container that has held this compound should be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water or another solvent capable of removing the residue). Each rinse should use a volume of solvent equal to about 5% of the container's volume.

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.

  • Final Disposal: Once triple-rinsed, the container can typically be disposed of as regular trash after defacing the chemical label and removing the cap. Always confirm this procedure with your local EHS regulations.

4. Arranging for Disposal:

  • Once a waste container is full, or in accordance with your institution's policies (often not exceeding one year of storage), arrange for a pickup by your EHS department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Quantitative Data Summary

ParameterValueReference
GHS Hazard Classifications Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410
Molecular Formula C9H20O7S
Molecular Weight 272.31 g/mol
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents

Experimental Workflow for Disposal

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Handling This compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe spill Spill Occurs ppe->spill if waste_gen Waste Generated (Solid or Liquid) ppe->waste_gen during use spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup segregate_waste Segregate Waste waste_gen->segregate_waste collect_spill Collect Contaminated Material in Hazardous Waste Container spill_cleanup->collect_spill store_waste Store in Designated Satellite Accumulation Area collect_spill->store_waste solid_waste Solid Waste Container (Labeled) segregate_waste->solid_waste liquid_waste Liquid Waste Container (Labeled) segregate_waste->liquid_waste solid_waste->store_waste liquid_waste->store_waste full_container Container Full or Storage Time Limit Reached store_waste->full_container contact_ehs Contact EHS for Waste Pickup full_container->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible chemical waste management. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

Personal protective equipment for handling m-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for m-PEG4-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. Due to conflicting hazard information in available Safety Data Sheets (SDS), a conservative approach is recommended, treating the substance as potentially hazardous. One SDS classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1], while another indicates it can cause skin, eye, and respiratory irritation[2].

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent contact and exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for handling sulfonic acids which are often corrosive and irritating[3][4][5].

Body PartRecommended PPESpecifications
Hands Acid-resistant glovesNitrile or natural rubber gloves are recommended for prolonged contact. Check with the glove manufacturer for specific chemical resistance data.
Body Protective clothingAn acid-resistant laboratory coat or suit should be worn.
Eyes/Face Splash-proof goggles and face shieldGoggles should be worn at all times. A face shield is necessary when there is a risk of splashing.
Respiratory Respirator (if necessary)Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols. If ventilation is inadequate, a NIOSH-approved respirator for acid gases should be used.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available for all handling procedures.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the handling area.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as outlined in the table above before entering the designated handling area. All protective clothing should be clean and inspected for damage before use.

3. Handling the Chemical:

  • Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory or when handling the product.

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.

4. In Case of a Spill:

  • Evacuate personnel from the immediate spill area.

  • For small spills, absorb the material with a non-combustible absorbent material such as sand or dry lime, and place it into a sealed container for disposal. Do not use water to clean up the spill as this may cause spattering.

  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Neutralization of Small Quantities (if permissible):

  • For very small residual amounts, some protocols for sulfonic acids suggest neutralization with a weak base (e.g., sodium bicarbonate) under controlled conditions and with appropriate PPE. This should only be performed by trained personnel and in accordance with institutional and local regulations. The resulting solution should be highly diluted with water before drain disposal is considered, and local regulations must be strictly followed.

3. Licensed Waste Disposal:

  • For larger quantities and contaminated materials, disposal must be handled by a licensed hazardous waste disposal contractor.

  • Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials, while awaiting pickup.

4. Container Disposal:

  • Dispose of the empty container in an approved waste disposal plant. Do not reuse empty containers.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem collect_waste Collect Waste handle_chem->collect_waste spill Spill Occurs handle_chem->spill Potential dispose_waste Dispose via Licensed Contractor collect_waste->dispose_waste spill_response Follow Spill Protocol spill->spill_response

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG4-sulfonic acid
Reactant of Route 2
Reactant of Route 2
m-PEG4-sulfonic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.